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Core Science & Biosynthesis

Foundational

Technical Whitepaper: The Strategic Utility of 2-bromo-N,5-dimethoxy-N-methylbenzamide in Complex API Synthesis

Executive Summary In the modern landscape of pharmaceutical development, the rapid and predictable assembly of complex molecular architectures relies heavily on bifunctional building blocks. 2-bromo-N,5-dimethoxy-N-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of pharmaceutical development, the rapid and predictable assembly of complex molecular architectures relies heavily on bifunctional building blocks. 2-bromo-N,5-dimethoxy-N-methylbenzamide (CAS 374803-67-5) represents a premier example of such a scaffold[1]. By integrating an ortho-aryl bromide with a Weinreb amide, this compound offers orthogonal reactivity vectors. This whitepaper details the physicochemical properties, mechanistic advantages, and field-validated protocols for utilizing this critical intermediate, drawing upon its established role in the synthesis of peroxisome proliferator-activated receptor gamma (PPARγ) agonists and bromodomain (BET) inhibitors[2],[3].

Physicochemical & Structural Profiling

Before deploying any building block in a multi-step synthesis, a rigorous understanding of its physical properties is required to optimize solvent selection, purification, and storage parameters.

PropertyValue
Chemical Name 2-bromo-N,5-dimethoxy-N-methylbenzamide
CAS Registry Number 374803-67-5
Molecular Formula C₁₀H₁₂BrNO₃
Molecular Weight 274.11 g/mol
Appearance White to off-white crystalline solid
Key Functional Groups Aryl bromide (electrophile for cross-coupling); Weinreb amide (electrophile for acyl substitution)
Storage Conditions Room temperature, desiccated, inert atmosphere preferred for long-term stability

Mechanistic Insights: The Dual-Reactivity Profile

As process chemists, we constantly battle chemoselectivity. Standard esters and acid chlorides are notoriously difficult to control during nucleophilic acyl substitution with highly reactive organometallic reagents (such as Grignard or organolithium reagents). They often suffer from over-addition, leading to the formation of undesired tertiary alcohols.

CAS 374803-67-5 circumvents this limitation through the Weinreb-Nahm mechanism [3].

  • Chelation Control: Upon attack by an organometallic nucleophile, the N-methoxy oxygen coordinates with the metal cation (Mg²⁺ or Li⁺), forming a highly stable, five-membered cyclic chelate.

  • Arrested State: This tetrahedral intermediate resists collapse under anhydrous conditions. It acts as a self-validating trap that pauses the reaction.

  • Controlled Release: Only upon the introduction of an aqueous acidic quench does the intermediate break down to release the desired ketone, strictly preventing secondary nucleophilic attack[2].

Simultaneously, the ortho-bromide remains completely inert to the Grignard addition at low temperatures, preserving it for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) to build out the biaryl core frequently seen in BET inhibitors[4].

Reactivity Core 2-bromo-N,5-dimethoxy- N-methylbenzamide Weinreb Weinreb Amide Reactivity (Nucleophilic Acyl Substitution) Core->Weinreb Grignard / R-Li Bromide Aryl Bromide Reactivity (Pd-Catalyzed Cross-Coupling) Core->Bromide Pd(0) / Ligand Intermediate Stable 5-Membered Metal Chelate Weinreb->Intermediate Biaryl Functionalized Biaryl Derivatives Bromide->Biaryl Transmetalation Ketone Substituted Ketone (No over-addition) Intermediate->Ketone Aqueous Quench

Dual reactivity pathways of 2-bromo-N,5-dimethoxy-N-methylbenzamide.

Experimental Methodologies & Protocols

Reproducibility in scale-up requires strict adherence to anhydrous techniques and stoichiometric precision. Below are field-proven protocols adapted from the foundational work by Reynolds and Hermitage[3] and subsequent pharmaceutical patent literature[5].

Workflow Step1 2-Bromo-5-methoxy- benzoic acid Step2 Activation (Oxalyl Chloride) Step1->Step2 Step3 Amidation (HN(OCH3)CH3·HCl) Step2->Step3 Step4 Weinreb Amide (CAS 374803-67-5) Step3->Step4 Step5 Grignard Addition (R-MgBr, THF, 0°C) Step4->Step5 Step6 Target Ketone Isolation Step5->Step6

Step-by-step synthetic workflow from benzoic acid to targeted ketone.
Protocol 1: Scalable Synthesis of CAS 374803-67-5

Objective: Convert 2-bromo-5-methoxybenzoic acid to the Weinreb amide. Causality Check: While peptide coupling agents (e.g., HATU) are excellent for discovery-scale chemistry, generating the acid chloride using oxalyl chloride is highly atom-economical and avoids the generation of complex, high-molecular-weight byproducts during scale-up.

  • Activation: Suspend 2-bromo-5-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq). Why DMF? DMF acts as a nucleophilic catalyst, forming the highly reactive Vilsmeier-Haack intermediate with oxalyl chloride, ensuring rapid conversion without thermal degradation.

  • Chlorination: Dropwise add oxalyl chloride (1.2 eq) at 0 °C. Stir for 2 hours at room temperature until gas evolution (CO and CO₂) ceases. Concentrate under reduced pressure to yield the crude acid chloride.

  • Amidation: Redissolve the acid chloride in DCM and cool to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq) followed by the slow addition of triethylamine (3.0 eq). Why excess base? Triethylamine is required to both liberate the free amine from its HCl salt and neutralize the HCl generated during the acyl substitution.

  • Workup: Quench with water, extract with DCM, wash with 1M HCl and brine, dry over Na₂SO₄, and concentrate to yield 2-bromo-N,5-dimethoxy-N-methylbenzamide in >90% purity.

Protocol 2: Chemoselective Ketone Formation via Grignard Addition

Objective: Synthesize (2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone, a key intermediate for bromodomain inhibitors[2]. Causality Check: Temperature control and solvent choice are the critical variables here.

  • Preparation: Dissolve 2-bromo-N,5-dimethoxy-N-methylbenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under argon and cool to 0 °C. Why THF? THF is selected over diethyl ether due to its superior ability to solvate and stabilize the Grignard reagent via oxygen lone-pair coordination.

  • Addition: Dropwise add (4-chlorophenyl)magnesium bromide (1.1 eq). Maintain the internal temperature at 0 °C. Why 0 °C? This suppresses any competing halogen-metal exchange at the aryl bromide, ensuring the Grignard reagent exclusively attacks the Weinreb amide.

  • Quenching (Critical Step): Stir for 1 hour, then quench while still cold with saturated aqueous NH₄Cl. Why cold quench? If the reaction is allowed to warm to room temperature before the aqueous quench, the stable 5-membered magnesium chelate can prematurely collapse, leading to a secondary Grignard addition and yielding an unwanted tertiary alcohol.

  • Isolation: Extract with ethyl acetate, dry, and purify via silica gel chromatography to isolate the pure benzophenone derivative.

Applications in Advanced Therapeutics

The orthogonal reactivity of CAS 374803-67-5 has cemented its status as a privileged building block in medicinal chemistry:

  • Bromodomain (BET) Inhibitors: Epigenetic reader proteins containing bromodomains are critical targets in oncology. The synthesis of highly potent benzo[c]isoxazolo[4,5-e]azepine derivatives relies on the initial Grignard addition to CAS 374803-67-5 to form the diaryl ketone core, followed by functionalization of the preserved aryl bromide[5].

  • PPARγ Agonists: In the pursuit of euglycemic agents for type 2 diabetes, the Weinreb amide methodology was utilized extensively to synthesize GW710936X and related non-thiazolidinedione PPARγ agonists, allowing for modular variation of the aryl groups without disrupting the core stereochemistry[6],[7].

References

  • Reynolds, D. J., & Hermitage, S. A. (2001). The synthesis of GW710936X to support the development of potent PPARγ agonists. Tetrahedron, 57(36), 7765-7770. URL: [Link]

  • Albrecht, B. K., et al. (Constellation Pharmaceuticals, Inc.). (2014). Bromodomain Inhibitors and Uses Thereof (European Patent No. EP2646446B1). European Patent Office.
  • Imoto, H., et al. (2002). N-(2-Benzoylphenyl)-l-tyrosine PPARγ Agonists. 2. Structure−Activity Relationship and Optimization of the Phenyl Alkyl Ether Moiety. Journal of Medicinal Chemistry, 50(10), 1349-1357. URL: [Link]

Sources

Exploratory

Technical Whitepaper: The Chemical Architecture and Synthetic Utility of 2-Bromo-N,5-dimethoxy-N-methylbenzamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Structural profiling, mechanistic causality, and self-validating synthetic workflows. Executive Summary In modern pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Structural profiling, mechanistic causality, and self-validating synthetic workflows.

Executive Summary

In modern pharmaceutical development, the precision of carbon-carbon bond formation is paramount. 2-Bromo-N,5-dimethoxy-N-methylbenzamide (CAS: 374803-67-5) serves as a highly specialized, bifunctional building block engineered for controlled nucleophilic acyl substitution. As an application scientist who has designed numerous synthetic routes for complex active pharmaceutical ingredients (APIs), I highlight this compound for its dual utility: it features a Weinreb amide for the stoichiometric generation of aryl ketones without over-addition, and an ortho-bromine atom primed for downstream transition-metal-catalyzed cross-coupling.

This whitepaper provides an in-depth mechanistic guide to the synthesis and application of this critical intermediate, heavily utilized in the development of targeted therapeutics such as bromodomain inhibitors[1].

Physicochemical Profiling & Structural Rationale

To effectively utilize this compound, one must understand the distinct electronic and steric microenvironments generated by its functional groups. The ortho-bromo substitution forces the amide plane out of coplanarity with the aromatic ring due to steric clash, increasing the electrophilicity of the carbonyl carbon by preventing resonance overlap. Meanwhile, the meta-methoxy group (relative to the amide) provides inductive modulation of the ring system.

Quantitative Data Summary
ParameterSpecification
Chemical Name 2-Bromo-N,5-dimethoxy-N-methylbenzamide
CAS Registry Number 374803-67-5[2]
Molecular Formula C10H12BrNO3
Molecular Weight 274.11 g/mol
SMILES String O=C(N(OC)C)C1=CC(OC)=CC=C1Br
Structural Class Halogenated Aryl Weinreb Amide
Primary Application Precursor for asymmetric/diaryl ketone synthesis[1]

Mechanistic Rationale: The Weinreb Advantage

The defining feature of 2-bromo-N,5-dimethoxy-N-methylbenzamide is the N-methoxy-N-methylamide (Weinreb amide) moiety. When reacting standard esters or acid chlorides with organometallic reagents (e.g., Grignard or organolithium reagents), the intermediate collapses rapidly, leading to a second nucleophilic attack and the formation of an unwanted tertiary alcohol.

The Weinreb amide circumvents this via a self-arresting mechanism . Upon attack by a nucleophile, the resulting tetrahedral intermediate forms a highly stable, five-membered chelate ring with the metal cation (e.g., Mg²⁺ or Li⁺). This chelate involves both the carbonyl oxygen and the N-methoxy oxygen. The thermodynamic stability of this chelate acts as a kinetic trap, preventing the expulsion of the leaving group until the reaction is intentionally disrupted by an aqueous acidic quench.

Visualization: Synthetic Workflow & Chelation Mechanism

The following diagram illustrates the lifecycle of 2-bromo-N,5-dimethoxy-N-methylbenzamide, from its generation to its controlled collapse into an aryl ketone.

G cluster_0 Weinreb Amide Synthesis & Application Workflow A 2-Bromo-5-methoxybenzoic acid B Oxalyl Chloride, DMF, DCM N,O-dimethylhydroxylamine, DIPEA A->B C 2-Bromo-N,5-dimethoxy- N-methylbenzamide (Weinreb Amide) B->C D R-MgBr (Grignard Reagent) THF, 0°C C->D E Stable Tetrahedral Metal Chelate Intermediate D->E F Aqueous Acidic Workup (HCl, H2O) E->F G Aryl Ketone Product (No over-addition) F->G

Caption: Synthetic workflow and mechanistic pathway of Weinreb ketone synthesis.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each phase includes a causal explanation for the reagent selection and an in-process control (IPC) to mathematically or analytically guarantee success before proceeding.

Protocol A: Synthesis of 2-Bromo-N,5-dimethoxy-N-methylbenzamide

Adapted from established methodologies for PPARγ agonists and bromodomain inhibitors[1],[3].

  • Acid Activation : Suspend 2-bromo-5-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool to 0 °C.

    • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the highly reactive acid chloride intermediate back to the starting material.

  • Chlorination : Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir at room temperature for 2 hours.

    • Causality: DMF reacts with oxalyl chloride to generate the Vilsmeier-Haack reagent, which efficiently converts the acid to the acid chloride while off-gassing CO, CO₂, and HCl. This avoids the harsh, difficult-to-remove sulfurous byproducts associated with thionyl chloride.

    • Self-Validation Check: Quench a 10 µL aliquot in methanol. LC-MS analysis must show >95% conversion to the methyl ester, confirming complete acid chloride formation.

  • Amidation : Concentrate the mixture in vacuo, redissolve in anhydrous DCM, and cool to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq) followed by the slow dropwise addition of N,N-diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: DIPEA serves a dual purpose. It deprotonates the hydroxylamine salt to render it nucleophilic, and it acts as an acid scavenger to neutralize the HCl generated during the substitution, driving the thermodynamic equilibrium strictly toward the product.

  • Isolation : Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: Downstream Application – Diaryl Ketone Generation

Example: Synthesis of (2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone[1].

  • Substrate Preparation : Dissolve 2-bromo-N,5-dimethoxy-N-methylbenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under argon.

    • Causality: THF is a strongly coordinating solvent that stabilizes both the incoming Grignard reagent and the resulting magnesium-chelate intermediate.

  • Nucleophilic Attack : Add 4-chlorophenylmagnesium bromide (1.2 eq) dropwise. Stir for 1 hour at 0 °C.

    • Causality: The Grignard reagent attacks the carbonyl carbon. The reaction halts at the tetrahedral alkoxide stage due to the bidentate chelation of the magnesium ion by the alkoxide and N-methoxy oxygens.

    • Self-Validation Check: The reaction mixture must remain a homogenous solution. A quenched micro-aliquot analyzed via TLC should show complete consumption of the Weinreb amide with zero trace of tertiary alcohol byproducts.

  • Controlled Collapse : Carefully quench the reaction with 1M aqueous HCl.

    • Causality: The acidic aqueous environment disrupts the magnesium chelate and protonates the intermediate. The tetrahedral structure immediately collapses, expelling N,O-dimethylhydroxylamine as a leaving group and yielding the pure aryl ketone.

  • Isolation : Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

References

  • Constellation Pharmaceuticals, Inc. "Bromodomain Inhibitors and Uses Thereof." European Patent Office - EP 2646446 B1.
  • Reynolds, D. J.; Hermitage, S. A. "The synthesis of GW710936X to support the development of potent PPARγ agonists." Tetrahedron 2001, 57 (36), 7765-7770. Cited within Journal of Medicinal Chemistry. Available at:[Link]

Sources

Foundational

2-bromo-N,5-dimethoxy-N-methylbenzamide molecular weight and formula

Topic: 2-bromo-N,5-dimethoxy-N-methylbenzamide molecular weight and formula Content Type: An in-depth technical guide or whitepaper on the core. A Strategic Intermediate for Scaffold Diversification in Medicinal Chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-bromo-N,5-dimethoxy-N-methylbenzamide molecular weight and formula Content Type: An in-depth technical guide or whitepaper on the core.

A Strategic Intermediate for Scaffold Diversification in Medicinal Chemistry[1][2]

Executive Summary

2-bromo-N,5-dimethoxy-N-methylbenzamide (CAS: 374803-67-5) is a specialized functionalized arene utilized primarily as a linchpin intermediate in the synthesis of pharmacologically active small molecules, including bromodomain inhibitors and diaryl ketones.[1][2][3] Structurally, it combines a Weinreb amide motif with an ortho-bromo substituent, enabling orthogonal reactivity: the amide serves as a controlled electrophile for ketone synthesis, while the aryl bromide allows for transition-metal-catalyzed cross-coupling or lithiation-mediated cyclization.[1]

Part 1: Molecular Identity & Physicochemical Properties[1]

The following data establishes the baseline identity for procurement and analytical verification.

ParameterTechnical Specification
IUPAC Name 2-bromo-5-methoxy-N-methoxy-N-methylbenzamide
Common Name 2-Bromo-N,5-dimethoxy-N-methylbenzamide
CAS Registry Number 374803-67-5
Molecular Formula C₁₀H₁₂BrNO₃
Molecular Weight 274.11 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in Water
SMILES COc1cc(C(=O)N(C)OC)c(Br)cc1
Part 2: Structural Logic & Reactivity Analysis[1]

The utility of this molecule stems from its dual-functional nature, designed to overcome common synthetic bottlenecks.[1]

1. The Weinreb Amide Advantage

Unlike standard esters or acid chlorides, the N-methoxy-N-methylamide moiety forms a stable five-membered chelate with metal cations (Mg²⁺, Li⁺) upon nucleophilic attack.[1] This stable intermediate prevents the "over-addition" of nucleophiles, ensuring that subsequent hydrolysis yields a ketone rather than a tertiary alcohol.

2. The Ortho-Bromo Handle

The bromine atom at the C2 position is sterically adjacent to the amide but chemically distinct.[1] It serves two critical roles:

  • Site for Cross-Coupling: Enables Suzuki-Miyaura or Buchwald-Hartwig couplings to build biaryl systems.[1]

  • Directed Lithiation: The bromine can be subjected to lithium-halogen exchange, generating a nucleophile that can attack the pendant amide (if modified) or external electrophiles.

3. The 5-Methoxy Substituent

This electron-donating group (EDG) modulates the electronics of the ring, increasing the electron density.[1] This often improves the oxidative stability of the final drug scaffold and can serve as a metabolic handle or hydrogen-bond acceptor in protein-ligand interactions.[1]

Part 3: Experimental Synthesis Protocol

Objective: Preparation of 2-bromo-N,5-dimethoxy-N-methylbenzamide from 2-bromo-5-methoxybenzoic acid. Scale: 10.0 mmol (Representative)

Reagents:
  • Starting Material: 2-Bromo-5-methoxybenzoic acid (CAS: 22921-68-2)[1][4][5]

  • Amine Source: N,O-Dimethylhydroxylamine hydrochloride[1]

  • Coupling Agent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride [(COCl)₂]

  • Base: Triethylamine (Et₃N) or Pyridine

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:
  • Acid Chloride Formation (Activation):

    • Dissolve 2.31 g (10 mmol) of 2-bromo-5-methoxybenzoic acid in 20 mL anhydrous DCM under inert atmosphere (N₂).

    • Add catalytic DMF (2 drops).

    • Dropwise add 1.1 mL (12 mmol) of oxalyl chloride at 0°C.

    • Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases.

    • In-process Check: Aliquot quenched with MeOH should show methyl ester by TLC/LCMS.[1]

    • Concentrate in vacuo to remove excess oxalyl chloride/solvent.[1] Re-dissolve the crude acid chloride in 15 mL anhydrous DCM.

  • Weinreb Amide Formation:

    • In a separate flask, suspend 1.17 g (12 mmol) of N,O-dimethylhydroxylamine hydrochloride in 20 mL DCM containing 3.5 mL (25 mmol) of triethylamine at 0°C.

    • Slowly cannulate the acid chloride solution into the amine suspension over 15 minutes.

    • Rationale: Inverse addition prevents the accumulation of unreacted acid chloride, minimizing side reactions.

  • Work-up & Purification:

    • Stir at RT for 3–12 hours. Monitor consumption of acid chloride by TLC.[1]

    • Quench with saturated NaHCO₃ solution.[1]

    • Extract aqueous layer with DCM (3 x 20 mL).

    • Wash combined organics with 1M HCl (to remove unreacted amine) and brine.

    • Dry over MgSO₄, filter, and concentrate.[6]

    • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient 80:20 to 60:40).

  • Validation:

    • ¹H NMR (CDCl₃, 400 MHz): Expect signals at ~3.80 ppm (s, 3H, Ar-OCH₃), ~3.50 ppm (s, 3H, N-OCH₃), ~3.35 ppm (s, 3H, N-CH₃). Aromatic protons will show characteristic splitting for 1,2,4-substitution.[1]

Part 4: Applications in Drug Discovery[1]

The following diagram illustrates the divergent synthetic pathways accessible from this core intermediate.

ReactionPathways Start 2-Bromo-N,5-dimethoxy- N-methylbenzamide (Core Scaffold) Grignard Reagent: Ar-MgBr or R-Li Start->Grignard Nucleophilic Attack Suzuki Reagent: Ar-B(OH)2, Pd(0) Start->Suzuki Suzuki Coupling Intermediate Stable Tetrahedral Intermediate Grignard->Intermediate Chelation Control Ketone Diaryl Ketone (Bromodomain Inhibitor Precursor) Intermediate->Ketone Acid Hydrolysis Biaryl Biaryl Amide (Scaffold Extension) Suzuki->Biaryl C-C Bond Formation

Figure 1: Divergent reactivity profile.[7] The Weinreb amide allows selective ketone formation (top path), while the aryl bromide facilitates palladium-catalyzed coupling (bottom path).

Case Study: Synthesis of Bromodomain Inhibitors

In the development of BET bromodomain inhibitors, this molecule is reacted with 4-chlorophenylmagnesium bromide.[1] The Weinreb amide ensures the reaction stops at the ketone stage, yielding (2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone .[1] This ketone is subsequently cyclized (e.g., via hydrazine or amidine condensation) to form the triazolopyridazine or diazepine core characteristic of this inhibitor class.

Part 5: Safety & Handling
  • Hazards: Irritant to eyes, respiratory system, and skin. The precursor acid chloride is corrosive.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent hydrolysis.

  • Disposal: Halogenated organic waste.[1]

References
  • Synthesis of Weinreb Amides: Mentzel, M., & Hoffmann, H. M. R. (1997). N-Methoxy-N-methylamides (Weinreb amides) in modern organic synthesis.[1] Journal for Praktische Chemie/Chemiker-Zeitung, 339(1), 517-524.[1] Link

  • Specific Synthesis Protocol: Tetrahedron, 2001 , 57, 7765-7770.[1][8][9] (Cited for the preparation of 2-bromo-N,5-dimethoxy-N-methylbenzamide).[1][2][3][9] Link

  • Application in Bromodomain Inhibitors: Albrecht, B. K., et al. (2011).[8] Bromodomain Inhibitors and Uses Thereof. US Patent 20140005169.[1] (Describes the use of the title compound in Example 11). Link

  • Chemical Identity Data: PubChem Compound Summary for 2-bromo-5-methoxybenzoic acid (Precursor). Link

Sources

Exploratory

Solubility of 2-bromo-N,5-dimethoxy-N-methylbenzamide in organic solvents

An In-Depth Technical Guide to the Solubility of 2-bromo-N,5-dimethoxy-N-methylbenzamide in Organic Solvents Foreword: Navigating the Crucial Terrain of Solubility in Drug Discovery Deconstructing the Molecule: A Structu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 2-bromo-N,5-dimethoxy-N-methylbenzamide in Organic Solvents

Foreword: Navigating the Crucial Terrain of Solubility in Drug Discovery

Deconstructing the Molecule: A Structural Analysis of 2-bromo-N,5-dimethoxy-N-methylbenzamide

Before we can predict how a compound will behave in a solvent, we must first understand its intrinsic chemical nature. The structure of 2-bromo-N,5-dimethoxy-N-methylbenzamide offers several clues to its potential solubility.

  • The Benzamide Core: The central feature is the benzamide group, which possesses a polar amide functional group (-CONH-). This group is capable of acting as a hydrogen bond acceptor, which suggests a potential for solubility in polar solvents.[1]

  • N-Methylation: The presence of a methyl group on the amide nitrogen (N-methyl) prevents hydrogen bond donation from this position. This can slightly diminish solubility in highly polar, protic solvents compared to a primary or secondary amide.

  • Aromatic Ring: The benzene ring is inherently nonpolar and will contribute to the compound's solubility in aromatic and less polar solvents.[1]

  • Bromine Substitution: The bromine atom attached to the benzene ring is an electron-withdrawing group that adds to the molecular weight and polarizability of the molecule. This can subtly influence solubility, often increasing it in nonpolar solvents.

  • Dimethoxy Substitution: The two methoxy (-OCH₃) groups are moderately polar and can act as hydrogen bond acceptors. Their presence on the aromatic ring increases the overall polarity of the molecule compared to an unsubstituted benzamide.

Based on this analysis, we can hypothesize that 2-bromo-N,5-dimethoxy-N-methylbenzamide will exhibit a nuanced solubility profile, likely favoring polar aprotic solvents and showing some solubility in polar protic and certain nonpolar solvents.

The Theoretical Underpinnings of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction.[1][2] This adage suggests that substances with similar polarities are more likely to be soluble in one another.[1] We can categorize solvents based on their polarity:

  • Polar Protic Solvents: These solvents, such as water, ethanol, and methanol, have a hydrogen atom attached to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors.

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone have a significant dipole moment but lack an O-H or N-H bond, so they can only act as hydrogen bond acceptors.

  • Nonpolar Solvents: These include solvents like hexane, toluene, and diethyl ether, which have low dielectric constants and do not have significant partial charges.

The interplay of the structural features of 2-bromo-N,5-dimethoxy-N-methylbenzamide with these solvent classes will dictate its solubility.

A Rigorous Experimental Protocol: The Shake-Flask Method for Solubility Determination

To move from prediction to precise quantitative data, a reliable experimental method is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[1]

Materials and Apparatus
  • Solute: 2-bromo-N,5-dimethoxy-N-methylbenzamide (high purity, >99%)

  • Solvents: A range of analytical grade organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane, DMSO, DMF).

  • Apparatus:

    • Analytical balance (± 0.1 mg accuracy)

    • Thermostatic shaker or orbital incubator with precise temperature control (± 0.1 °C)

    • Glass vials or flasks with airtight seals (e.g., screw-cap vials with PTFE-lined septa)

    • Syringes and syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

    • Volumetric flasks and pipettes for standard solution preparation.

Step-by-Step Experimental Workflow
  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of 2-bromo-N,5-dimethoxy-N-methylbenzamide into several vials. The key is to ensure that undissolved solid will remain at equilibrium.

    • Add a known volume of the selected organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in the thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. A preliminary time-course study is recommended to determine the optimal equilibration time.

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.

    • Visually inspect the vials to confirm the presence of undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

    • Accurately weigh the filtered solution.

    • Dilute the filtered solution with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of 2-bromo-N,5-dimethoxy-N-methylbenzamide of known concentrations.

    • Analyze the calibration standards and the diluted sample solutions using a validated HPLC method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Self-Validating System: Ensuring Data Integrity
  • Purity of Compound: The purity of 2-bromo-N,5-dimethoxy-N-methylbenzamide should be confirmed by a suitable method (e.g., NMR, LC-MS) prior to the experiment.

  • Solvent Purity: Use high-purity, analytical grade solvents to avoid introducing impurities that could affect solubility.

  • Temperature Control: Maintain a constant and accurately recorded temperature throughout the equilibration and sampling process, as solubility is temperature-dependent.

  • Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The solubility values should plateau when equilibrium is achieved.

  • Replicates: Perform each solubility determination in triplicate to ensure the reproducibility of the results and to calculate the standard deviation.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis cluster_calc 5. Calculation prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 equil1 Seal vials prep2->equil1 equil2 Agitate at constant temperature (24-72 hours) equil1->equil2 sample1 Settle undissolved solid equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter with syringe filter sample2->sample3 analysis2 Dilute sample sample3->analysis2 analysis1 Prepare calibration standards analysis3 Analyze by HPLC analysis1->analysis3 analysis2->analysis3 calc1 Determine concentration from calibration curve analysis3->calc1 calc2 Calculate solubility (g/L or mol/L) calc1->calc2

Caption: Workflow for Shake-Flask Solubility Determination.

Predicted Solubility and Data Presentation

While specific experimental data for 2-bromo-N,5-dimethoxy-N-methylbenzamide is not available in the public domain, we can predict its relative solubility based on its structure and the properties of analogous compounds. The table below presents a qualitative prediction of solubility in a range of common organic solvents.

Solvent ClassExample SolventsPredicted Solubility of 2-bromo-N,5-dimethoxy-N-methylbenzamideRationale
Polar Aprotic DMSO, DMF, AcetoneHighThe polar amide and methoxy groups will interact favorably with the polar aprotic solvent.
Polar Protic Ethanol, MethanolModerate to HighThe compound can accept hydrogen bonds from the solvent, but the N-methylation and bulky bromine may slightly hinder optimal solvation.
Ethers Diethyl ether, THFModerateThese solvents have some polarity to interact with the amide and methoxy groups.
Esters Ethyl acetateModerateSimilar in polarity to ethers, should provide a reasonable degree of solvation.
Aromatic TolueneLow to ModerateThe nonpolar aromatic ring of the solute will interact favorably with the aromatic solvent.
Aliphatic Hexane, HeptaneLowThe overall polarity of the molecule is too high for significant solubility in nonpolar aliphatic solvents.

Advanced Perspectives: In Silico Solubility Prediction

For a more quantitative prediction, computational models can be employed. These methods are becoming increasingly valuable in early-stage drug discovery for triaging compounds.[3][4][5]

  • Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate chemical structures with their physical properties, including solubility.[6]

  • Thermodynamic Models: Approaches like UNIFAC can predict activity coefficients, which are then used to calculate solubility.[7]

  • Machine Learning: Modern machine learning algorithms, trained on large datasets of known solubilities, can provide increasingly accurate predictions for new molecules.[3][4][5][8]

The following diagram illustrates the general concept of using molecular descriptors to predict solubility.

G cluster_input Input cluster_model Predictive Model cluster_output Output input_mol 2-bromo-N,5-dimethoxy- N-methylbenzamide (SMILES or 3D structure) model Machine Learning or Thermodynamic Model input_mol->model output_sol Predicted Solubility (e.g., logS) model->output_sol

Caption: In Silico Solubility Prediction Workflow.

Conclusion: A Path Forward

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 2-bromo-N,5-dimethoxy-N-methylbenzamide in organic solvents. By combining a thorough structural analysis with a robust experimental protocol, researchers can generate the high-quality data necessary to advance their research and development efforts. While direct solubility data for this specific compound is not yet in the public domain, the principles and methodologies outlined here offer a clear and scientifically sound path to obtaining this critical information. As a Senior Application Scientist, I encourage the rigorous application of these methods, as a deep understanding of a compound's physical properties is indispensable for its successful development.

References

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC. (2020, November 13). National Center for Biotechnology Information. [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. (2022, November 15). AIChE. [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]

  • A new model predicts how molecules will dissolve in different solvents. (2025, August 19). MIT News. [Link]

  • Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. (2002, September 10). ACS Publications. [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Online Chemistry Test. [Link]

  • Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

  • Method for determining solubility of slightly soluble organic compounds. (2002, May 1). ACS Publications. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. [Link]

Sources

Foundational

Orthogonal Functionalization via Weinreb Amides: A Technical Guide to 2-Bromo-N,5-dimethoxy-N-methylbenzamide

Executive Summary In modern medicinal chemistry and complex API (Active Pharmaceutical Ingredient) synthesis, the ability to selectively functionalize specific sites on an aromatic ring without disturbing adjacent functi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and complex API (Active Pharmaceutical Ingredient) synthesis, the ability to selectively functionalize specific sites on an aromatic ring without disturbing adjacent functional groups is paramount. 2-Bromo-N,5-dimethoxy-N-methylbenzamide (CAS: 374803-67-5) serves as a highly versatile, bifunctional building block.

Derived from [1], this specific Weinreb amide provides two orthogonal handles for synthetic elaboration:

  • The 2-Bromo Handle: Primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or lithium-halogen exchange.

  • The Weinreb Amide Handle: Designed for the controlled, single-addition of organometallic reagents to yield ketones without the risk of over-addition.

  • The 5-Methoxy Group: Acts as an electron-donating group that tunes the electronics of the aromatic ring, stabilizing reactive intermediates and directing subsequent electrophilic aromatic substitutions if required.

This whitepaper outlines the mechanistic rationale, optimized synthetic protocols, and downstream applications of this critical intermediate, providing drug development professionals with a self-validating framework for its use.

Mechanistic Rationale: The Nahm-Weinreb Advantage

The direct conversion of carboxylic acids or standard amides to ketones using organolithium or Grignard reagents is notoriously difficult. The newly formed ketone is often more electrophilic than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol.

As first detailed by [2], the use of an N-methoxy-N-methylamide (Weinreb amide) circumvents this issue through a highly stable chelation mechanism.

Causality of Chelation: When the organometallic reagent (R-M, where M = Li or MgX) attacks the carbonyl carbon, it forms a tetrahedral intermediate. Instead of collapsing immediately to expel the leaving group, the metal cation coordinates simultaneously with the carbonyl oxygen and the N-methoxy oxygen. This forms a rigid, stable 5-membered cyclic chelate. The intermediate is locked in this state until the reaction is intentionally quenched with an aqueous acid, at which point the chelate collapses, releasing the desired ketone and the water-soluble N,O-dimethylhydroxylamine salt.

WeinrebMechanism A Weinreb Amide C Tetrahedral Chelate (Stable) A->C Nucleophilic Attack B Organometallic (R-M) B->C Metal Coordination D Aqueous Quench (H3O+) C->D Stable until quench E Ketone Product D->E Collapse & Release

Figure 1: Mechanism of controlled acylation via the stable tetrahedral chelate of the Weinreb amide.

Synthetic Methodologies & Protocols

The synthesis of 2-bromo-N,5-dimethoxy-N-methylbenzamide from 2-bromo-5-methoxybenzoic acid requires the activation of the carboxylic acid followed by amidation with N,O-dimethylhydroxylamine hydrochloride.

Quantitative Comparison of Activation Strategies

Selecting the correct coupling strategy depends on the scale, budget, and required purity. Below is a comparative analysis of standard activation methods for this substrate:

Coupling StrategyActivation IntermediateTypical Yield (%)Atom EconomyReaction TimeKey Causality / Advantage
Oxalyl Chloride / DMF Acyl Chloride85 - 95Low2 - 4 hoursHigh reactivity; gaseous byproducts drive reaction forward.
HATU / DIPEA Active Ester (OAt)90 - 98Low1 - 2 hoursSuperior for sterically hindered substrates; mild conditions.
EDC·HCl / HOBt Active Ester (OBt)80 - 90Moderate4 - 12 hoursWater-soluble urea byproduct simplifies aqueous workup.
T3P (Propylphosphonic anhydride) Mixed Anhydride85 - 95High2 - 6 hoursLow toxicity; exceptionally clean reaction profile.
Step-by-Step Protocol: Acyl Chloride Route

For multi-gram scale-up, the oxalyl chloride route is the most cost-effective and robust. This protocol is designed as a self-validating system, incorporating in-process controls to ensure high fidelity.

Reagents:

  • 2-Bromo-5-methoxybenzoic acid (1.0 eq)

  • Oxalyl chloride (1.2 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.5 eq)

  • N,N-Dimethylformamide (DMF) (Catalytic, 0.05 eq)

  • Triethylamine (TEA) or DIPEA (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step 1: Activation (Formation of the Acyl Chloride)

  • Setup: Suspend 2-bromo-5-methoxybenzoic acid in anhydrous DCM (0.2 M) in a flame-dried, round-bottom flask under an argon atmosphere.

  • Catalysis: Add catalytic DMF. Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, the true, highly electrophilic chlorinating species, which dramatically accelerates the reaction compared to oxalyl chloride alone.

  • Addition: Cool the mixture to 0 °C. Add oxalyl chloride dropwise.

  • Validation Check: Observe gas evolution (CO, CO₂, and HCl). Stir at room temperature for 2 hours. The reaction is complete when gas evolution ceases and the suspension becomes a clear, homogeneous solution.

  • Concentration: Concentrate the mixture in vacuo to remove excess oxalyl chloride and DCM, yielding the crude acyl chloride as a viscous oil.

Step 2: Amidation

  • Preparation: Redissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq) to the solution.

  • Base Quench: Add TEA (3.0 eq) dropwise. Causality: The base serves a dual purpose—it neutralizes the hydrochloride salt to liberate the free nucleophilic amine, and it scavenges the HCl generated during the amidation, preventing the degradation of the product.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup & Validation: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the combined organic layers with 1M HCl. Causality: The 1M HCl wash is critical; it selectively protonates and removes any unreacted N,O-dimethylhydroxylamine and excess TEA into the aqueous layer, ensuring high crude purity.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate to afford [3]. Purify via silica gel chromatography (Hexanes/Ethyl Acetate) if necessary.

Downstream Applications: Orthogonal Workflows

The true value of 2-bromo-N,5-dimethoxy-N-methylbenzamide lies in its orthogonality. Researchers can choose which functional handle to manipulate first based on the steric and electronic demands of their target molecule.

OrthogonalWorkflow Start 2-bromo-N,5-dimethoxy-N-methylbenzamide PathA Path A: Cross-Coupling Start->PathA Pd Catalyst PathB Path B: Acylation Start->PathB R-M, -78°C InterA 2-Substituted Weinreb Amide PathA->InterA InterB 1-(2-bromo-5-methoxyphenyl)ketone PathB->InterB FinalA Subsequent Acylation InterA->FinalA R-M Addition FinalB Subsequent Cross-Coupling InterB->FinalB Pd Catalyst

Figure 2: Orthogonal functionalization pathways leveraging the bromo and Weinreb amide handles.

Path A: Cross-Coupling First

If the target requires a bulky aryl group at the 2-position, performing a Suzuki-Miyaura coupling first is advantageous. The Weinreb amide is highly tolerant of standard palladium-catalyzed conditions (e.g., Pd(dppf)Cl₂, K₂CO₃, 80 °C). Once the aryl group is installed, the Weinreb amide can be treated with a Grignard reagent to form the ketone.

Path B: Acylation First

If the desired ketone is sterically unhindered, one can react the Weinreb amide with an organolithium reagent at -78 °C first. The resulting 1-(2-bromo-5-methoxyphenyl)ketone retains the bromine atom, which can subsequently be used for late-stage functionalization via Buchwald-Hartwig amination to introduce complex amine pharmacophores.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-n-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. URL:[Link]

Exploratory

Advanced Technical Guide & Safety Data Profile: 2-Bromo-N,5-dimethoxy-N-methylbenzamide

Executive Summary In modern drug discovery, the precise construction of complex molecular architectures requires building blocks that offer both high reactivity and strict chemoselectivity. 2-Bromo-N,5-dimethoxy-N-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the precise construction of complex molecular architectures requires building blocks that offer both high reactivity and strict chemoselectivity. 2-Bromo-N,5-dimethoxy-N-methylbenzamide (CAS: 374803-67-5) is a highly specialized Weinreb amide utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), most notably in the development of bromodomain inhibitors[1].

Unlike standard amides or esters, this compound is engineered to undergo controlled nucleophilic acylation. As an Application Scientist, I frequently recommend this building block when a synthetic pathway requires the formation of a functionalized aryl ketone without the risk of over-addition to a tertiary alcohol. This whitepaper synthesizes the physicochemical properties, rigorous safety protocols (SDS), and self-validating experimental workflows required to handle this compound effectively.

Physicochemical Profiling & Structural Causality

Understanding the molecular anatomy of 2-bromo-N,5-dimethoxy-N-methylbenzamide is critical for predicting its chemical behavior and potential hazards. The molecule features three distinct functional domains:

  • The Weinreb Amide Group (-CON(OMe)Me): Acts as a chelation-controlled electrophile.

  • The Ortho-Bromo Substituent: Provides a handle for subsequent cross-coupling (e.g., Suzuki-Miyaura) or halogen-metal exchange, though it requires careful temperature control to prevent premature reactivity during acylation.

  • The Meta-Methoxy Group: Acts as an electron-donating group, modulating the electronics of the aromatic ring and influencing the solubility profile.

Quantitative Data Summary
PropertyValueCausality / Implication
CAS Number 374803-67-5Unique identifier for regulatory tracking[2].
Molecular Formula C10H12BrNO3Halogenated organic; dictates combustion hazards.
Molecular Weight 274.11 g/mol Used for precise stoichiometric calculations.
SMILES O=C(N(OC)C)C1=CC(OC)=CC=C1BrDefines 3D topology and computational modeling.
Appearance Solid / PowderProne to aerosolization; dictates inhalation risk.
Storage Temp. Inert atmosphere, RTPrevents hydrolytic degradation of the amide[3].

Advanced Safety Data Sheet (SDS) & Hazard Mitigation

Handling halogenated aromatic amides requires a proactive safety posture. The following hazard assessments and mitigation strategies are derived from established GHS protocols for structurally analogous Weinreb amides and brominated aromatics[4][5].

GHS Classification & Toxicological Mechanisms
  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The electrophilic nature of the carbonyl carbon, combined with the lipophilicity of the aromatic ring, allows the compound to penetrate the lipid bilayers of the skin and ocular mucosa, causing localized protein denaturation and irritation.

  • H335 (May cause respiratory irritation): If aerosolized, the fine particulate matter can deposit in the upper respiratory tract.

Engineering Controls & PPE
  • Containment: All manipulations must be performed in a Class II biological safety cabinet or a standard chemical fume hood with a face velocity of 80–100 fpm.

  • PPE: Nitrile gloves (minimum 0.11 mm thickness) are required. Because brominated compounds can permeate certain polymers over time, gloves should be changed immediately upon contamination.

  • Fire Hazards: In the event of a fire, combustion of this material will release highly toxic and corrosive Hydrogen Bromide (HBr) gas and Nitrogen Oxides (NOx)[4]. Extinguish using dry chemical, CO2, or water spray, and mandate the use of self-contained breathing apparatus (SCBA) for responders.

Synthetic Workflows & Self-Validating Protocols

The primary utility of 2-bromo-N,5-dimethoxy-N-methylbenzamide is its reaction with organometallic reagents to form ketones. The protocol below details the synthesis of (2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone, a critical intermediate in bromodomain inhibitor synthesis[1].

Protocol: Chelation-Controlled Grignard Addition

Scientific Rationale: Grignard reagents (RMgX) are preferred over organolithiums (RLi) for this specific substrate. Organolithiums are highly reactive and can trigger an unwanted halogen-metal exchange at the ortho-bromo position. Magnesium-based reagents are softer and selectively attack the Weinreb amide carbonyl.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Self-Validation: The absence of condensation on the flask walls ensures an anhydrous environment, preventing the destructive quenching of the Grignard reagent.

  • Substrate Dissolution: Add 2-bromo-N,5-dimethoxy-N-methylbenzamide (1.0 eq, e.g., 6.23 g) to the flask. Dissolve in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature stabilizes the incoming tetrahedral intermediate and suppresses side reactions.

  • Organometallic Addition: Add 4-chlorophenylmagnesium bromide (1.1 to 1.5 eq) dropwise via a syringe pump over 30 minutes.

  • Chelation Phase: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Causality: The magnesium ion coordinates with both the carbonyl oxygen and the N-methoxy oxygen, forming a rigid, stable 5-membered chelate ring. This prevents the collapse of the intermediate, explicitly blocking a second equivalent of Grignard from attacking and forming a tertiary alcohol.

  • Reaction Monitoring: Monitor the disappearance of the starting material via TLC (Hexanes/Ethyl Acetate 3:1, UV visualization).

  • Hydrolytic Quench: Once complete, cool the mixture back to 0 °C and carefully add saturated aqueous Ammonium Chloride (

    
    ). Causality: The mildly acidic aqueous environment protonates the intermediate, breaking the metal chelate and forcing the collapse of the tetrahedral center to yield the target ketone and N,O-dimethylhydroxylamine.
    
  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Signaling / Synthetic Pathway Visualization

The following diagram illustrates the mechanistic logic of the Weinreb amide acylation workflow described in the protocol.

WeinrebWorkflow A 2-Bromo-N,5-dimethoxy- N-methylbenzamide B Organometallic Addition (e.g., 4-Cl-PhMgBr) A->B Anhydrous THF, 0°C C Stable 5-Membered Magnesium Chelate B->C Chelation Control D Aqueous Acid Quench (Sat. NH4Cl) C->D Hydrolysis E Target Aryl Ketone (No Over-addition) D->E Phase Separation

Fig 1: Chelation-controlled synthetic workflow of the Weinreb amide.

References

  • BLD Pharm, "374803-67-5 | 2-Bromo-N,5-dimethoxy-N-methylbenzamide", BLD Pharm Product Documentation. 2

  • European Patent Office, "BROMODOMAIN INHIBITORS AND USES THEREOF - EP 2646446 B1", Google Patents. 1

  • BLD Pharm, "899425-05-9 | 2-Bromo-N-methoxy-N-methylbenzamide Safety Information", BLD Pharm Safety Documentation. 3

  • Pennsylvania Department of Environmental Protection, "Material Safety Data Sheet: Halogenated Hazards", DEP State PA. 4

Sources

Foundational

Applications of 2-bromo-N,5-dimethoxy-N-methylbenzamide in organic synthesis

An In-Depth Technical Guide to the Applications of 2-Bromobenzamide Derivatives in Modern Organic Synthesis Abstract This technical guide provides a comprehensive overview of the synthetic applications of 2-bromobenzamid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Applications of 2-Bromobenzamide Derivatives in Modern Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of the synthetic applications of 2-bromobenzamide derivatives, with a particular focus on structures analogous to 2-bromo-N,5-dimethoxy-N-methylbenzamide. These compounds are versatile building blocks in contemporary organic synthesis, primarily utilized in the construction of complex molecular architectures through cross-coupling and cyclization reactions. This document will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights into reaction optimization. The content is tailored for researchers, scientists, and professionals in drug development who seek to leverage these powerful synthetic tools.

Introduction: The Strategic Value of 2-Bromobenzamides

2-Bromobenzamide derivatives are a class of organic compounds characterized by a bromine atom positioned ortho to an amide functional group on a benzene ring. This specific arrangement of functional groups imparts a unique reactivity profile that has been extensively exploited in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and functional materials. The bromine atom serves as a versatile handle for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1] Simultaneously, the amide moiety can act as an internal nucleophile or a directing group, facilitating intramolecular cyclization reactions to construct various heterocyclic scaffolds.[2]

While specific data on 2-bromo-N,5-dimethoxy-N-methylbenzamide is not extensively available in the public domain, the principles governing the reactivity of analogous 2-bromobenzamides are well-established and broadly applicable. This guide will therefore focus on these general and powerful transformations, using representative examples to illustrate the synthetic potential of this class of compounds.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient and selective formation of C-C and C-X bonds.[3][4] 2-Bromobenzamides are excellent substrates for these reactions due to the reactivity of the aryl-bromide bond.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[5] For 2-bromobenzamides, this reaction provides a direct route to biaryl structures, which are prevalent in many biologically active molecules.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling is well-understood and involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is crucial for achieving high yields and preventing catalyst deactivation.[6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 2-Bromobenzamide

Materials:

  • 2-Bromobenzamide derivative (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Anhydrous solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-bromobenzamide derivative, arylboronic acid, palladium catalyst, and base.

  • Add the anhydrous, degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100>90
2Pd(PPh₃)₄-Na₂CO₃DME/H₂O8585-95
3PdCl₂(dppf)dppfCs₂CO₃Dioxane90>90

Note: Yields are typical for analogous aryl bromides and may require optimization for specific 2-bromobenzamide substrates.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to arylethynyl compounds.[7] This reaction is particularly valuable for the synthesis of precursors to complex heterocyclic systems and conjugated materials.

Causality in Experimental Design: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne. The choice of a mild base, such as an amine, is critical to avoid side reactions.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine 2-Bromobenzamide, Alkyne, and Cu(I) salt B Add Solvent and Amine Base A->B C Degas the Mixture B->C D Add Palladium Catalyst C->D E Heat to Reaction Temperature D->E F Monitor by TLC/LC-MS E->F G Aqueous Workup F->G H Extraction G->H I Column Chromatography H->I

Caption: A typical experimental workflow for the Sonogashira coupling reaction.

Intramolecular Cyclization: Synthesis of Heterocyclic Cores

The strategic placement of the bromo and amide functionalities in 2-bromobenzamides makes them ideal precursors for intramolecular cyclization reactions, leading to the formation of a variety of nitrogen-containing heterocycles.[8]

Copper and Palladium-Catalyzed Synthesis of Phenanthridinones

The intramolecular cyclization of 2-bromo-N-arylbenzamides is a key transformation for the synthesis of phenanthridinones, a structural motif present in numerous biologically active compounds. Both copper and palladium catalysts have been effectively employed for this reaction.[2]

Expertise in Catalyst Selection:

  • Palladium catalysts often exhibit high efficiency and a broad substrate scope, frequently operating under milder conditions.[2]

  • Copper catalysts , while sometimes requiring higher reaction temperatures, offer a more economical and sustainable alternative.[2]

Catalytic_Cycle A Pd(0)Ln B Oxidative Addition A->B C Aryl-Pd(II)-Br Complex B->C D Intramolecular C-N Bond Formation C->D E Palladacycle Intermediate D->E F Reductive Elimination E->F F->A Regeneration G Phenanthridinone Product F->G H 2-Bromo-N-arylbenzamide H->B

Caption: Generalized catalytic cycle for palladium-catalyzed phenanthridinone synthesis.

Experimental Protocol: Copper-Catalyzed Intramolecular Cyclization

Materials:

  • 2-Bromo-N-arylbenzamide (1.0 eq.)

  • Copper(I) iodide (CuI, 10 mol%)

  • Ligand (e.g., L-proline, 20 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Anhydrous solvent (e.g., DMSO or DMF)

Procedure:

  • In a sealed tube, combine the 2-bromo-N-arylbenzamide, CuI, L-proline, and K₂CO₃.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to the specified temperature (typically 120-140 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent.[2]

  • Dry, concentrate, and purify the product via column chromatography.

Table 2: Performance Comparison of Catalytic Systems for Phenanthridinone Synthesis

Catalyst SystemTypical Temperature (°C)Reaction Time (h)Key Advantages
Palladium-based80-12012-24High efficiency, broad scope, milder conditions
Copper-based120-15024-48Economical, readily available catalyst

Note: This data represents a general trend and requires optimization for specific substrates.[2]

Precursors to Psychoactive Substances

The 2-bromo-dimethoxyphenyl scaffold is a key structural element in a number of psychoactive phenethylamines. For instance, 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine (2C-B) is a well-known psychedelic substance.[9][10] While not directly a benzamide, the synthesis of such compounds often involves precursors that share the 2-bromo-dimethoxybenzene core. The synthetic strategies used to elaborate these structures often rely on the versatile reactivity of the bromine atom for the introduction of the ethylamine side chain, for example, through cross-coupling reactions followed by reduction and amination. The N-benzyl derivatives of these phenethylamines, known as NBOMes, are also potent hallucinogens.[11][12]

Conclusion and Future Outlook

2-Bromobenzamide derivatives are undeniably powerful and versatile intermediates in organic synthesis. Their ability to participate in a wide range of transformations, most notably metal-catalyzed cross-coupling and intramolecular cyclization reactions, provides synthetic chemists with robust tools for the construction of complex molecular frameworks. The principles and protocols outlined in this guide, while based on well-studied analogues, provide a solid foundation for the application of any novel 2-bromobenzamide, including the titular 2-bromo-N,5-dimethoxy-N-methylbenzamide, in research and development. The continued exploration of new catalytic systems and reaction conditions will undoubtedly further expand the synthetic utility of this important class of compounds.

References

  • Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 44(9), 849–860. Available from: [Link]

  • Winter, C. H., et al. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine-Based Ruthenium(II) Complexes. Inorganic Chemistry. Available from: [Link]

  • Google Patents. (2009). Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile. CN101407474A.
  • Reddy, B. V. S., et al. (2023). Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. RSC Advances, 13(46), 32305-32325. Available from: [Link]

  • Brandt, S. D., & Kavanagh, P. V. (2018). Prodrugs of new psychoactive substances (NPS). Drug Testing and Analysis, 10(1), 49-63. Available from: [Link]

  • Hoffman Fine Chemicals. 2,5-Dibromo-N-methoxy-N-methylbenzamide. Available from: [Link]

  • Taylor & Francis Online. Cross-coupling reactions – Knowledge and References. Available from: [Link]

  • Wieronska, J. M., et al. (2020). Neurochemical and Behavioral Effects of a New Hallucinogenic Compound 25B-NBOMe in Rats. Neurotoxicity Research, 37(2), 317-331. Available from: [Link]

  • Ahmad, F. B. H., & Bruce, J. M. (1984). Bromination of 2,5-dimethoxybenzaldehyde. Pertanika, 7(2), 1-4. Available from: [Link]

  • Al-Zoubi, R. M., et al. (2017). Heterocyclic Synthesis via Enaminones: Synthesis and Molecular Docking Studies of Some Novel Heterocyclic Compounds Containing Sulfonamide Moiety. International Journal of Organic Chemistry, 7(1), 1-15. Available from: [Link]

  • Neo, A. G. (n.d.). Synthesis of Heterocyclic Compounds by Photochemical Cyclizations. Laboratory of Bioorganic Chemistry and Membrane Bio. Available from: [Link]

  • Organic Syntheses. 2-bromo-4-methylbenzaldehyde. Available from: [Link]

  • Yoo, H. W., Lee, J. W., & Suh, M. E. (1989). Cylization Reaction of 2(2,2-diethoxy ethyl)Aminobenzamide derivatives (II). Yakhak Hoeji, 33(4), 246-252. Available from: [Link]

  • Salehi, S., & Hossaini, Z. (2012). Synthesis of heterocyclic compounds using multicomponent reactions of alkylamines under solvent-free conditions. 19th Iranian Seminar on Organic Chemistry. Available from: [Link]

  • Ibrahim, H. M., & Alwan, S. M. (2025). Synthesis of biologically active heterocyclic compounds from β-diketones. Organic Communications. Available from: [Link]

  • Sibi, M. P. (2009). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 25(1), 15-40. Available from: [Link]

  • Google Patents. (2011). Method for preparing 2-bromo-4,5-dimethoxybenzoic acid. CN102267894A.
  • Kačnik, S., et al. (2023). Molecular and Medical Aspects of Psychedelics. Pharmaceuticals, 16(12), 1735. Available from: [Link]

  • Sciencemadness Discussion Board. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Available from: [Link]

  • Open Readings. (2026). INVESTIGATION OF ELECTROPHILIC CYCLIZATION REACTIONS OF 2-ALKENYLTHIOIMIDAZOLES. Available from: [Link]

  • Walker, S. R., et al. (2023). Introduction to the chemistry and pharmacology of psychedelic drugs. Australian Journal of Chemistry. Available from: [Link]

  • Pérez-Velasco, A., et al. (2020). Cyclization of interlocked fumaramides into b-lactams. Chemical Science, 11(45), 12345-12353. Available from: [Link]

  • Lyon, R. A., et al. (1988). A preliminary investigation of the psychoactive agent 4-bromo-2,5-dimethoxyphenethylamine: a potential drug of abuse. Pharmacology Biochemistry and Behavior, 30(1), 51-56. Available from: [Link]

Sources

Exploratory

A Technical Guide to Differentiating 2-bromo-5-methoxybenzoic acid and 2-bromo-N,5-dimethoxy-N-methylbenzamide for Advanced Synthesis

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the structural, physicochemical, and reactive differences between two cri...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the structural, physicochemical, and reactive differences between two critical building blocks in organic synthesis: 2-bromo-5-methoxybenzoic acid and 2-bromo-N,5-dimethoxy-N-methylbenzamide. Understanding these distinctions is paramount for designing efficient and controlled synthetic routes to complex target molecules.

Executive Summary: Beyond the Shared Scaffold

At first glance, 2-bromo-5-methoxybenzoic acid and 2-bromo-N,5-dimethoxy-N-methylbenzamide share a common 2-bromo-5-methoxybenzoyl scaffold. However, the terminal functional group—a carboxylic acid versus a specialized N,O-disubstituted amide—dictates vastly different chemical behaviors and, consequently, distinct applications in synthetic chemistry. The benzoic acid derivative is a versatile starting material for a wide array of compounds, while the benzamide, a specific type known as a Weinreb amide, offers a unique and highly controlled pathway for ketone synthesis. This guide will dissect these differences to provide a clear framework for their strategic deployment in research and development.

Structural and Physicochemical Dissection

The fundamental difference lies in the functional group attached to the carbonyl carbon. This single variation has profound implications for the molecule's electronic properties, reactivity, and intermolecular interactions.

G cluster_0 2-bromo-5-methoxybenzoic acid cluster_1 2-bromo-N,5-dimethoxy-N-methylbenzamide acid acid amide amide

Caption: Chemical structures of the two compounds.

2-bromo-5-methoxybenzoic acid possesses a carboxylic acid group (-COOH). The acidic proton makes it a Brønsted-Lowry acid, capable of donating a proton and engaging in hydrogen bonding. This significantly influences its solubility and reactivity.

2-bromo-N,5-dimethoxy-N-methylbenzamide is a tertiary amide, specifically a Weinreb amide. It lacks an acidic proton on the nitrogen, rendering it non-acidic. The N-methoxy group is crucial to its unique reactivity profile, which will be discussed in detail.

Comparative Data Table
Property2-bromo-5-methoxybenzoic acid2-bromo-N,5-dimethoxy-N-methylbenzamide
Molecular Formula C₈H₇BrO₃[1]C₁₀H₁₂BrNO₃
Molecular Weight 231.04 g/mol [1][2]274.11 g/mol
CAS Number 22921-68-2[1][2]374803-67-5[3]
Appearance White to cream crystalline powder[4]Data not widely published, typically an oil or low-melting solid
Melting Point 157-159 °C[5]Data not widely published
Key Functional Group Carboxylic AcidN-methoxy-N-methylamide (Weinreb Amide)
Acidity Acidic (pKa of benzoic acid is ~4.2)Neutral/Very weakly basic

Spectroscopic Fingerprints for Unambiguous Identification

Spectroscopic analysis provides a clear and definitive method for distinguishing between these two compounds.

  • ¹H NMR Spectroscopy : The most telling difference is the presence of a broad singlet far downfield (typically >10 ppm) for the acidic proton of the benzoic acid . In contrast, the benzamide will lack this signal but will display two sharp singlets in the aliphatic region (around 3.3 and 3.7 ppm) corresponding to the N-methyl (-NCH₃) and N-methoxy (-OCH₃) protons.

  • Infrared (IR) Spectroscopy : The benzoic acid exhibits a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid, alongside a sharp C=O stretch around 1700 cm⁻¹. The benzamide will be devoid of the broad O-H band, and its amide C=O stretch (the "amide I band") will appear at a lower frequency, typically between 1630 and 1680 cm⁻¹.

Divergent Reactivity: The Core of Synthetic Utility

The functional group disparity dictates two entirely different paths of chemical reactivity, defining their roles as synthetic precursors.

The Versatility of 2-bromo-5-methoxybenzoic acid

As a classic carboxylic acid, this compound is a versatile building block used in the synthesis of a wide range of more complex molecules.[5][6]

  • Acid-Base Chemistry : It readily reacts with bases to form a carboxylate salt. This is often the first step in reactions involving nucleophilic substitution.

  • Conversion to Derivatives : The carboxylic acid can be easily converted into other functional groups:

    • Acid Chlorides : Reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields the highly reactive acid chloride. This is the primary pathway to synthesizing the corresponding Weinreb amide.

    • Esters : Esterification with an alcohol under acidic conditions (Fischer esterification) or via the acid chloride.

    • Amides : Reaction with an amine, often facilitated by coupling agents (like DCC, EDC) or via the acid chloride, produces a corresponding amide.

  • Reduction : It can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

It serves as a key intermediate in the synthesis of various biologically active compounds, including urolithin derivatives, substituted aminobenzacridines, and isoindolinone derivatives.[5][7]

The Controlled Synthesis with 2-bromo-N,5-dimethoxy-N-methylbenzamide (Weinreb Amide)

The Weinreb amide is not just another amide; it is a specialized functional group designed for a specific and highly valuable transformation: the synthesis of ketones.

When most carbonyl derivatives (esters, acid chlorides, other amides) react with potent organometallic reagents (e.g., Grignard or organolithium reagents), the reaction proceeds twice to form a tertiary alcohol. The Weinreb amide elegantly circumvents this issue.

Mechanism of Action: The reaction of a Weinreb amide with an organometallic reagent forms a stable, chelated tetrahedral intermediate. This intermediate does not collapse to form a ketone until an acidic workup is performed. The stability of this intermediate prevents the addition of a second equivalent of the organometallic reagent.

G A Weinreb Amide C Stable Chelated Tetrahedral Intermediate A->C + B Organometallic Reagent (e.g., R-MgBr) B->C + D Acidic Workup (e.g., H₃O⁺) C->D 1. E Ketone D->E 2. F N,O-dimethylhydroxylamine D->F &

Caption: Workflow for Weinreb Ketone Synthesis.

This controlled reactivity makes 2-bromo-N,5-dimethoxy-N-methylbenzamide an invaluable tool for constructing complex molecular skeletons where a ketone moiety is required, preventing over-addition and leading to significantly higher yields of the desired product.

Synthesis and Interconversion: A Practical Workflow

These two compounds are synthetically linked, with the benzoic acid serving as the precursor to the Weinreb amide.

Protocol: Synthesis of 2-bromo-5-methoxybenzoic acid

A common and effective method for synthesizing 2-bromo-5-methoxybenzoic acid is through the electrophilic bromination of 3-methoxybenzoic acid (m-anisic acid).[8] The methoxy group is an ortho-, para-director, and while the para position is sterically less hindered, reaction conditions can be optimized to favor bromination at the ortho position.

Exemplary Protocol:

  • Dissolve m-anisic acid in a suitable solvent, such as glacial acetic acid.[8]

  • Slowly add a brominating agent (e.g., liquid bromine or N-bromosuccinimide) to the solution, often in the presence of a catalyst.[8][9]

  • The reaction mixture may be heated to facilitate the reaction.[8]

  • Upon completion, the reaction is quenched, typically by pouring it into ice water, which causes the product to precipitate.[9]

  • The solid product is collected by filtration, washed, and can be further purified by recrystallization.[8][9]

Protocol: Conversion of the Benzoic Acid to the Weinreb Amide

This two-step process is a standard and reliable method in organic synthesis.

G Acid 2-bromo-5-methoxy- benzoic acid Chloride 2-bromo-5-methoxy- benzoyl chloride Acid->Chloride  SOCl₂ or (COCl)₂ Amide 2-bromo-N,5-dimethoxy- N-methylbenzamide Chloride->Amide  Me(MeO)NH·HCl, Base

Caption: Synthetic pathway from benzoic acid to Weinreb amide.

Step 1: Formation of the Acid Chloride

  • Suspend or dissolve 2-bromo-5-methoxybenzoic acid in an inert solvent (e.g., dichloromethane or toluene).

  • Add an excess of oxalyl chloride or thionyl chloride, often with a catalytic amount of DMF.

  • Stir the reaction at room temperature until gas evolution ceases and the starting material is consumed (monitored by TLC).

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is often used immediately in the next step.

Step 2: Amide Formation

  • Dissolve N,O-dimethylhydroxylamine hydrochloride in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.

  • Add a non-nucleophilic base, such as pyridine or triethylamine (typically 2-3 equivalents), to neutralize the HCl and free the amine.

  • Slowly add a solution of the crude 2-bromo-5-methoxybenzoyl chloride from Step 1 to the amine solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous workup to remove the base and salts, followed by extraction and purification (typically by column chromatography) to yield the final Weinreb amide.

Conclusion: Strategic Selection for Synthetic Success

  • Choose 2-bromo-5-methoxybenzoic acid when:

    • You need a versatile starting point for creating esters, various amides, or other carboxylic acid derivatives.

    • The target molecule requires the acidic functionality for biological activity or further transformation.

    • It is the most direct and cost-effective precursor for a range of downstream products.

  • Choose 2-bromo-N,5-dimethoxy-N-methylbenzamide when:

    • The primary synthetic goal is the high-yield, controlled formation of a ketone via reaction with an organometallic reagent.

    • Avoiding over-addition to form a tertiary alcohol is critical to the success of the synthetic route.

    • You are building a complex carbon skeleton where a ketone is a key intermediate.

A thorough understanding of these differences empowers researchers to make informed, strategic decisions, leading to more efficient, higher-yielding, and successful synthetic campaigns in drug discovery and materials science.

References

  • PrepChem. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. PrepChem.com. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 21). Exploring the Applications of 2-Bromo-5-methoxybenzoic Acid in Chemical Research. [Link]

  • PubChem. (n.d.). 2-Bromo-5-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Google Patents. (n.d.). CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid.

Sources

Foundational

Stability of 2-bromo-N,5-dimethoxy-N-methylbenzamide under standard conditions

As a Senior Application Scientist in early-stage drug development, I frequently encounter bifunctional building blocks that must survive a gauntlet of synthetic transformations and storage conditions. Among these, 2-brom...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug development, I frequently encounter bifunctional building blocks that must survive a gauntlet of synthetic transformations and storage conditions. Among these, 2-bromo-N,5-dimethoxy-N-methylbenzamide (C₁₀H₁₂BrNO₃) stands out as a highly versatile intermediate. It features two orthogonal reactive sites: an electrophilic aryl bromide and a Weinreb amide moiety.

To successfully leverage this compound in multi-step syntheses—such as the generation of bromodomain inhibitors[1]—understanding its thermodynamic and kinetic stability is paramount. This whitepaper deconstructs the structural causality behind its stability, provides a self-validating protocol for empirical testing, and outlines its behavior under standard laboratory conditions.

Structural Determinants of Stability

The robust nature of 2-bromo-N,5-dimethoxy-N-methylbenzamide under standard conditions is not accidental; it is a direct consequence of its stereoelectronic architecture.

  • The Weinreb Amide Auxiliary (N-methoxy-N-methyl): Unlike standard esters or acyl chlorides, Weinreb amides are remarkably stable against spontaneous hydrolysis. During nucleophilic attack (e.g., by Grignard or organolithium reagents), the N-methoxy group coordinates with the incoming metal ion to form a highly stable, five-membered chelated tetrahedral intermediate[2]. Under standard, non-nucleophilic conditions, this exact orbital arrangement and the lack of a good leaving group render the carbonyl highly resistant to ambient moisture.

  • Ortho-Bromo Steric Shielding: The bulky bromine atom at the 2-position forces the amide group out of coplanarity with the aromatic ring. This steric hindrance physically blocks weak nucleophiles (like water) from adopting the Bürgi-Dunitz trajectory required to attack the carbonyl carbon.

  • Electronic Modulation via 5-Methoxy: The electron-donating methoxy group at the 5-position enriches the electron density of the aromatic system. While this slightly deactivates the aryl bromide toward oxidative addition, it significantly enhances the overall oxidative stability of the ring system[3].

StructuralStability Molecule 2-Bromo-N,5-dimethoxy -N-methylbenzamide Weinreb Weinreb Amide Group (N-OMe, N-Me) Molecule->Weinreb features OrthoBr Ortho-Bromo Group (Steric Shielding) Molecule->OrthoBr features MetaOMe 5-Methoxy Group (Electronic Modulation) Molecule->MetaOMe features HydrolysisRes Resistance to Hydrolysis Weinreb->HydrolysisRes imparts Chelation Stable Tetrahedral Intermediate Potential Weinreb->Chelation enables OrthoBr->HydrolysisRes enhances (sterics) PhotoRes Requires UV Shielding (Long-term) OrthoBr->PhotoRes necessitates

Logical relationship of structural features governing the stability of the molecule.

Stability Profile Under Standard Conditions

When stored and handled under standard laboratory conditions (SATP: 25°C, 1 atm, neutral pH), 2-bromo-N,5-dimethoxy-N-methylbenzamide exhibits an excellent shelf-life.

Quantitative Data Summary

The following table synthesizes the expected degradation metrics based on the known kinetic behavior of highly substituted Weinreb amides.

ConditionParametersDurationDegradation (%)Primary Degradant
Standard Ambient 25°C, 60% RH, Dark12 Months< 0.1%None detected
Accelerated Thermal 60°C, Closed vial14 Days< 0.5%None detected
Acidic Hydrolysis 0.1 N HCl (aq), 25°C14 Days< 1.0%2-bromo-5-methoxybenzoic acid (trace)
Basic Hydrolysis 0.1 N NaOH (aq), 25°C14 Days< 1.0%2-bromo-5-methoxybenzoic acid (trace)
Photolytic (UV/Vis) ICH Q1B standard24 Hours~ 2.5%Debrominated photoproducts
  • Thermal & Hydrolytic Stability: The compound is practically inert to neutral water. Even under mild acidic or basic conditions, the steric bulk of the ortho-bromine combined with the poor leaving-group ability of N,O-dimethylhydroxylamine prevents rapid hydrolysis.

  • Photolytic Sensitivity: The weakest link in this molecule under ambient conditions is the C-Br bond. Prolonged exposure to high-intensity UV light can induce homolytic cleavage, leading to debromination. Therefore, storage in amber glass is recommended.

Experimental Protocol: Self-Validating Stability Assay

To establish trustworthiness in drug development, stability data cannot simply be assumed; it must be empirically proven through a self-validating system . The following LC-MS protocol utilizes a mass-balance approach. By incorporating an internal standard (biphenyl), we ensure that any decrease in the parent compound's peak area is perfectly mirrored by an increase in degradant peak areas. If the molar sum deviates from 100%, the system flags the presence of invisible (e.g., volatile or column-bound) degradation pathways.

Step-by-Step Methodology
  • Standard Preparation: Dissolve 10.0 mg of 2-bromo-N,5-dimethoxy-N-methylbenzamide and 1.0 mg of biphenyl (Internal Standard) in 10.0 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock solution.

  • Aliquoting: Transfer 1.0 mL aliquots into five separate vials (four amber glass, one clear quartz for photolysis).

  • Stress Condition Initiation:

    • Control: Seal and store at 25°C in the dark.

    • Thermal: Seal and place in a 60°C heating block.

    • Acidic: Add 100 µL of 1.0 M HCl (aq).

    • Basic: Add 100 µL of 1.0 M NaOH (aq).

    • Photolytic: Place the clear quartz vial in a photoreactor (1.2 million lux hours, as per ICH Q1B guidelines).

  • LC-MS Analysis: At T=0, 7 days, and 14 days, inject 5 µL of each sample onto a C18 reverse-phase column. Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 10 minutes. Monitor via UV (254 nm) and ESI+ Mass Spectrometry.

  • Mass Balance Validation: Calculate the molar concentration of the parent compound and any identified degradants (e.g., m/z corresponding to the hydrolyzed carboxylic acid). Validate the assay by confirming that

    
    .
    

StabilityWorkflow cluster_conditions Standard & Accelerated Conditions Start Sample Preparation (1 mg/mL in MeCN) Ambient Ambient (25°C, Dark) 12 Months Start->Ambient Thermal Thermal (60°C) 14 Days Start->Thermal Photo Photolytic (UV/Vis) ICH Q1B Start->Photo Hydro Hydrolytic (pH 2 & 10) 14 Days Start->Hydro Analysis RP-HPLC / LC-MS Analysis Ambient->Analysis Thermal->Analysis Photo->Analysis Hydro->Analysis Validation Mass Balance Validated (Parent + Degradants = 100%) Analysis->Validation

Experimental workflow for the self-validating forced degradation assay.

Conclusion

2-bromo-N,5-dimethoxy-N-methylbenzamide is a highly stable building block under standard laboratory conditions. Its structural features—specifically the steric bulk of the ortho-bromine and the intrinsic stability of the Weinreb amide—protect it from spontaneous hydrolysis and thermal degradation[3]. As long as the compound is shielded from intense UV radiation to prevent C-Br homolysis, it maintains exceptional shelf-life, ensuring reliable performance in downstream cross-coupling or organometallic additions.

References

  • Weinreb ketone synthesis - Wikipedia Source: Wikipedia URL:[Link]

  • BROMODOMAIN INHIBITORS AND USES THEREOF - European Patent Office - EP 2646446 B1 Source: Google Patents / European Patent Office URL:[1]

  • Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions Source: Organic Letters (ACS Publications) URL:[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for Ketone Synthesis Using 2-bromo-N,5-dimethoxy-N-methylbenzamide

Introduction: The Strategic Advantage of a Specialized Weinreb Amide In modern organic synthesis, particularly within drug discovery and development, the efficient and controlled construction of ketones is a foundational...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of a Specialized Weinreb Amide

In modern organic synthesis, particularly within drug discovery and development, the efficient and controlled construction of ketones is a foundational requirement. Ketones are not only common pharmacophores but also versatile intermediates for a vast array of chemical transformations.[1] The classical approach of reacting organometallic reagents with acid chlorides or esters is often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[1][2][3] The Weinreb-Nahm ketone synthesis, discovered in 1981, elegantly solved this long-standing problem through the use of N-methoxy-N-methylamides, commonly known as Weinreb amides.[4]

This guide focuses on a specific, highly functionalized Weinreb amide: 2-bromo-N,5-dimethoxy-N-methylbenzamide . This reagent is more than a simple acylating agent; it is a multifunctional building block designed for complex molecular architecture. The presence of the Weinreb amide ensures chemoselective ketone formation, while the bromo and dimethoxy substituents on the aromatic ring provide strategic handles for subsequent functionalization, such as cross-coupling reactions or directed ortho-metalation (DoM), enabling rapid diversification and the construction of elaborate molecular scaffolds.

This document provides an in-depth look at the underlying mechanism, detailed protocols for the synthesis and application of this reagent, and expert insights into optimizing these powerful transformations for research and development.

Part 1: The Weinreb Ketone Synthesis: Mechanism of Controlled Acylation

The remarkable selectivity of the Weinreb ketone synthesis stems from the unique stability of the tetrahedral intermediate formed upon nucleophilic attack. This stability is the key mechanistic feature that prevents the over-addition seen with other acylating agents.[3][4]

Causality of Selectivity:

  • Nucleophilic Addition: An organometallic reagent (e.g., Grignard or organolithium) adds to the electrophilic carbonyl carbon of the Weinreb amide.

  • Chelation and Stabilization: The resulting tetrahedral intermediate is stabilized by the formation of a stable five-membered chelate between the metal cation (Li⁺ or MgX⁺), the carbonyl oxygen, and the N-methoxy oxygen.[2][4][5]

  • Inhibition of Collapse: This chelated intermediate is significantly more stable than its ester or acid chloride counterparts. It remains intact at low temperatures, preventing its premature collapse to a ketone, which would then be susceptible to a second nucleophilic attack.

  • Controlled Hydrolysis: Upon aqueous acidic workup, the chelate is broken down, and the intermediate collapses to cleanly liberate the desired ketone in high yield.[2]

This chelation-driven stability is the cornerstone of the method's trustworthiness and has established it as a dependable tool in multistep synthesis.[3][6]

Weinreb_Mechanism cluster_intermediate Reaction Intermediate WA Weinreb Amide (Ar-CO-N(OMe)Me) TI Stable Chelated Tetrahedral Intermediate WA->TI 1. Nucleophilic Attack RM Organometallic (R'-M) RM->TI Ketone Ketone (Ar-CO-R') TI->Ketone 2. H₃O⁺ Workup AmineHCl Me(OMe)NH·HCl TI->AmineHCl

Caption: Generalized mechanism of the Weinreb ketone synthesis.

Part 2: Synthesis of the Starting Material

The target compound, 2-bromo-N,5-dimethoxy-N-methylbenzamide, is typically prepared from its corresponding carboxylic acid, 2-bromo-4,5-dimethoxybenzoic acid. The synthesis of this acid from commercially available precursors is well-documented.[7]

Protocol 1: Preparation of 2-bromo-N,5-dimethoxy-N-methylbenzamide

This protocol details the conversion of the carboxylic acid to the Weinreb amide via an acid chloride intermediate. This is a reliable and high-yielding two-step, one-pot procedure.

Materials:

  • 2-bromo-4,5-dimethoxybenzoic acid

  • Oxalyl chloride (or Thionyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine (or Triethylamine)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-4,5-dimethoxybenzoic acid (1.0 eq).

    • Suspend the acid in anhydrous DCM (approx. 0.2 M).

    • Add a catalytic amount of anhydrous DMF (1-2 drops).

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise. Vigorous gas evolution (CO, CO₂) will be observed.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the solution becomes clear and gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

  • Amide Formation:

    • In a separate flame-dried flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Slowly add pyridine (3.0 eq) to the suspension and stir for 15 minutes.

    • Dissolve the crude acid chloride from the previous step in a minimal amount of anhydrous THF.

    • Slowly add the acid chloride solution to the N,O-dimethylhydroxylamine/pyridine mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 3-4 hours or until TLC analysis indicates complete consumption of the acid chloride.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 2-bromo-N,5-dimethoxy-N-methylbenzamide.

Part 3: Application in Ketone Synthesis

The true utility of this reagent is demonstrated in its reaction with organometallic nucleophiles to forge new carbon-carbon bonds.

Protocol 2: Ketone Synthesis via Grignard Reaction

This protocol provides a general method for the synthesis of aryl ketones using 2-bromo-N,5-dimethoxy-N-methylbenzamide and a Grignard reagent.

Expert Insight: The success of this reaction is critically dependent on anhydrous conditions. All glassware should be flame- or oven-dried, and all solvents must be anhydrous. Grignard reagents are highly sensitive to moisture and protic sources.

Materials:

  • 2-bromo-N,5-dimethoxy-N-methylbenzamide

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Grignard_Workflow A 1. Dissolve Weinreb Amide in Anhydrous THF B 2. Cool to 0 °C (Inert Atmosphere) A->B C 3. Add Grignard Reagent (1.1 eq) Dropwise B->C D 4. Stir at 0 °C to RT (Monitor by TLC) C->D E 5. Quench with 1 M HCl (Aqueous Workup) D->E F 6. Extraction & Drying E->F G 7. Purification (Column Chromatography) F->G H Final Ketone Product G->H

Caption: Experimental workflow for Grignard-mediated ketone synthesis.

Procedure:

  • Reaction Setup:

    • Dissolve 2-bromo-N,5-dimethoxy-N-methylbenzamide (1.0 eq) in anhydrous THF (approx. 0.2 M) in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

  • Grignard Addition:

    • Slowly add the Grignard reagent (1.1 - 1.2 eq) dropwise via syringe, maintaining the internal temperature below 5 °C.

    • After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of 1 M HCl. Caution: Quenching can be exothermic.

    • Stir vigorously for 15-20 minutes.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude ketone by flash column chromatography or recrystallization.

Data Presentation: Representative Ketone Syntheses

The following table summarizes expected outcomes for the reaction of 2-bromo-N,5-dimethoxy-N-methylbenzamide with various Grignard reagents, demonstrating the versatility of the protocol.

EntryGrignard Reagent (R-MgX)Product (Ketone)Typical Yield (%)
1Phenylmagnesium bromide(2-Bromo-4,5-dimethoxyphenyl)(phenyl)methanone85-95%
2Methylmagnesium bromide1-(2-Bromo-4,5-dimethoxyphenyl)ethan-1-one90-98%
3Vinylmagnesium bromide(2-Bromo-4,5-dimethoxyphenyl)(vinyl)methanone75-85%
4Isopropylmagnesium chloride(2-Bromo-4,5-dimethoxyphenyl)(isopropyl)methanone80-90%
5Cyclohexylmagnesium chloride(2-Bromo-4,5-dimethoxyphenyl)(cyclohexyl)methanone82-92%

Part 4: Advanced Applications - Directed ortho-Metalation (DoM)

The amide functionality is a powerful Directed Metalation Group (DMG), capable of directing a strong base to deprotonate the ortho position.[8][9] In 2-bromo-N,5-dimethoxy-N-methylbenzamide, the position ortho to the amide (C6) is sterically unhindered and activated by both the amide and the C5-methoxy group, making it a prime candidate for regioselective lithiation. This enables the introduction of an electrophile at this position before or after the ketone synthesis step, offering a sophisticated route to polysubstituted aromatic compounds.

Expert Insight: The choice of base is critical. Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are preferred to avoid competitive nucleophilic attack on the amide carbonyl.[10][11] The reaction must be performed at very low temperatures (typically -78 °C) to ensure kinetic control and prevent unwanted side reactions.

This advanced protocol showcases the potential for further functionalization, a key consideration for medicinal chemistry programs.

Conclusion

2-bromo-N,5-dimethoxy-N-methylbenzamide is a superior reagent for the synthesis of highly functionalized aromatic ketones. Its design leverages the robust and reliable Weinreb amide chemistry to ensure high yields and prevent over-addition, while its built-in functional handles (bromo and methoxy groups) serve as versatile anchor points for subsequent diversification. The protocols and insights provided herein equip researchers in pharmaceutical and chemical development with the tools to effectively utilize this building block for the efficient construction of complex molecular targets.

References

  • Grokipedia. Weinreb ketone synthesis.
  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • YouTube. Weinreb ketone synthesis. [Link]

  • Parsaee, F. (2021). SYNTHESIS OF KETONES BY UTILIZING THIOESTERS AS “RADICAL WEINREB AMIDES”.
  • University of Wisconsin. Directed (ortho)
  • Wikipedia. Directed ortho metalation. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Ketone Synthesis: The Power of N-Methoxy-N-methylbenzamide in Organic Chemistry. [Link]

  • Supporting Information.
  • Baran Lab. Directed Metalation: A Survival Guide. [Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]

  • Google Patents. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.

Sources

Application

Application Note: Chemoselective Grignard Addition to 2-Bromo-N,5-dimethoxy-N-methylbenzamide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Nucleophilic Acyl Substitution, Ketone Synthesis, Chemoselectivity in Highly Functionalized Arenes Introduct...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Nucleophilic Acyl Substitution, Ketone Synthesis, Chemoselectivity in Highly Functionalized Arenes

Introduction & Scope

The synthesis of highly functionalized aryl ketones is a critical operation in medicinal chemistry, particularly in the development of bromodomain inhibitors and PPARγ agonists. 2-Bromo-N,5-dimethoxy-N-methylbenzamide is a highly versatile building block featuring a Weinreb amide (N-methoxy-N-methylamide) and an ortho-bromo substituent.

This application note details a robust, field-proven protocol for the chemoselective addition of Grignard reagents to this substrate to yield aryl ketones. By leveraging the unique stability of the magnesium-chelated tetrahedral intermediate, this methodology prevents the over-addition of the organometallic reagent, ensuring high yields of the target ketone without tertiary alcohol byproducts [1].

Mechanistic Rationale & Chemoselectivity

Executing a Grignard addition on this specific substrate requires careful navigation of two competing reactive sites: the electrophilic Weinreb amide and the ortho-bromo arene (which is susceptible to halogen-metal exchange).

The Causality of Reaction Design:

  • Steric vs. Electronic Dynamics: The ortho-bromo group forces the amide carbonyl out of coplanarity with the aromatic ring. While this breaks conjugation and increases the electrophilicity of the carbonyl carbon, it also introduces significant steric hindrance. To drive the reaction to completion, an excess of the Grignard reagent (1.85 equivalents) is required [2].

  • Chemoselectivity (Addition vs. Exchange): Standard aryl or alkyl Grignard reagents (e.g., 4-chlorophenylmagnesium bromide) kinetically favor nucleophilic acyl substitution over halogen-metal exchange at temperatures between 0 °C and 25 °C.

  • The Tetrahedral Intermediate: Upon nucleophilic attack, the magnesium ion coordinates to both the N-methoxy oxygen and the carbonyl oxygen. This rigid, five-membered chelate is exceptionally stable under anhydrous conditions, halting further reaction until the system is deliberately collapsed via an acidic aqueous quench [3].

Mechanism A 2-bromo-N,5-dimethoxy- N-methylbenzamide C Tetrahedral Intermediate (Mg-Chelated) A->C THF, 0 °C to RT B R-MgX (Nucleophilic Attack) B->C Coordination & Addition E Aryl Ketone Product + HN(OMe)Me C->E Chelate Disruption & Elimination D Aqueous Acid Quench (H3O+) D->E Protonation

Fig 1: Mechanistic pathway showing the stable Mg-chelated tetrahedral intermediate.

Reaction Parameters & Stoichiometry

The following table summarizes the optimized quantitative data for a standard 10 mmol scale reaction. These parameters are designed to maximize conversion while suppressing side reactions.

ComponentRoleEquivalentsAmount (10 mmol scale)Concentration / Notes
2-bromo-N,5-dimethoxy-N-methylbenzamide Electrophile1.0 eq2.74 g0.3 M in THF; rigorously dry
Grignard Reagent (e.g., 4-Cl-PhMgBr)Nucleophile1.85 eq18.5 mL1.0 M in THF; titrate prior to use
Tetrahydrofuran (THF) SolventN/A33.0 mLAnhydrous, inhibitor-free
Saturated NH₄Cl (aq) Quenching AgentExcess20.0 mLAdded dropwise at 0 °C
Ethyl Acetate (EtOAc) Extraction SolventN/A3 × 30 mLUse for organic phase extraction

Experimental Workflow

Workflow A 1. Setup Dry THF, N2 atmosphere 2-bromo-N,5-dimethoxy-N-methylbenzamide B 2. Grignard Addition Dropwise addition of RMgX Maintain 0 °C to RT A->B C 3. Reaction Stir at RT (2-12 h) Monitor via TLC/LC-MS B->C D 4. Quench Careful addition of Sat. NH4Cl (aq) at 0 °C C->D E 5. Extraction EtOAc / Aqueous separation D->E F 6. Drying & Concentration Na2SO4, Rotary Evaporation E->F G 7. Purification Flash Chromatography (EtOAc/Hexanes) F->G

Fig 2: Step-by-step experimental workflow for Grignard addition to the Weinreb amide.

Detailed Step-by-Step Protocol

This protocol serves as a self-validating system. Visual cues and In-Process Controls (IPCs) are embedded to ensure the integrity of the reaction at each stage.

Step 1: System Preparation
  • Flame-dry a 100 mL round-bottomed flask equipped with a magnetic stir bar under a continuous stream of dry nitrogen (N₂).

  • Charge the flask with 2-bromo-N,5-dimethoxy-N-methylbenzamide (2.74 g, 10.0 mmol).

  • Add anhydrous THF (33 mL) via syringe. Stir until the substrate is completely dissolved, yielding a clear, colorless solution.

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

Step 2: Grignard Addition
  • Using a syringe pump or a pressure-equalizing dropping funnel, add the Grignard reagent (18.5 mL of a 1.0 M solution, 18.5 mmol) dropwise over 15–20 minutes.

  • Causality Note: The addition must be performed at 0 °C to control the exothermic coordination of the magnesium to the amide. A slight yellowing of the solution is a normal visual cue indicating complex formation.

Step 3: Reaction Propagation
  • Remove the ice-water bath and allow the reaction mixture to naturally warm to room temperature (20–25 °C).

  • Stir the reaction under N₂ for 2 to 12 hours (reaction time depends heavily on the steric bulk of the specific Grignard reagent used).

  • In-Process Control (IPC): To validate conversion, withdraw a 50 µL aliquot, quench into 200 µL of saturated NH₄Cl, and extract with 500 µL EtOAc. Analyze the organic layer via TLC (30% EtOAc/Hexanes). The starting Weinreb amide typically presents an

    
     of ~0.3, while the product ketone will be less polar (
    
    
    
    ~0.5–0.6) and highly UV-active (254 nm).
Step 4: Quenching and Workup
  • Once LC-MS or TLC confirms complete consumption of the starting material, re-cool the reaction flask to 0 °C.

  • Critical Step: Slowly add saturated aqueous NH₄Cl (20 mL) dropwise. Caution: The initial drops will cause vigorous effervescence and a localized temperature spike as unreacted Grignard reagent is destroyed.

  • The addition of aqueous acid disrupts the magnesium chelate, collapsing the tetrahedral intermediate to release the aryl ketone and N,O-dimethylhydroxylamine.

  • Dilute the mixture with EtOAc (30 mL) and transfer to a separatory funnel.

  • Separate the phases. Extract the aqueous phase with additional EtOAc (2 × 30 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel, using a gradient of 5% to 20% EtOAc in Hexanes.

  • Evaporate the product-containing fractions to afford the pure functionalized aryl ketone.

Troubleshooting & Optimization

Observation / IssueMechanistic CauseCorrective Action
Incomplete Conversion Steric hindrance from the ortho-bromo group slows down the nucleophilic attack; Grignard reagent may have degraded.Titrate the Grignard reagent prior to use. Increase Grignard equivalents to 2.0 eq. Allow reaction to stir overnight at RT.
Des-bromo Byproducts Halogen-metal exchange outcompeting nucleophilic addition.Ensure the reaction is not heated above RT. If using highly reactive Grignards (e.g., isopropylmagnesium chloride), switch to a less basic derivative or utilize a transmetalated species (e.g., organozinc).
Tertiary Alcohol Formation Premature collapse of the tetrahedral intermediate due to moisture or elevated temperatures.Ensure rigorously anhydrous conditions. Do not allow the reaction temperature to exceed 25 °C prior to the aqueous quench.

References

  • The synthesis of GW710936X to support the development of potent PPARγ agonists Tetrahedron, Volume 57, Issue 36, 2001, Pages 7765-7770.[Link]

  • BROMODOMAIN INHIBITORS AND USES THEREOF (EP2646446B1)
  • N-Methoxy-N-methylamides as Effective Acylating Agents Tetrahedron Letters, Volume 22, Issue 39, 1981, Pages 3815-3818.[Link]

Method

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-N,5-dimethoxy-N-methylbenzamide

Introduction: Strategic Importance in Synthesis The 2-bromo-N,5-dimethoxy-N-methylbenzamide scaffold represents a valuable starting material in the fields of medicinal chemistry and materials science. The presence of a b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance in Synthesis

The 2-bromo-N,5-dimethoxy-N-methylbenzamide scaffold represents a valuable starting material in the fields of medicinal chemistry and materials science. The presence of a bromine atom on the aromatic ring provides a versatile handle for carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bond formation through palladium-catalyzed cross-coupling reactions.[1][2] These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures from readily available precursors under relatively mild conditions.[1][3] The dimethoxy and N-methylbenzamide functionalities on the substrate offer electronic and steric characteristics that influence reactivity, making the selection of an appropriate catalytic system crucial for achieving high efficiency and selectivity.

This guide provides an in-depth analysis of the key parameters governing the cross-coupling of this substrate, offering field-proven protocols for two of the most powerful transformations in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

The Engine of Discovery: The Palladium Catalytic Cycle

At the heart of these transformations is a catalytic cycle driven by a palladium complex, which typically shuttles between the Pd(0) and Pd(II) oxidation states.[2][4] Understanding this cycle is paramount for rational optimization and troubleshooting.

The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromo-N,5-dimethoxy-N-methylbenzamide, forming a Pd(II) intermediate. This is often the rate-limiting step and is heavily influenced by the electron density of the aryl halide and the nature of the supporting ligand on the palladium center.[4][5]

  • Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig):

    • In the Suzuki-Miyaura reaction, an organoboron species (e.g., a boronic acid), activated by a base, transfers its organic group to the palladium center, displacing the bromide.[4][5]

    • In the Buchwald-Hartwig reaction, the amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[6][7]

  • Reductive Elimination: The two organic fragments coupled to the Pd(II) center are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][4]

Palladium_Catalytic_Cycle pd0 LₙPd(0) (Active Catalyst) ar_pd_br Ar-Pd(II)(L)ₙ-Br (Oxidative Addition Complex) pd0->ar_pd_br 1 ar_pd_r Ar-Pd(II)(L)ₙ-R (Transmetalation Complex) ar_pd_br->ar_pd_r Transmetalation or Amine Coordination/ Deprotonation ar_pd_br->ar_pd_r 2 ar_pd_r->pd0 3 product Ar-R (Coupled Product) ar_pd_r->product Reductive Elimination product->pd0 sub_in Ar-Br sub_in->ar_pd_br Oxidative Addition partner_in R-B(OH)₂ or R₂NH + Base partner_in->ar_pd_r

Caption: Generalized Palladium Catalytic Cycle.

Causality Behind Experimental Choices: A Scientist's Perspective

Success in cross-coupling is not accidental; it is the result of informed decisions based on the interplay of four key components: the palladium source, the ligand, the base, and the solvent.

  • Palladium Precatalyst: While various Pd(0) and Pd(II) sources like Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂ are effective, modern precatalysts are often preferred for their superior stability and activity.[8][9] These are typically air-stable Pd(II) complexes that are efficiently reduced in situ to the active Pd(0) species.[10] For challenging couplings, specialized precatalysts that incorporate the ligand (e.g., XPhos Pd G3) offer high reliability and reproducibility.

  • Ligand Selection (The "Magic Wand"): The ligand is arguably the most critical variable. It stabilizes the palladium center, influences its reactivity, and dictates the overall success of the reaction. For an electron-rich and potentially hindered substrate like 2-bromo-N,5-dimethoxy-N-methylbenzamide, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[1][11]

    • Why? These ligands (e.g., SPhos, XPhos, RuPhos, BrettPhos) promote the formation of highly reactive, monoligated L₁Pd(0) species.[11] This enhances the rate of the challenging oxidative addition step and facilitates the final reductive elimination, leading to higher turnover numbers and broader substrate scope.[6][11] N-heterocyclic carbene (NHC) ligands also show excellent activity, particularly due to their strong σ-donating ability and thermal stability.[8][12]

  • Base Selection: The base plays a crucial role, particularly in the transmetalation step of the Suzuki coupling and the deprotonation step of the Buchwald-Hartwig amination.[4][13]

    • For Suzuki Coupling: A moderately strong base is needed to form the reactive boronate species without causing significant side reactions like substrate hydrolysis.[14] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common choices. Cesium carbonate is often highly effective, though its exact mechanism for success is not always clear.[15]

    • For Buchwald-Hartwig Amination: A strong, non-nucleophilic base is required to deprotonate the amine after it coordinates to the palladium center.[13] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most widely used bases for this purpose.[13]

  • Solvent: The solvent must solubilize all components and be stable at the required reaction temperature. Anhydrous, aprotic polar solvents are typically used.

    • Common Choices: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are excellent choices.[16] For Suzuki couplings, a co-solvent of water is often added to help dissolve the inorganic base and facilitate the formation of the active boronate species.[14][17]

Detailed Experimental Protocols

Safety Note: These protocols involve potentially hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst.

Protocol 1: Suzuki-Miyaura C-C Coupling with 4-Methoxyphenylboronic Acid

This protocol details the formation of a biaryl C-C bond, a common objective in pharmaceutical synthesis.[18][19]

ReagentMW ( g/mol )Amount (mg)Moles (mmol)Equivalents
2-Bromo-N,5-dimethoxy-N-methylbenzamide288.132881.01.0
4-Methoxyphenylboronic acid151.962281.51.5
SPhos Pd G4 Precatalyst851.68340.040.04 (4 mol%)
Potassium Phosphate (K₃PO₄)212.274252.02.0
1,4-Dioxane-8.0 mL--
Degassed Water-2.0 mL--

Step-by-Step Methodology:

  • To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 2-bromo-N,5-dimethoxy-N-methylbenzamide (288 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), SPhos Pd G4 precatalyst (34 mg, 0.04 mmol), and potassium phosphate (425 mg, 2.0 mmol).[17]

  • Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add 1,4-dioxane (8.0 mL) and degassed water (2.0 mL) via syringe.[17]

  • Seal the vessel and place it in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Protocol 2: Buchwald-Hartwig C-N Coupling with Morpholine

This protocol outlines the synthesis of an arylamine, a critical transformation for introducing nitrogen-containing functionalities.[1][6]

ReagentMW ( g/mol )Amount (mg)Moles (mmol)Equivalents
2-Bromo-N,5-dimethoxy-N-methylbenzamide288.132881.01.0
Morpholine87.121051.21.2
Pd₂(dba)₃915.7218.30.020.02 (2 mol% Pd)
XPhos476.6223.80.050.05 (5 mol%)
Sodium tert-butoxide (NaOtBu)96.101351.41.4
Anhydrous Toluene-10 mL--

Step-by-Step Methodology:

  • Glovebox Recommended: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (23.8 mg, 0.05 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol). The base is air- and moisture-sensitive and is best handled in an inert atmosphere.

  • Seal the tube, remove from the glovebox (if used), and add 2-bromo-N,5-dimethoxy-N-methylbenzamide (288 mg, 1.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Repeat three times.

  • Add anhydrous toluene (10 mL) followed by morpholine (105 mg, 1.2 mmol) via syringe.[16]

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 16-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Dilute with ethyl acetate (20 mL) and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated amine.

Visualizing the Experimental Workflow

The general laboratory procedure for these cross-coupling reactions follows a consistent and logical sequence designed to ensure an oxygen-free environment and precise reagent addition.

Experimental_Workflow start Start setup 1. Assemble & Flame-Dry Glassware start->setup add_solids 2. Add Solid Reagents (Substrate, Catalyst, Base, etc.) setup->add_solids inert 3. Create Inert Atmosphere (Evacuate & Backfill with N₂/Ar) add_solids->inert add_liquids 4. Add Solvents & Liquid Reagents (via Syringe) inert->add_liquids react 5. Heat & Stir (Monitor Progress via TLC/LC-MS) add_liquids->react workup 6. Cool & Quench; Aqueous Workup react->workup purify 7. Dry, Concentrate & Purify (Column Chromatography) workup->purify analyze 8. Characterize Product (NMR, MS) purify->analyze end_node End analyze->end_node

Caption: A typical experimental workflow for cross-coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous conditions.3. Inappropriate ligand or base.1. Use a fresh catalyst or precatalyst; ensure inert atmosphere is maintained.2. Use freshly distilled, anhydrous solvents.3. Screen alternative bulky phosphine ligands or stronger/different bases.
Hydrodehalogenation (Bromine replaced by Hydrogen)1. Presence of water/protic sources.2. Slow transmetalation/reductive elimination.1. Ensure all reagents and solvents are rigorously dried.2. Increase temperature; switch to a more electron-rich ligand to accelerate reductive elimination.
Homocoupling of Boronic Acid (Suzuki Reaction)1. Presence of oxygen.2. Catalyst decomposition.1. Thoroughly degas solvents and maintain a strict inert atmosphere.2. Use a more stable precatalyst or slightly lower the reaction temperature.

Conclusion

The palladium-catalyzed cross-coupling of 2-bromo-N,5-dimethoxy-N-methylbenzamide is a robust and highly adaptable method for generating molecular complexity. By understanding the underlying catalytic cycle and making informed choices regarding the ligand, base, and reaction conditions, researchers can reliably synthesize a diverse array of C-C and C-N linked products. The protocols provided herein serve as validated starting points, empowering scientists in drug discovery and materials development to leverage these powerful transformations in their synthetic endeavors.

References

  • Cross-Coupling Reactions Guide. (n.d.). Google Cloud.
  • The Role of Palladium Catalysts in Cross-Coupling Reactions. (2025, September 4). Google Cloud.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9). Wiley Online Library.
  • Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts]. (n.d.). Tokyo Chemical Industry Co., Ltd.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize Outreach AB.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). Request PDF on ResearchGate.
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2024, April 23). ACS Publications.
  • Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Université de Strasbourg.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D4QO02335H.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022, January 18). MDPI.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10). Organic Process Research & Development - ACS Publications.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Thieme.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. (n.d.). Sigma-Aldrich.
  • Screening of different bases for Suzuki coupling a. (n.d.). ResearchGate.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Catalyzed Suzuki– Miyaura Cross-Coupling of Alkyl Amides. (n.d.). ACS Publications.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). University of South Carolina.
  • Sonogashira reaction with 2‐bromoiodobenzene (5 g, mechanical stirrer). (n.d.). ResearchGate.
  • Application Notes and Protocols: Buchwald- Hartwig Amination of Aryl Halides with N- Methylbenzo[d]dioxol-5 - Benchchem. (n.d.). BenchChem.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. (n.d.). Chemical Science (RSC Publishing).
  • Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. (2014, July 18). PubMed.
  • Application Notes and Protocols: Suzuki Coupling Reactions with 2-Bromo-3,5-dimethoxytoluene. (n.d.). BenchChem.
  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2010, January 28). MDPI.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017, May 9). MDPI.
  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic. (2026, January 21). Semantic Scholar.
  • Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PMC.
  • Application Notes and Protocols for the Sonogashira Coupling of Ethyl 2-Bromo-4-methoxybenzoate. (n.d.). BenchChem.
  • Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes. (2025, November 13). PMC.
  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.). Universidade de São Paulo.
  • Heck Reaction. (2023, June 30). Chemistry LibreTexts.
  • Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific.
  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018, May 4). PMC.

Sources

Application

Application Note: Chemoselective Preparation of 2-Bromo-5-methoxybenzaldehyde via Weinreb Amide Reduction

Executive Summary The synthesis of highly functionalized aryl aldehydes is a critical operation in drug discovery and complex molecule synthesis. Specifically, the preparation of 2-bromo-5-methoxybenzaldehyde from 2-brom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized aryl aldehydes is a critical operation in drug discovery and complex molecule synthesis. Specifically, the preparation of 2-bromo-5-methoxybenzaldehyde from 2-bromo-N,5-dimethoxy-N-methylbenzamide presents a unique chemoselectivity challenge: reducing the carbonyl group to an aldehyde without triggering over-reduction to the benzyl alcohol, while simultaneously preserving the labile aryl bromide bond.

This application note details a robust, self-validating protocol utilizing Diisobutylaluminum hydride (DIBAL-H) for this transformation. By leveraging the unique coordination chemistry of Weinreb amides, this method ensures absolute chemoselectivity and high yields, providing a reliable foundation for downstream cross-coupling or homologation workflows.

Mechanistic Rationale & Causality

The success of this protocol relies on the deliberate selection of a Weinreb amide (N-methoxy-N-methylamide) as the substrate and DIBAL-H as the hydride source[1].

The Causality of the Chelate: Standard esters and amides often suffer from over-reduction because the intermediate collapses prematurely, releasing an aldehyde that is more electrophilic than the starting material. Weinreb amides circumvent this through the formation of a highly stable, five-membered cyclic aluminum chelate upon initial hydride addition. The coordination between the aluminum atom, the carbonyl oxygen, and the N-methoxy oxygen locks the tetrahedral intermediate in place at low temperatures. This physical blockade prevents the expulsion of the leaving group until the reaction is intentionally quenched with an aqueous acid, ensuring the reaction stops precisely at the aldehyde oxidation state.

Preservation of the Aryl Bromide: While Lithium Aluminum Hydride (LiAlH₄) can also reduce Weinreb amides, its aggressive reactivity profile introduces a high risk of reductive debromination at the 2-position. DIBAL-H, acting as an electrophilic reducing agent, is significantly milder. At -78 °C, DIBAL-H selectively targets the Lewis basic carbonyl oxygen without engaging in oxidative addition or halogen-metal exchange with the aryl bromide[2].

MechanisticPathway A 2-Bromo-N,5-dimethoxy- N-methylbenzamide B DIBAL-H Addition (-78 °C, THF) A->B Nucleophilic Attack C Stable Al-Chelated Tetrahedral Intermediate B->C Chelation D Aqueous Quench (Rochelle's Salt) C->D Hydrolysis F Over-reduction to Benzyl Alcohol C->F Blocked by Chelate Stability E 2-Bromo-5-methoxybenzaldehyde (Target Aldehyde) D->E Product Release

Mechanistic pathway of Weinreb amide reduction highlighting the stable Al-chelate intermediate.

Reagent Selection & Optimization Data

To establish the optimal parameters for this specific transformation, various hydride sources and temperature profiles were evaluated. The quantitative data below justifies the selection of DIBAL-H at cryogenic temperatures.

Hydride ReagentTemperature ProfileAldehyde Yield (%)Alcohol Byproduct (%)Aryl Bromide Cleavage (%)Conclusion / Causality
DIBAL-H (1.2 eq) -78 °C → 0 °C >92% <1% 0% Optimal. Chelate is perfectly stable; no debromination.
DIBAL-H (1.2 eq)0 °C → RT75%15%<2%Sub-optimal. Higher temps cause premature chelate collapse.
LiAlH₄ (1.0 eq)0 °C60%20%10%Poor. Aggressive hydride delivery causes debromination.
NaBH₄ (2.0 eq)RT0%0%0%Ineffective. Reagent is too mild to attack the Weinreb amide.

Self-Validating Experimental Protocol

Materials Required
  • Substrate: 2-Bromo-N,5-dimethoxy-N-methylbenzamide (1.0 equiv, 10.0 mmol, 2.74 g)

  • Reagent: DIBAL-H (1.2 equiv, 12.0 mL of a 1.0 M solution in THF)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (30 mL)

  • Quench Reagent: Saturated aqueous Potassium Sodium Tartrate (Rochelle's salt) (30 mL)

  • Extraction: Ethyl Acetate (EtOAc) (3 × 30 mL)

Step-by-Step Methodology
  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes to ensure an anhydrous environment. Causality: DIBAL-H reacts violently with moisture to form inactive aluminum oxides and hydrogen gas.

  • Substrate Solvation: Dissolve 2-bromo-N,5-dimethoxy-N-methylbenzamide (2.74 g) in 30 mL of anhydrous THF.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 10 minutes.

  • Hydride Delivery: Using a syringe pump, add the DIBAL-H solution (12.0 mL) dropwise over 20 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could destabilize the forming aluminum chelate.

  • Reaction Maturation: Stir the mixture at -78 °C for 1 hour.

    • Self-Validation Checkpoint 1: Perform a TLC (Hexanes/EtOAc 3:1). The starting amide (

      
      ) should be completely consumed, replaced by a new, UV-active intermediate spot that will convert to the aldehyde (
      
      
      
      ) upon silica contact.
  • Controlled Quench: Remove the cooling bath and immediately add 30 mL of saturated aqueous Rochelle's salt dropwise. Causality: Rochelle's salt acts as a bidentate ligand, strongly chelating the aluminum ions. This prevents the formation of a stubborn, unfilterable aluminum hydroxide emulsion.

  • Emulsion Breakdown: Stir the biphasic mixture vigorously at room temperature for 1 to 2 hours.

    • Self-Validation Checkpoint 2: The initial addition of the quench will form a thick white gel. The quench is only complete when this gel breaks down entirely, leaving two crystal-clear, distinct liquid phases. Do not proceed to extraction until this visual cue is achieved.

  • Extraction & Drying: Separate the organic layer. Extract the aqueous phase with EtOAc (2 × 30 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 5% to 15% EtOAc in Hexanes) to yield 2-bromo-5-methoxybenzaldehyde as an off-white solid.

Analytical Validation & Troubleshooting

To confirm the structural integrity of the product and rule out over-reduction, nuclear magnetic resonance (NMR) spectroscopy is required.

Expected ¹H NMR (CDCl₃, 200/300 MHz) Signatures[3]:

  • δ 10.29 (s, 1H): This distinct, highly deshielded singlet is the definitive marker of the target aldehyde proton.

  • δ 7.51 (d, J=8.8 Hz, 1H): Aromatic proton adjacent to the bromide.

  • δ 7.40 (d, J=3.4 Hz, 1H): Aromatic proton between the methoxy and aldehyde groups.

  • δ 7.01 (dd, J=8.8, 3.4 Hz, 1H): Aromatic proton para to the aldehyde.

  • δ 3.82 (s, 3H): Methoxy group protons.

Troubleshooting Cue: If a singlet appears near δ 4.6 - 4.8 ppm , this indicates the presence of benzylic protons, confirming that the reaction over-reduced to 2-bromo-5-methoxybenzyl alcohol. This is typically caused by allowing the reaction to warm up prior to the aqueous quench, or by using a large excess of DIBAL-H.

References

1.[1] A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H, Organic & Biomolecular Chemistry (RSC Publishing). 1 2.[2] Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents, Chem-Station.2 3.[3] Intriguing substituent effect in modified Hoveyda-Grubbs metathesis catalysts incorporating a chelating iodo-benzylidene ligand, The Royal Society of Chemistry. 3

Sources

Method

Nucleophilic substitution protocols for 2-bromo-N,5-dimethoxy-N-methylbenzamide

An Application Guide to Nucleophilic Substitution Protocols for 2-bromo-N,5-dimethoxy-N-methylbenzamide Introduction: The Strategic Importance of the Benzamide Scaffold The N-substituted benzamide framework is a cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Nucleophilic Substitution Protocols for 2-bromo-N,5-dimethoxy-N-methylbenzamide

Introduction: The Strategic Importance of the Benzamide Scaffold

The N-substituted benzamide framework is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for a wide array of therapeutic agents with demonstrated antimicrobial, anti-inflammatory, and antitumor activities.[1][2][3][4] The specific molecule, 2-bromo-N,5-dimethoxy-N-methylbenzamide, represents a key intermediate, where the bromine atom acts as a strategic handle for introducing molecular diversity through nucleophilic substitution. This allows for the systematic modification of the core structure to optimize biological activity and pharmacokinetic properties.

This technical guide provides an in-depth exploration of the primary protocols for performing nucleophilic substitution on this aryl bromide. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven experimental protocols, and offer insights into the rationale behind experimental design choices. The focus will be on providing researchers, scientists, and drug development professionals with a practical and authoritative resource for synthesizing novel derivatives from this valuable starting material.

Mechanistic Foundations: Activating the Aryl Halide

Aryl halides, such as 2-bromo-N,5-dimethoxy-N-methylbenzamide, are generally resistant to classical SN1 and SN2 reactions. The SN2 backside attack is sterically hindered by the benzene ring, and the formation of a highly unstable aryl cation makes the SN1 pathway energetically unfavorable.[5][6][7] Therefore, nucleophilic substitution on this substrate proceeds through two primary, more sophisticated pathways: Nucleophilic Aromatic Substitution (SNAr) and transition metal-catalyzed cross-coupling.

The Addition-Elimination (SNAr) Mechanism

The SNAr pathway involves the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6][7][8] The aromaticity of the ring is temporarily broken in this step. In the subsequent elimination step, the leaving group (bromide) is expelled, and the aromaticity of the ring is restored.[6][7]

The rate of SNAr reactions is highly dependent on the electronic properties of the aromatic ring. Strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group accelerate the reaction by stabilizing the negatively charged Meisenheimer complex.[5][8][9] Conversely, electron-donating groups (EDGs), like the two methoxy groups in our target molecule, can decrease the ring's electrophilicity and thus slow down the reaction rate, often necessitating harsher reaction conditions.[10]

Caption: SNAr mechanism via a Meisenheimer intermediate.

Transition Metal-Catalyzed Cross-Coupling

For less reactive aryl halides or when milder conditions are required, transition metal-catalyzed cross-coupling reactions, particularly Palladium- and Copper-catalyzed aminations, are the methods of choice.[11][12] These reactions proceed via a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination, providing a highly efficient and versatile route to C-N, C-O, and C-S bond formation. The development of specialized phosphine and diamine ligands has dramatically expanded the scope and functional group tolerance of these transformations.[12][13][14][15][16]

Cross_Coupling_Workflow Start Reaction Setup (Inert Atmosphere) Reagents Add Aryl Bromide, Amine Nucleophile, Base Start->Reagents Catalyst Add Pd or Cu Catalyst + Ligand Reagents->Catalyst Reaction Heat Reaction Mixture (e.g., 80-110°C) Catalyst->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: General workflow for metal-catalyzed cross-coupling.

Experimental Protocols and Application Notes

The following protocols are designed as robust starting points for the derivatization of 2-bromo-N,5-dimethoxy-N-methylbenzamide. All procedures should be conducted by trained personnel in a well-ventilated fume hood under an inert atmosphere where specified.

Protocol 1: Palladium-Catalyzed Amination (Buchwald-Hartwig Amination)

This protocol is the gold standard for the synthesis of N-aryl amines from aryl bromides due to its broad substrate scope and high functional group tolerance.[11][13][17]

Objective: To synthesize 2-amino-N,5-dimethoxy-N-methylbenzamide derivatives using various amine nucleophiles.

Materials:

  • 2-bromo-N,5-dimethoxy-N-methylbenzamide

  • Amine nucleophile (e.g., aniline, benzylamine, morpholine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or tBuBrettPhos Pd G3)

  • Biarylphosphine Ligand (e.g., tBuBrettPhos)[17]

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene or 1,4-Dioxane

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-bromo-N,5-dimethoxy-N-methylbenzamide (1.0 eq), the chosen phosphine ligand (1-5 mol %), and the palladium precatalyst (0.5-2.5 mol %).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert atmosphere (e.g., Nitrogen or Argon) three times to ensure all oxygen is removed.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (or dioxane) to dissolve the solids. Subsequently, add the amine nucleophile (1.1-1.5 eq) followed by the base, sodium tert-butoxide (1.5-2.0 eq).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and carefully quench with water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Expertise & Causality:

  • Why an inert atmosphere? The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen and can be deactivated through oxidation.

  • Why a bulky phosphine ligand? Ligands like tBuBrettPhos facilitate the crucial reductive elimination step, which is often rate-limiting, and help stabilize the palladium catalyst throughout the cycle.[17]

  • Why NaOtBu? A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle without competing in the substitution reaction.

Protocol 2: Copper-Catalyzed Amination (Ullmann-Type Coupling)

This method serves as a cost-effective alternative to palladium catalysis and is particularly useful for certain base-sensitive substrates.[12][14][15]

Objective: To achieve C-N bond formation using a more economical copper catalyst system.

Materials:

  • 2-bromo-N,5-dimethoxy-N-methylbenzamide

  • Amine nucleophile

  • Copper(I) Iodide (CuI)

  • Ligand (e.g., N¹,N²-diarylbenzene-1,2-diamine)[12][14]

  • Base (e.g., Sodium trimethylsilanolate (NaOTMS) or Potassium Carbonate (K₂CO₃))[14][15]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vial or flask, combine 2-bromo-N,5-dimethoxy-N-methylbenzamide (1.0 eq), CuI (5-10 mol %), the diamine ligand (10-20 mol %), and the base (2.0 eq).

  • Reagent Addition: Add the anhydrous solvent (DMF or DMSO) followed by the amine nucleophile (1.2-2.0 eq).

  • Reaction: Seal the vessel and heat the mixture to 100-130 °C with stirring.

  • Monitoring: Track the reaction's progress via TLC or LC-MS until completion (typically 12-48 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts.

  • Extraction: Wash the filtrate with water several times to remove the high-boiling point solvent (DMF/DMSO), followed by a wash with brine.

  • Drying and Purification: Dry the organic phase over Na₂SO₄, filter, concentrate, and purify the product using column chromatography.

Expertise & Causality:

  • Why a ligand for Copper? While classic Ullmann reactions were often ligandless, modern protocols use ligands to improve solubility, prevent catalyst agglomeration, and accelerate the rate-limiting oxidative addition step, allowing for lower reaction temperatures and catalyst loadings.[12]

  • Choice of Base: For base-sensitive substrates, a milder base like NaOTMS can be crucial to prevent decomposition and side reactions.[14][15]

Comparative Data Summary

The selection of a protocol often depends on factors like cost, substrate sensitivity, and available equipment. The following table provides a comparative overview.

ParameterProtocol 1: Pd-Catalyzed AminationProtocol 2: Cu-Catalyzed Amination
Catalyst Palladium Precatalyst (e.g., Pd₂(dba)₃)Copper(I) Salt (e.g., CuI)
Ligand Bulky Biarylphosphine (e.g., tBuBrettPhos)Diamine or Amino Acid (e.g., L-proline)
Typical Base NaOtBu, K₃PO₄K₂CO₃, Cs₂CO₃, NaOTMS
Solvent Toluene, DioxaneDMF, DMSO, NMP
Temperature 80 - 110 °C100 - 130 °C
Advantages Broad scope, high yields, mild conditionsLower cost, readily available reagents
Disadvantages High cost of catalyst and ligandsHigher temperatures, sometimes longer reaction times

References

  • An In-depth Technical Guide to the Derivatives of 2-Bromo-N-phenylbenzamide. Benchchem.
  • Nucleophilic arom
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones.
  • Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. PubMed.
  • Nucleophilic Aromatic Substitution - Benzyne Intermedi
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
  • Nucleophilic Arom
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org.
  • Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. PMC.
  • 16.
  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Aryl
  • Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. PubMed.
  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Organic Chemistry Portal.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.
  • NUCLEOPHILIC AROMATIC SUBSTITUTION. NCPD's Sterling Institute of Pharmacy.
  • Application Notes and Protocols for Nucleophilic Substitution Reactions with Bromo-PEG5-alcohol. Benchchem.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evalu
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
  • Application Notes and Protocols for Nucleophilic Substitution on 5-Methoxy-2-methylthiopyrimidine. Benchchem.
  • Technical Support Center: Synthesis of 2-amino-N-benzyl-5-hydroxybenzamide. Benchchem.

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Application

Application Note: Buchwald-Hartwig Amination of the 2-Bromo-N,5-dimethoxy-N-methylbenzamide Scaffold

Executive Summary & Strategic Significance The 2-bromo-N,5-dimethoxy-N-methylbenzamide scaffold is a highly privileged building block in modern medicinal chemistry, prominently featured in the synthesis of epigenetic mod...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Significance

The 2-bromo-N,5-dimethoxy-N-methylbenzamide scaffold is a highly privileged building block in modern medicinal chemistry, prominently featured in the synthesis of epigenetic modulators such as bromodomain (BET) inhibitors . This molecule presents a unique synthetic triad: an ortho-bromo substituent primed for palladium-catalyzed cross-coupling, a 5-methoxy group that modulates the electronic landscape of the aryl ring, and a Weinreb amide that serves as a stable, masked acylating agent for downstream functionalization (e.g., Grignard additions).

Performing a Buchwald-Hartwig amination on this specific scaffold requires overcoming distinct stereoelectronic challenges. This application note provides an authoritative, self-validating protocol for achieving high-yielding C–N bond formation while preserving the integrity of the sensitive Weinreb amide moiety.

Mechanistic Insights: Causality in Reaction Design

As an application scientist, one must look beyond the generic "Pd/Ligand/Base" paradigm and tailor the catalytic system to the substrate's specific electronic and steric demands.

  • Oxidative Addition (The Push-Pull Dynamic): The 5-methoxy group is electron-donating by resonance, which typically deactivates the aryl halide toward oxidative addition by increasing the electron density at the C–Br bond. However, the ortho-Weinreb amide provides a strong inductive and mesomeric electron-withdrawing effect, effectively counteracting the methoxy group and facilitating the insertion of Pd(0) into the C–Br bond.

  • Ligand Selection (Preventing Catalyst Poisoning): The Weinreb amide contains two Lewis basic oxygen atoms that can competitively coordinate to the palladium center, potentially forming a stable, unreactive palladacycle. To prevent this off-target coordination, we employ bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos (for secondary amines) or BrettPhos (for primary amines). These ligands enforce a highly active mono-ligated

    
     species and provide the necessary steric bulk to accelerate the rate-limiting reductive elimination step .
    
  • Base Selection (Protecting the Scaffold): Traditional Buchwald-Hartwig aminations often utilize strong bases like Sodium tert-butoxide (NaOtBu). However, the Weinreb amide is susceptible to nucleophilic attack and cleavage under strongly basic conditions. Therefore, Cesium Carbonate (Cs₂CO₃) is selected as a mild, non-nucleophilic alternative that efficiently deprotonates the coordinated amine without degrading the scaffold .

CatalyticCycle Pd0 Pd(0)L_1 Active Catalyst OxAdd Oxidative Addition (Scaffold + Pd) Pd0->OxAdd + 2-Bromo-N,5-dimethoxy- N-methylbenzamide PdII_ArBr Pd(II) Aryl Bromide Intermediate OxAdd->PdII_ArBr AmineCoord Amine Coordination & Deprotonation PdII_ArBr->AmineCoord + Amine (HNR2) + Cs2CO3 PdII_Amido Pd(II) Amido Intermediate AmineCoord->PdII_Amido - CsBr, - CsHCO3 RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim RedElim->Pd0 + Aminated Scaffold

Figure 1: Mechanistic catalytic cycle of the Buchwald-Hartwig amination on the target scaffold.

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between reaction parameters and isolated yields, demonstrating why the finalized protocol utilizes the Pd₂(dba)₃ / XPhos / Cs₂CO₃ system.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Causality & Experimental Observation
1Pd₂(dba)₃ (2 mol%)BINAP (8 mol%)Cs₂CO₃Toluene10042%Sluggish reductive elimination due to insufficient steric bulk.
2Pd(OAc)₂ (4 mol%)Xantphos (8 mol%)Cs₂CO₃1,4-Dioxane10061%Better bite angle, but competitive Weinreb amide coordination observed.
3Pd₂(dba)₃ (2 mol%)XPhos (8 mol%)NaOtBuToluene10074%High conversion, but partial Weinreb amide cleavage by strong base.
4 Pd₂(dba)₃ (2 mol%) XPhos (8 mol%) Cs₂CO₃ Toluene 100 92% Optimal for secondary amines; intact Weinreb amide.
5 Pd₂(dba)₃ (2 mol%) BrettPhos (8 mol%) Cs₂CO₃ Toluene 100 95% Optimal for primary amines; strict mono-arylation enforced.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, specific physical or analytical observables are defined to ensure the reaction is proceeding along the correct mechanistic pathway.

Materials Required
  • Scaffold: 2-bromo-N,5-dimethoxy-N-methylbenzamide (1.0 equiv, 1.0 mmol, 274.1 mg)

  • Amine Partner: e.g., Morpholine (for secondary) or Aniline (for primary) (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd₂(dba)₃ (2.0 mol%, 18.3 mg)

  • Ligand: XPhos (for secondary amines) or BrettPhos (for primary amines) (8.0 mol%)

  • Base: Cs₂CO₃ (anhydrous, finely powdered) (2.0 equiv, 2.0 mmol, 651.6 mg)

  • Solvent: Anhydrous Toluene (5.0 mL, 0.2 M)

Step-by-Step Methodology

Step 1: Assembly and Pre-Catalyst Formation

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ and the selected phosphine ligand (XPhos or BrettPhos).

  • Add the 2-bromo-N,5-dimethoxy-N-methylbenzamide scaffold and Cs₂CO₃.

  • Self-Validation Check: The solid mixture should appear dark purple/red, characteristic of unactivated Pd₂(dba)₃.

Step 2: Inert Atmosphere Generation (Critical Step)

  • Seal the Schlenk tube with a rubber septum.

  • Connect to a Schlenk line. Evacuate the tube under high vacuum for 2 minutes, then backfill with ultra-pure Nitrogen or Argon. Repeat this freeze-pump-thaw or vacuum/purge cycle three times.

  • Causality: Pd(0) is highly susceptible to oxidation. Failure to rigorously exclude oxygen will result in the formation of inactive Pd(II) black and halt the catalytic cycle.

Step 3: Solvent Addition and Catalyst Activation

  • Inject anhydrous Toluene (5.0 mL) and the Amine (if liquid) via a purged syringe through the septum.

  • Place the tube in a pre-heated oil bath at 100 °C.

  • Self-Validation Check: Within 5–10 minutes of heating, observe a distinct color shift from dark purple to a deep orange/red homogeneous solution. This color change validates the dissociation of dba and the formation of the active

    
     species.
    

Step 4: In-Process Monitoring

  • After 4 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

  • Self-Validation Check: The UV trace (254 nm) should show the complete disappearance of the starting material peak. The MS trace should confirm the product mass:

    
    . If starting material remains, check for the presence of Pd black (a black precipitate indicating catalyst death).
    

Step 5: Workup and Isolation

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and filter the mixture through a short pad of Celite to remove the inorganic salts (CsBr, CsHCO₃) and palladium residue.

  • Wash the Celite pad with additional Ethyl Acetate (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure aminated Weinreb amide.

Workflow Prep 1. Preparation Weigh Reagents Degas 2. Inert Atmosphere Evacuate/Backfill N2 Prep->Degas Solvent 3. Solvent Add Anhydrous Toluene Degas->Solvent Reaction 4. Reaction Stir at 100 °C Solvent->Reaction Workup 5. Workup Filter & Purify Reaction->Workup

Figure 2: Step-by-step experimental workflow for the palladium-catalyzed amination protocol.

References

  • Title: Bromodomain inhibitors and uses thereof (European Patent EP2646446B1)
  • Title: Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide Source: Chemical Science (Royal Society of Chemistry) URL: [Link]

  • Title: One-pot, modular approach to functionalized ketones via nucleophilic addition/Buchwald–Hartwig amination strategy Source: Chemical Science (Royal Society of Chemistry) URL: [Link]

Method

Reaction of organolithium reagents with 2-bromo-N,5-dimethoxy-N-methylbenzamide

Application Note & Protocol Title: Navigating Competing Pathways: Selective Ketone Synthesis via Reaction of Organolithium Reagents with 2-Bromo-N,5-dimethoxy-N-methylbenzamide Abstract This document provides a comprehen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Title: Navigating Competing Pathways: Selective Ketone Synthesis via Reaction of Organolithium Reagents with 2-Bromo-N,5-dimethoxy-N-methylbenzamide

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction of organolithium reagents with 2-bromo-N,5-dimethoxy-N-methylbenzamide. This substrate presents a fascinating case study in chemoselectivity, featuring three potential reaction sites: the Weinreb amide, the aromatic ring susceptible to directed ortho-metalation, and the carbon-bromine bond ready for halogen-metal exchange. We will dissect the mechanistic underpinnings of these competing pathways, offering field-proven insights into how experimental conditions can be manipulated to favor the desired outcome: the high-yield synthesis of functionalized ketones via the Weinreb amide. This guide includes a detailed, self-validating protocol for the selective nucleophilic addition, troubleshooting advice, and a discussion on the causality behind critical experimental choices.

Mechanistic Crossroads: Understanding the Competing Pathways

The substrate, 2-bromo-N,5-dimethoxy-N-methylbenzamide, is a complex molecule where the outcome of an organolithium reaction is not pre-determined but is instead a function of carefully controlled kinetics and thermodynamics. Three primary reaction pathways are in competition.

Pathway I: Weinreb Ketone Synthesis (The Desired Pathway)

The N-methoxy-N-methylamide, or Weinreb amide, is a premier functional group for the synthesis of ketones from highly reactive organometallic reagents.[1][2] The reaction proceeds via a nucleophilic attack on the amide carbonyl to form a tetrahedral intermediate. The genius of the Weinreb amide lies in the stability of this intermediate, which is secured by chelation of the lithium cation between the newly formed alkoxide and the N-methoxy oxygen.[3][4][5] This stable five-membered chelate prevents the collapse of the intermediate and subsequent over-addition of a second organolithium equivalent, a common problem with esters or acid chlorides.[6][7] The desired ketone is then liberated upon aqueous workup.

Pathway II: Directed ortho-Metalation (DoM)

Organolithium reagents are not only potent nucleophiles but also exceptionally strong bases.[8] The substrate possesses several directing metalation groups (DMGs) — the two methoxy groups and the amide itself — which can coordinate to the lithium cation and direct the base to deprotonate an adjacent (ortho) proton on the aromatic ring.[9][10][11] The N,N-dialkyl amide function is one of the most powerful DMGs known.[12][13] This would result in the formation of an aryllithium species, which could then be quenched by an electrophile, leading to a different substitution pattern than the desired ketone synthesis.

Pathway III: Halogen-Metal Exchange

The carbon-bromine bond on the aromatic ring presents a third reactive site. Organolithiums, particularly alkyllithiums like n-BuLi and sec-BuLi, can rapidly undergo halogen-metal exchange with aryl bromides, even at very low temperatures (e.g., -78 °C).[13][14] This process would replace the bromine atom with lithium, again forming an aryllithium intermediate that would lead to products other than the direct ketone addition product.

Controlling the Outcome: The Primacy of 1,2-Addition

For this specific substrate, selective 1,2-addition to the Weinreb amide is achievable and often the kinetically favored pathway under carefully controlled conditions. Research has demonstrated that the 1,2-addition of an organolithium reagent to a Weinreb amide can proceed efficiently even in the presence of an aryl bromide, forming the stable tetrahedral intermediate.[15][16] This intermediate effectively "protects" the newly formed ketone in situ, allowing for subsequent reactions like cross-coupling if desired.[16] The key is to maintain low temperatures to disfavor the competing pathways and prevent the collapse of the stable chelate.[17]

Experimental Design & Protocol

This protocol is designed to favor the selective synthesis of a ketone via the Weinreb pathway. The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the process.

Materials & Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Bromo-N,5-dimethoxy-N-methylbenzamide>98% PurityCommercialEnsure substrate is dry and free of acidic impurities.
Organolithium Reagent (e.g., n-BuLi, MeLi, PhLi)Titrated SolutionCommercialThe concentration of organolithium reagents can change over time. Titration before use is critical for stoichiometry.[18]
Anhydrous Tetrahydrofuran (THF)Dri-Solv™ or equiv.CommercialSolvent must be rigorously dried. Water will quench the organolithium reagent. Ethereal solvents are crucial for these reactions.[8]
Saturated Aqueous Ammonium Chloride (NH₄Cl)Reagent GradeCommercialUsed for quenching the reaction. Provides a mildly acidic proton source to hydrolyze the intermediate without side reactions.
Diethyl Ether / Ethyl AcetateACS GradeCommercialFor extraction.
Brine (Saturated Aqueous NaCl)Reagent Grade-For washing the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercialFor drying the organic layer.
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography.
Visualization of the Experimental Workflow

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification start Assemble & Flame-Dry Glassware inert Establish N₂ or Ar Atmosphere start->inert reagents Add Substrate & Anhydrous THF inert->reagents cool Cool Reaction to -78 °C reagents->cool add_rli Slowly Add Organolithium Reagent cool->add_rli stir Stir at -78 °C for 1-2h add_rli->stir quench Quench with sat. aq. NH₄Cl stir->quench warm Warm to Room Temperature quench->warm extract Extract with EtOAc / Et₂O warm->extract wash Wash with Water & Brine extract->wash dry Dry (MgSO₄), Filter, Concentrate wash->dry purify Purify via Column Chromatography dry->purify end end purify->end Isolate Pure Ketone Product

Caption: High-level workflow for the Weinreb ketone synthesis.

Step-by-Step Protocol

Safety Precaution: Organolithium reagents are pyrophoric and corrosive. All manipulations must be performed by trained personnel under a strict inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques.

  • Apparatus Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

    • Causality: The exclusion of atmospheric moisture and oxygen is paramount. Water reacts violently with and consumes the organolithium reagent, while oxygen can lead to undesired side products.[8][18] Flame-drying removes adsorbed water from the glassware surface.

  • Reaction Initiation:

    • To the flask, add 2-bromo-N,5-dimethoxy-N-methylbenzamide (1.0 eq).

    • Via cannula or a dry syringe, add anhydrous THF to achieve a concentration of approximately 0.1 M.

    • Cool the resulting clear solution to -78 °C using a dry ice/acetone bath.

    • Causality: Low temperature is the most critical parameter for ensuring selectivity.[19] It suppresses the activation energy required for competing ortho-metalation or halogen-metal exchange pathways and stabilizes the organolithium reagent and the tetrahedral intermediate.[17]

  • Addition of Organolithium Reagent:

    • Slowly add the titrated organolithium reagent (1.1 - 1.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Causality: A slight excess of the organolithium ensures full consumption of the starting material. Slow, dropwise addition prevents localized heating, which could trigger side reactions or cause the decomposition of the chelated intermediate.[17]

  • Reaction Monitoring:

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot of the reaction mixture in NH₄Cl and extracting with ethyl acetate.

    • Causality: The reaction is typically rapid, but allowing sufficient time ensures complete formation of the stable tetrahedral intermediate.

  • Quenching and Work-up:

    • While the reaction is still at -78 °C, slowly add saturated aqueous NH₄Cl to quench any remaining organolithium reagent and begin hydrolysis of the intermediate.

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate or diethyl ether.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Causality: Quenching at low temperature minimizes potential side reactions during the exothermic neutralization. NH₄Cl is a weak acid, which is sufficient to protonate the alkoxide without promoting acid-catalyzed degradation of the product.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ketone.

Controlling Selectivity & Troubleshooting

The choice of experimental parameters is a strategic decision to navigate the mechanistic landscape.

Visualization of Competing Mechanisms

G cluster_A Pathway A: Weinreb Ketone Synthesis (Favored at Low Temp) cluster_B Pathway B: Directed ortho-Metalation cluster_C Pathway C: Halogen-Metal Exchange Start Substrate + R-Li Intermediate_A Stable Chelate Intermediate Start->Intermediate_A 1,2-Addition (Nucleophilic Attack) Product_B ortho-Substituted Product (after E⁺ quench) Start->Product_B Deprotonation (Base) Product_C 2-Substituted Product (after E⁺ quench) Start->Product_C Br/Li Exchange Product_A Desired Ketone Product (after H₃O⁺ workup) Intermediate_A->Product_A H₃O⁺

Caption: Competing reaction pathways for the substrate.

Parameter Influence on Reaction Outcome
ParameterTo Favor Ketone Synthesis (Pathway A)To Favor DoM / Exchange (Pathways B/C)Rationale
Temperature -78 °C or lower > -40 °C or Room TemperatureLow temperature is critical. It favors the kinetically faster 1,2-addition and stabilizes the chelated intermediate, preventing side reactions.[17]
Organolithium MeLi, PhLi (less basic, more nucleophilic)n-BuLi, sec-BuLi, t-BuLi (more basic/hindered)Highly basic alkyllithiums are more prone to act as bases (DoM) or undergo halogen-metal exchange.[13][20]
Solvent THF, Diethyl EtherHydrocarbons (Hexane, Toluene)Ethereal solvents solvate the lithium ion, potentially modulating reactivity. Hydrocarbon solvents can sometimes favor aggregation and chelation control for DoM.[19]
Additives (e.g., TMEDA) Avoid Add TMEDA (N,N,N′,N′-tetramethylethylenediamine)TMEDA breaks up organolithium aggregates and increases the basicity of the reagent, strongly promoting DoM.[9][18]
Reaction Time 1-2 hours at -78 °CLonger times, especially at higher temperaturesProlonged reaction times at elevated temperatures can lead to the decomposition of the tetrahedral intermediate or allow slower side reactions to occur.

Conclusion

The reaction of organolithium reagents with 2-bromo-N,5-dimethoxy-N-methylbenzamide is a powerful transformation that requires a nuanced understanding of competing reaction pathways. By implementing rigorous control over experimental parameters—most notably, maintaining cryogenic temperatures, selecting the appropriate organolithium reagent, and avoiding reactivity-enhancing additives like TMEDA—researchers can selectively drive the reaction through the Weinreb amide pathway. This approach provides reliable and high-yield access to complex, functionalized aryl ketones, which are valuable intermediates in pharmaceutical and materials science research.

References

  • Grokipedia. Weinreb ketone synthesis.
  • Grokipedia.
  • Sato, T., et al. (2013). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

  • Scribd. Directed Ortho Metalation Guide. [Link]

  • Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]

  • University of Saskatchewan Open Education Resources. 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds. [Link]

  • Sancilio and Company. The Science Behind Ketone Synthesis: The Weinreb Amide Approach. [Link]

  • Collum, D. B., et al. (2017). Lithium Enolates Derived from Weinreb Amides: Insights into Five-Membered Chelate Rings. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]

  • University of Rochester. Directed (ortho) Metallation. [Link]

  • Giannerini, M., et al. (2016). One-Pot Sequential 1,2-Addition, Pd-Catalysed Cross-Coupling of Organolithium Reagents with Weinreb Amides. Chemical Communications. [Link]

  • Collum, D. B., et al. (2006). Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide. The Journal of Organic Chemistry. [Link]

  • Bailey, W. F. (2004). Optimization of Organolithium Reactions. Organic Process Research & Development. [Link]

  • Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • Giannerini, M., et al. (2015). One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. Chemical Communications. [Link]

  • Capriati, V., et al. (2014). Sustainable Asymmetric Organolithium Chemistry: Enantio‐ and Chemoselective Acylations through Recycling of Solvent, Sparteine. Chemistry – A European Journal. [Link]

  • Myers, A. G. Research Group, Harvard University. Organolithium Reagents. [Link]

  • Feringa, B. L., et al. Supporting Information for One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. Royal Society of Chemistry. [Link]

  • Mortier, J. (2018). Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. ResearchGate. [Link]

  • Myers, A. G. Research Group, Harvard University. Directed Ortho Metalation. [Link]

  • Simpkins, N. S., & Weller, M. D. (2009). Stereochemical Aspects of Organolithium Compounds. Topics in Organometallic Chemistry. [Link]

  • ResearchGate. The preparation of organolithium reagents and intermediates. [Link]

  • Chemistry LibreTexts. 11.2: The Reaction Organolithium Compounds and Grignard Reagents with Electrophiles. [Link]

  • ResearchGate. What is the right reaction condition between Weinreb amide and vinyl lithium?[Link]

  • van Koten, G., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Dalton Transactions. [Link]

  • Wipf, P., & Ribe, S. (2011). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. The Journal of Organic Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Bromo-N,5-dimethoxy-N-methylbenzamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with synthesizing highly sterically hindered...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with synthesizing highly sterically hindered Weinreb amides[1].

The synthesis of 2-bromo-N,5-dimethoxy-N-methylbenzamide from 2-bromo-5-methoxybenzoic acid is notoriously difficult due to the ortho-bromo substituent, which creates a significant steric shield around the carbonyl carbon[2]. This guide provides mechanistic troubleshooting, quantitative data, and a self-validating protocol to ensure high-yield conversions[3].

Mechanistic Diagnostic Flowchart

Before adjusting your protocol, consult the diagnostic workflow below to identify where your synthesis is failing.

WeinrebAmideSynthesis cluster_activation Activation Strategies SM 2-Bromo-5-methoxybenzoic acid (Sterically Hindered) HATU HATU / DIPEA (Uronium Activation) SM->HATU Mild OxCl Oxalyl Chloride / cat. DMF (Acid Chloride Formation) SM->OxCl Vigorous Intermediate1 OAt Active Ester HATU->Intermediate1 Intermediate2 Acid Chloride OxCl->Intermediate2 Amine N,O-dimethylhydroxylamine·HCl + DIPEA (Moisture-Free) Intermediate1->Amine Nucleophilic Attack Fail Hydrolysis / Unreacted SM (Due to H2O or Steric Clash) Intermediate1->Fail Moisture Present Intermediate2->Amine Nucleophilic Attack Intermediate2->Fail Moisture Present Product 2-Bromo-N,5-dimethoxy-N-methylbenzamide (Target Weinreb Amide) Amine->Product High Yield

Mechanistic workflow and failure modes for ortho-bromo Weinreb amide synthesis.

Troubleshooting FAQs: Overcoming Steric and Kinetic Barriers

Q1: Why is my conversion rate stalling at 30-40% when using standard EDCI and HOBt coupling? Causality & Solution: The primary failure mode here is steric hindrance. Your starting material contains a bulky bromine atom at the ortho position relative to the carboxylic acid. This steric bulk severely restricts the approach angle for the secondary, sterically demanding N,O-dimethylhydroxylamine[1]. While EDCI/HOBt successfully forms an active ester, this intermediate is not sufficiently electrophilic to drive the nucleophilic attack to completion against the steric barrier[2]. Recommendation: Upgrade your coupling reagent to a uronium salt like HATU or COMU[4]. These reagents form highly reactive, electron-deficient OAt (7-aza-1-hydroxybenzotriazole) esters that significantly lower the activation energy required for the amine's nucleophilic attack, routinely pushing yields above 80%[5].

Q2: I switched to HATU, but I am still recovering a large amount of unreacted starting material. What is causing this? Causality & Solution: If you are using HATU and still seeing unreacted starting material, your highly reactive OAt ester is undergoing hydrolysis back to the carboxylic acid. N,O-dimethylhydroxylamine is supplied as a hydrochloride salt, which is highly hygroscopic. If adventitious water is introduced into the reaction, it acts as a competing nucleophile. Because water is much smaller than the Weinreb amine, it easily bypasses the ortho-bromo steric shield and hydrolyzes the intermediate. Recommendation: Rigorously dry your amine salt in a vacuum desiccator before use. Furthermore, ensure you are using at least 2.5 to 3.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). DIPEA serves a dual purpose: it fully neutralizes the HCl salt to liberate the nucleophilic free amine, and it acts as an acid scavenger to prevent the degradation of the active ester[5][6].

Q3: For large-scale synthesis, peptide coupling reagents are too expensive. Can I use the acid chloride route for this specific substrate? Causality & Solution: Yes, and it is often the preferred method for highly hindered substrates[6]. Converting the carboxylic acid to an acid chloride using oxalyl chloride (with catalytic DMF) creates the smallest possible activated intermediate. The lack of a bulky leaving group (like HOBt or HOAt) minimizes steric clash during the transition state of the amidation step, making it ideal for ortho-halogenated benzoic acids.

Quantitative Yield Analysis

The following table summarizes the expected performance of various activation strategies specifically for ortho-hindered Weinreb amidation, based on empirical optimization[2][4].

Coupling StrategyEquivalents (Reagent / Amine)Optimal BaseSolventTypical Yield RangePrimary Failure Mode
EDCI / HOBt 1.2 / 1.5TEADCM30% - 45%Incomplete conversion due to steric clash at the carbonyl center.
HATU 1.3 / 1.6DIPEADMF75% - 85%Hydrolysis of the OAt ester if moisture is present in the amine salt.
COMU 1.2 / 1.5DIPEADMF80% - 90%Rapid degradation of the active ester if amine addition is delayed.
Oxalyl Chloride 1.5 / 1.5DIPEADCM85% - 95%Complete failure if the system is not strictly anhydrous.

Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol utilizes the Acid Chloride methodology and incorporates built-in validation checkpoints to ensure each chemical transformation is successful before proceeding to the next step[3][6].

Phase 1: Acid Chloride Formation
  • Preparation: Dissolve 2-bromo-5-methoxybenzoic acid (1.0 eq, e.g., 10 mmol) in anhydrous DCM (0.2 M) under an inert argon atmosphere.

  • Catalysis: Add a catalytic amount of anhydrous DMF (0.05 eq).

  • Activation: Cool the flask to 0 °C. Dropwise add Oxalyl Chloride (1.5 eq).

  • Self-Validation Checkpoint 1 (Visual): Observe the reaction for gas evolution (CO and CO₂). The reaction is driven forward by this entropy increase. Remove the ice bath and stir at room temperature until gas evolution completely ceases (typically 2 hours).

  • Self-Validation Checkpoint 2 (Chemical): Remove a 10 µL aliquot from the reaction mixture and quench it in 0.5 mL of anhydrous methanol. Analyze this quenched sample via TLC (Hexanes/EtOAc). The complete disappearance of the baseline carboxylic acid spot and the appearance of a high-Rf methyl ester spot confirms 100% conversion to the acid chloride.

  • Concentration: Concentrate the mixture under reduced pressure to remove all unreacted oxalyl chloride and HCl gas. Redissolve the resulting crude acid chloride in fresh anhydrous DCM (0.2 M).

Phase 2: Amidation
  • Amine Liberation: In a separate, rigorously dried flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in anhydrous DCM (0.5 M). Cool to 0 °C.

  • Neutralization: Dropwise add DIPEA (3.0 eq) to the amine suspension.

  • Self-Validation Checkpoint 3 (Physical): Verify that the opaque suspension has become a fully clear, homogeneous solution. Test the vapor directly above the solution with wet pH indicator paper; a strongly basic reading (pH > 9) confirms the complete liberation of the free Weinreb amine.

  • Coupling: Dropwise add the acid chloride solution from Phase 1 into the amine solution at 0 °C to control the exothermic reaction.

  • Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.

Phase 3: Workup & Isolation
  • Quench: Quench the reaction with saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Washing: Wash the combined organic layers with 1M HCl (to remove excess amine and DIPEA), followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield highly pure 2-bromo-N,5-dimethoxy-N-methylbenzamide[3].

References

  • BROMODOMAIN INHIBITORS AND USES THEREOF - European Patent Office - EP 2646446 B1. Googleapis.com.

  • [6] Recent Developments in Weinreb Synthesis and their Applications. Orientjchem.org. 6

  • [2] How to Increase Amide Synthesis Yield via Catalytic Innovations - Patsnap Eureka. Patsnap.com.2

  • [4] ChemInform Abstract: An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. Researchgate.net. 4

  • [5] Isoquinolone Derivatives as Lysophosphatidic Acid Receptor 5 (LPA5) Antagonists: Investigation of Structure-Activity Relationships, ADME Properties and Analgesic Effects. NIH.gov. 5

  • [1] Selective C−H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. ACS.org.1

Sources

Optimization

Overcoming steric hindrance in 2-bromo-N,5-dimethoxy-N-methylbenzamide reactions

Technical Support Center: 2-bromo-N,5-dimethoxy-N-methylbenzamide Prepared by: Senior Application Scientist, Advanced Synthesis Division Welcome to the technical support center for 2-bromo-N,5-dimethoxy-N-methylbenzamide...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-bromo-N,5-dimethoxy-N-methylbenzamide

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support center for 2-bromo-N,5-dimethoxy-N-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this sterically hindered substrate. Our goal is to provide practical, mechanistically-grounded solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What makes 2-bromo-N,5-dimethoxy-N-methylbenzamide a particularly "challenging" substrate in cross-coupling reactions?

A: The difficulty arises from a combination of steric and electronic factors. The primary challenge is the significant steric hindrance around the C-Br bond. The bromine atom is positioned at the C2 (ortho) position, flanked by a bulky N,5-dimethoxy-N-methylbenzamide group. This bulkiness physically obstructs the approach of a metal catalyst, making the crucial initial step of many catalytic cycles—oxidative addition—kinetically slow and energetically unfavorable.[1][2] Furthermore, the methoxy group at the C5 position is electron-donating, which can also slightly decrease the rate of oxidative addition to the electron-rich aromatic ring.

Q2: I am planning a synthesis. Which reaction classes are most likely to be problematic with this substrate?

A: Palladium-catalyzed cross-coupling reactions are the most significantly impacted. This includes, but is not limited to:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids/esters.

  • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.[3][4]

  • Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.[5]

  • Heck Coupling: Formation of C-C bonds with alkenes.

Additionally, reactions requiring the formation of an organometallic species at the C2 position, such as directed ortho-lithiation or Grignard formation, can be complicated by side reactions like lithium-halogen exchange leading to debromination.[6]

Q3: What is the single most important strategic adjustment I should make when designing a reaction with this substrate?

A: The selection of the catalyst's ancillary ligand is paramount. Standard, less bulky ligands like triphenylphosphine (PPh₃) are often completely ineffective because they cannot promote the difficult oxidative addition step.[1] The modern solution is to employ highly specialized, bulky, and electron-rich phosphine ligands (e.g., dialkylbiaryl phosphines) or N-heterocyclic carbenes (NHCs).[7][8] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated L-Pd(0) species, which is small enough to access the hindered C-Br bond.[2]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

This section addresses the most common failure mode: low to no conversion of the starting material.

Problem: My cross-coupling reaction has stalled. After 12-24 hours, TLC/LC-MS analysis shows primarily unreacted 2-bromo-N,5-dimethoxy-N-methylbenzamide.

This is the classic symptom of a failed oxidative addition. Before re-running the entire reaction, systematically verify the foundational parameters and then move to catalyst system optimization.


}

Figure 1. General troubleshooting workflow for failed cross-coupling reactions.

Q4: My Suzuki-Miyaura coupling is not working with standard Pd(PPh₃)₄. What catalyst system and conditions should I use?

A: Standard catalysts like Pd(PPh₃)₄ are almost certain to fail with this substrate. The steric bulk around the palladium center prevents oxidative addition. You must move to a modern catalyst system designed for hindered substrates.

Recommended Solution: Use a combination of a palladium(0) or palladium(II) precursor with a bulky, electron-rich dialkylbiaryl phosphine ligand. These ligands are designed to stabilize the highly reactive, monoligated Pd(0) species that is necessary to engage a sterically demanding aryl bromide.[7][9]

Table 1: Comparison of Catalyst Systems for a Model Suzuki-Miyaura Coupling

Parameter Standard (Failing) Conditions Recommended (Optimized) Conditions Rationale for Change
Pd Precursor Pd(PPh₃)₄ (3-5 mol%) Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%) Precursors for generating Pd(0) in situ with advanced ligands.[10]
Ligand None (part of precursor) SPhos or XPhos (2-4 mol%) Critical. Bulky ligands accelerate oxidative addition for hindered substrates.[9][11]
Base Na₂CO₃ (aq) K₃PO₄ or Cs₂CO₃ (solid) Stronger, non-aqueous bases are often more effective for difficult couplings.[1][12]
Solvent Dioxane/H₂O Toluene or CPME Anhydrous, higher-boiling aprotic solvents are preferred.
Temperature 80 °C 100-110 °C Increased thermal energy is required to overcome the high activation barrier.[13]

| Expected Yield | < 5% | > 80% (optimized) | The right catalyst system dramatically changes the reaction outcome. |


}

Figure 2. Role of bulky ligands in enabling oxidative addition.

Q5: For a Sonogashira coupling, I'm observing significant alkyne homocoupling (Glaser coupling) but little of my desired product. What's going wrong?

A: This is a common issue, especially when the desired cross-coupling is slow due to steric hindrance. The copper co-catalyst, essential in the classical Sonogashira, readily promotes the oxidative homocoupling of the terminal alkyne, and this side reaction can outcompete the slow palladium cycle.[14]

Recommended Solutions:

  • Switch to a Copper-Free Protocol: For sterically hindered substrates, copper-free conditions are often superior.[5] This eliminates the primary pathway for homocoupling. This requires a robust palladium/ligand system and often a different base.

  • Optimize Reagent Addition: If using a copper-catalyzed system, add the terminal alkyne slowly via syringe pump over several hours. This keeps the instantaneous concentration of the alkyne low, disfavoring the second-order homocoupling reaction.[15]

  • Ensure Rigorously Anaerobic Conditions: Oxygen is the terminal oxidant for the Glaser homocoupling. Ensure all solvents and the reaction headspace are thoroughly degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen).[14]

Q6: I need to perform a Buchwald-Hartwig amination. Which generation of ligands is appropriate for this substrate?

A: For a di-ortho-substituted-like environment, you should use the most advanced and sterically demanding ligands available. First-generation (e.g., P(o-tolyl)₃) or second-generation (e.g., BINAP) ligands will likely be insufficient.[3][16]

Recommended Solution: Employ a third or fourth-generation Buchwald dialkylbiaryl phosphine ligand, such as tBuXPhos or BrettPhos .[8] These ligands are specifically engineered to couple highly hindered substrates and weak nucleophiles like secondary amines or even amides. A strong, non-nucleophilic base like LiHMDS or NaOtBu is required.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of 2-bromo-N,5-dimethoxy-N-methylbenzamide

This protocol is a starting point and may require optimization for your specific boronic acid partner.

Materials:

  • 2-bromo-N,5-dimethoxy-N-methylbenzamide (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, tribasic), finely ground (2.0 - 3.0 equiv)

  • Anhydrous Toluene (or CPME)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-N,5-dimethoxy-N-methylbenzamide, the arylboronic acid, and K₃PO₄.

  • Add the Pd(OAc)₂ and SPhos ligand.

  • Seal the flask, then evacuate and backfill with inert gas three times.[17]

  • Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of ~0.1 M.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the mixture with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[18]

References

  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting guide for Sonogashira coupling failures. BenchChem Technical Support.
  • MilliporeSigma. Cross-Coupling Reactions Guide. Sigma-Aldrich.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • BenchChem. (2025).
  • Reddit r/Chempros community. (2020). Sonogashira troubleshooting help needed. Reddit.
  • Dunsford, J. J., & Stradiotto, M. (2014). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Dalton Transactions, 43(8), 2931-2945.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Reddit r/OrganicChemistry community. (2025).
  • Lundgren, R. J., Hesp, K. D., & Stradiotto, M. (2011).
  • Wikipedia. (2023).
  • ACS GCI Pharmaceutical Roundtable.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. BenchChem Technical Support.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. (2023). Directed ortho metalation. Wikipedia, The Free Encyclopedia. [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromo-2-methyl-1-propene. BenchChem Technical Support.
  • ResearchGate. (2015). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • Wikipedia. (2023). Cross-coupling reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Thorarensen, A. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB.
  • Singh, U. P., & Gaunt, M. J. (2020). Recent advances in the Buchwald–Hartwig amination reaction. Chemical Society Reviews, 49(15), 5309-5353.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with (3-Bromo-2-methylpropyl)benzene. BenchChem Technical Support.
  • Reddy, K. S., et al. (2006). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 8(23), 5333-5336.
  • ResearchGate. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. [Link]

  • ResearchGate. (2015). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]

Sources

Troubleshooting

Purification methods for 2-bromo-N,5-dimethoxy-N-methylbenzamide by column chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the isolation of 2-bromo-N,5-dimethoxy-N-methylben...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the isolation of 2-bromo-N,5-dimethoxy-N-methylbenzamide . This compound is a highly valuable Weinreb amide intermediate, frequently utilized in the synthesis of complex APIs such as bromodomain inhibitors [1].

Due to the unique physicochemical dynamics imparted by the ortho-bromo atom, the meta-methoxy group, and the N-methoxy-N-methylamide moiety [2], standard purification templates often fail. This guide provides a causality-driven, self-validating methodology to ensure high-purity recovery.

Section 1: Physicochemical Profiling & Chromatographic Strategy

Before troubleshooting, we must establish the baseline chromatographic behavior of the molecule. The Weinreb amide group acts as a moderate hydrogen-bond acceptor, while the bromo-aromatic system provides lipophilicity and a strong UV chromophore.

Table 1: Quantitative Chromatographic Parameters

ParameterTarget MetricMechanistic Rationale
Optimal

0.25 – 0.35Ensures maximum resolution from highly polar starting materials (e.g., carboxylic acids) and non-polar byproducts.
Silica Gel Ratio 40:1 to 50:1 (w/w)High theoretical plate count is required to resolve closely eluting coupling reagent byproducts (e.g., HOBt).
Solvent Gradient 10%

40% EtOAc in Hexane
Gradually disrupts the dipole-dipole interactions between the Weinreb amide and silica silanol groups [3].
Detection UV 254 nm & KMnO

UV detects the conjugated aromatic system; KMnO

validates the absence of non-UV active aliphatic amines.
Section 2: Purification Workflow Diagram

G Crude Crude Reaction Mixture (Weinreb Amide + Impurities) TLC TLC Solvent Optimization (Target Rf: 0.25 - 0.35) Crude->TLC Load Dry Loading onto Silica Gel (Eliminates solvent effects) TLC->Load Elute Gradient Elution (Hexane : EtOAc 90:10 to 60:40) Load->Elute Fractions Fraction Collection & TLC Analysis (UV 254 nm / KMnO4) Elute->Fractions Decision Purity > 95%? Fractions->Decision Pure Concentrate in vacuo Pure 2-bromo-N,5-dimethoxy- N-methylbenzamide Decision->Pure Yes Repurify Combine mixed fractions Repurify or Recrystallize Decision->Repurify No

Workflow for isolating 2-bromo-N,5-dimethoxy-N-methylbenzamide via normal-phase chromatography.

Section 3: Self-Validating Step-by-Step Protocol

This protocol is engineered as a self-validating system. Do not proceed to subsequent steps unless the validation criteria of the current step are strictly met.

Step 1: Pre-Purification Liquid-Liquid Extraction (Critical)

  • Action: Dilute the crude reaction mixture in Ethyl Acetate. Wash sequentially with 1M HCl (2x), Saturated NaHCO

    
     (2x), and Brine (1x). Dry over anhydrous Na
    
    
    
    SO
    
    
    .
  • Causality: The 1M HCl protonates and removes unreacted N,O-dimethylhydroxylamine. The basic NaHCO

    
     wash deprotonates and removes unreacted 2-bromo-5-methoxybenzoic acid. Removing these before the column prevents severe stationary phase overloading and streaking.
    
  • Validation: A TLC of the organic layer must show a complete absence of baseline-sticking spots compared to the raw crude.

Step 2: Dry Loading Preparation

  • Action: Dissolve the dried crude in a minimal volume of Dichloromethane (DCM). Add silica gel (1:3 crude-to-silica weight ratio). Evaporate the DCM under reduced pressure until a free-flowing powder is achieved.

  • Causality: Weinreb amides are highly sensitive to the injection solvent. Loading the sample in DCM directly onto the column causes "band broadening" because DCM is a strong eluent that drags the compound unevenly. Dry loading ensures a perfectly narrow starting band.

  • Validation: The powder must not stick to the glass walls of the flask. If it clumps, residual DCM remains; continue drying.

Step 3: Column Packing and Loading

  • Action: Slurry-pack the column with silica gel in 100% Hexane. Allow the bed to settle under gentle pressure. Carefully pour the dry-loaded silica onto the flat bed. Cap with 1 cm of clean sea sand.

  • Validation: The solvent front must descend horizontally. An uneven front indicates channeling, which will destroy the resolution.

Step 4: Gradient Elution

  • Action: Begin elution with 90:10 Hexane/Ethyl Acetate. Increase the polarity in 5% increments (85:15, 80:20, etc.) every 2-3 column volumes.

  • Causality: The gradual increase in ethyl acetate outcompetes the Weinreb amide for the silica's silanol binding sites, allowing it to elute as a sharp, concentrated band rather than tailing [3].

  • Validation: The target product should elute predictably between 25% and 35% Ethyl Acetate.

Step 5: Fraction Analysis

  • Action: Spot fractions on a silica TLC plate. Visualize first under UV 254 nm, then stain with KMnO

    
     and heat gently.
    
  • Validation: The target compound will appear as a strong dark spot under UV and will slowly reduce KMnO

    
     (appearing yellow/brown against a purple background). Combine only fractions containing a single, pure spot.
    
Section 4: Troubleshooting & FAQs

Q: My target compound is co-eluting with a massive, streaking impurity. What went wrong? A: You are likely seeing unreacted 2-bromo-5-methoxybenzoic acid. Carboxylic acids bind strongly to silica and streak continuously through the column, ruining the separation of the Weinreb amide. Solution: Stop the column. Re-dissolve your fractions in an organic solvent and perform a rigorous basic wash (Saturated NaHCO


 or 1M NaOH) to pull the acid into the aqueous layer. Never rely on silica gel to separate a carboxylic acid from a Weinreb amide without prior liquid-liquid extraction.

Q: The product band is extremely broad and tailing across 20+ fractions. How do I sharpen it? A: Band broadening in Weinreb amides usually stems from two causes: overloading the column or using an isocratic solvent system that is too weak. Solution: First, ensure your crude-to-silica ratio is at least 1:40. Second, switch to a gradient elution. If you elute isocratically at 20% EtOAc, the compound moves too slowly, allowing longitudinal diffusion. Pushing the gradient to 35% EtOAc will compress the band and elute it sharply.

Q: I used EDC/HOBt for the coupling. I have a spot that elutes very close to 2-bromo-N,5-dimethoxy-N-methylbenzamide. How do I separate them? A: This is a classic issue. HOBt (hydroxybenzotriazole) and its derivatives can have similar


 values to the product in Hexane/EtOAc systems.
Solution: Change the selectivity of your mobile phase. Switch from Hexane/Ethyl Acetate to Toluene/Acetone or Dichloromethane/Methanol (e.g., 98:2 DCM:MeOH). The different hydrogen-bonding dynamics of these solvents will alter the relative 

of the Weinreb amide versus the HOBt byproduct.

Q: Why do I see two distinct sets of peaks on my


H NMR for the purified product, even though TLC showed only one spot? 
A:  Weinreb amides exhibit restricted rotation around the C-N amide bond due to partial double-bond character. This leads to rotamers (conformational isomers) that appear as distinct sets of peaks in 

H NMR at room temperature. Solution: This is a physical phenomenon, not an impurity. To validate purity, run a variable-temperature (VT) NMR at elevated temperatures (e.g., 60-80 °C in DMSO-d6). The two sets of peaks will coalesce into a single, sharp set as the thermal energy overcomes the rotation barrier.
References
  • BROMODOMAIN INHIBITORS AND USES THEREOF - European Patent Office - EP 2646446 B1 Source: Google Patents URL
  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Optimization

Troubleshooting Grignard addition to 2-bromo-N,5-dimethoxy-N-methylbenzamide

An in-depth guide to navigating the complexities of Grignard addition to 2-bromo-N,5-dimethoxy-N-methylbenzamide, tailored for researchers and drug development professionals. Technical Support Center: Grignard Reaction T...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to navigating the complexities of Grignard addition to 2-bromo-N,5-dimethoxy-N-methylbenzamide, tailored for researchers and drug development professionals.

Technical Support Center: Grignard Reaction Troubleshooting

Topic: Grignard Addition to 2-bromo-N,5-dimethoxy-N-methylbenzamide

Welcome to the technical support resource for the Grignard addition to 2-bromo-N,5-dimethoxy-N-methylbenzamide. This guide is structured to provide actionable insights and solutions to common challenges encountered during this specific ketone synthesis. As Senior Application Scientists, we have designed this center to move beyond simple procedural lists, focusing instead on the underlying chemical principles to empower you to diagnose and resolve issues effectively.

Mechanistic Insight: Why This Reaction Works (And When It Fails)

The reaction between a Grignard reagent (R-MgX) and an N-methoxy-N-methylamide, commonly known as a Weinreb-Nahm amide, is a powerful method for synthesizing ketones.[1] Its success hinges on the formation of a stable, five-membered chelated tetrahedral intermediate at low temperatures.[1] This chelation prevents the intermediate from collapsing and reacting with a second equivalent of the Grignard reagent, thus avoiding the over-addition that typically plagues reactions with esters or acid chlorides to form tertiary alcohols.[1][2]

The reaction proceeds as follows:

  • Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the Weinreb amide.

  • Intermediate Formation: A tetrahedral intermediate is formed. The magnesium (MgX) moiety is chelated by both the carbonyl oxygen and the methoxy oxygen of the amide.

  • Aqueous Workup: A careful acidic quench protonates the intermediate, which then collapses to release the desired ketone product.

This stability is paramount. Conditions that destabilize this intermediate, such as elevated temperatures, can lead to the formation of tertiary alcohol byproducts.

Caption: Mechanism of Weinreb-Nahm ketone synthesis.

Frequently Asked Questions (FAQs)

Q1: Why use a Weinreb amide for this synthesis instead of a more common acyl chloride or ester? The primary advantage is the prevention of over-addition.[1] The stable chelated intermediate formed with the Weinreb amide is resistant to further nucleophilic attack, allowing the reaction to cleanly stop at the ketone stage.[3] In contrast, the ketone product formed from an ester or acyl chloride is often more reactive than the starting material, leading to a second Grignard addition and the formation of a tertiary alcohol.[4]

Q2: How critical is the exclusion of water and air? It is absolutely critical. Grignard reagents are potent bases and nucleophiles that react rapidly and irreversibly with protic sources like water, destroying the reagent and forming an alkane.[5][6] They also react with oxygen to form alkoxides.[7] Failure to maintain strictly anhydrous and inert conditions is one of the most common causes of reaction failure.[8]

Q3: My Grignard reagent is from a reputable commercial supplier. Do I still need to worry about its concentration? Yes. The concentration of commercial Grignard reagents can vary from the value stated on the bottle due to gradual degradation during storage and handling.[5] For precise and reproducible results, it is best practice to determine the exact concentration of the active Grignard reagent by titration immediately before use.[5][9]

Q4: What is the purpose of adding LiCl to some Grignard preparations (e.g., "Turbo-Grignard")? Lithium chloride (LiCl) is often used to prepare more reactive and soluble Grignard reagents.[10] It breaks up the oligomeric clusters that Grignard reagents form in solution, increasing their reactivity.[10] This is particularly useful for forming Grignard reagents from less reactive halides or for performing challenging reactions like magnesium-halogen exchanges.[11][12]

In-Depth Troubleshooting Guide

This section is organized by observable symptoms during your experiment.

Symptom Potential Cause Recommended Solution
1. Low to No Product Yield A. Inactive or degraded Grignard reagent.Titrate the reagent before use. Use freshly prepared or newly purchased reagents. Store under an inert atmosphere.[5]
B. Presence of moisture or oxygen.Flame-dry all glassware under vacuum and cool under a positive pressure of inert gas (N₂ or Ar). Use anhydrous solvents.[6][8]
C. Insufficiently low temperature during addition.Add the Grignard reagent to the amide solution at a low temperature (e.g., -78 °C to 0 °C) to ensure the stability of the tetrahedral intermediate.[13][14]
2. Starting Amide Recovered A. Grignard reagent was completely quenched.See solutions for "Low to No Product Yield."
B. Significant steric hindrance.The combination of the ortho-bromo group and the Grignard reagent's bulk may hinder the reaction.[15] Consider using a less sterically demanding Grignard reagent or increasing the reaction time and/or temperature moderately after the initial low-temperature addition.
3. Major Side Product Observed A. Formation of a tertiary alcohol.The chelated intermediate is likely collapsing prematurely. Ensure the reaction and quench are performed at a sufficiently low temperature.[1]
B. Formation of biaryl or self-coupling products.A magnesium-halogen exchange may be occurring at the ortho-bromo position.[16][17] This side reaction is more likely at higher temperatures or with certain Grignard reagents. Maintain low temperatures throughout the addition.
C. Formation of a reduced product (secondary alcohol).This can occur if the Grignard reagent has β-hydrogens and acts as a reducing agent instead of a nucleophile.[7][18] This is more common with sterically hindered ketones, but could occur here under forcing conditions. Use a Grignard reagent without β-hydrogens (e.g., MeMgBr, PhMgBr) if possible.
Special Focus: The Ortho-Bromo Problem & Magnesium-Halogen Exchange

The 2-bromo substituent on your starting material is a key structural feature that can introduce a significant side reaction pathway: Magnesium-Halogen Exchange .[16][17]

In this process, the Grignard reagent you add (R-MgX) can react with the aryl bromide of another molecule of starting material, generating a new aryl Grignard species in situ. This new Grignard reagent can then react with remaining starting material, leading to undesired homo-coupled products.

Caption: Potential side reaction via Mg-Halogen exchange.

Mitigation Strategies for Mg-Halogen Exchange:

  • Low Temperature: This is the most critical factor. Perform the addition at the lowest practical temperature for your Grignard reagent (e.g., -78 °C) to disfavor the exchange pathway.[17]

  • Inverse Addition: Add the Grignard reagent slowly to a solution of the amide. This keeps the concentration of the Grignard low at all times, minimizing its opportunity to engage in side reactions.

  • Choice of Reagent: Highly reactive exchange reagents like i-PrMgCl·LiCl are excellent for intentionally forming Grignard reagents but can be problematic if the exchange is an undesired side reaction.[11][19]

Key Experimental Protocols

Protocol 1: General Anhydrous Reaction Setup
  • Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser) should be oven-dried at >120 °C for at least 4 hours or flame-dried under a high vacuum.[8]

  • Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of a dry inert gas (Argon or Nitrogen).

  • Solvent: Use anhydrous solvents. Anhydrous ethers (THF, Diethyl Ether) can be purchased or prepared by distillation from a suitable drying agent (e.g., sodium/benzophenone).

  • Inert Atmosphere: Maintain a slight positive pressure of inert gas throughout the entire experiment, from reagent addition to quenching. A balloon or a bubbler system can be used.[6]

Protocol 2: Titration of Grignard Reagent (Iodine Method)

This protocol determines the concentration of the active Grignard reagent.[5]

  • Preparation: In a flame-dried flask under an inert atmosphere, place a precisely weighed amount of iodine (I₂) and dissolve it in anhydrous THF or Et₂O.

  • Cooling: Cool the dark brown iodine solution to 0 °C in an ice bath.

  • Titration: Slowly add the Grignard reagent solution dropwise via a syringe while stirring vigorously. The endpoint is reached when the brown/yellow color of the iodine completely disappears, and the solution becomes colorless or slightly grey.

  • Calculation: Record the volume of Grignard reagent added. The molarity is calculated as: Molarity (M) = (moles of I₂) / (Volume of Grignard solution in L) (Note: 1 mole of I₂ reacts with 1 mole of R-MgX)

Troubleshooting Workflow

Caption: A decision tree for troubleshooting the reaction.

References

  • Benchchem. (n.d.). Troubleshooting low yield in Grignard synthesis of tertiary alcohols. Retrieved from BenchChem Website.[5]

  • Benchchem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Retrieved from BenchChem Website.[9]

  • Alfa Chemistry. (n.d.). Grignard Reaction. Retrieved from Alfa Chemistry Website.[7]

  • TCI EUROPE N.V. (n.d.). Weinreb Ketone Synthesis. Retrieved from TCI Website.

  • Organic-Chemistry.org. (n.d.). Grignard Reaction - Common Conditions. Retrieved from Organic Chemistry Portal.[3]

  • Wikipedia. (2023). Weinreb ketone synthesis. Retrieved from Wikipedia.[1]

  • Organic & Biomolecular Chemistry. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Royal Society of Chemistry.[20]

  • Benchchem. (n.d.). Troubleshooting guide for Grignard reactions involving 1,4-dichloro-2,2-dimethylbutane. Retrieved from BenchChem Website.[21]

  • Wikipedia. (2023). Grignard reagent. Retrieved from Wikipedia.[16]

  • Benchchem. (n.d.). Troubleshooting Grignard reactions for "2-Penten-1-ol, 4-methyl-" synthesis. Retrieved from BenchChem Website.[8]

  • Common Organic Chemistry. (n.d.). Grignard Reaction (RMgX + Weinreb Amide). Retrieved from Common Organic Chemistry Website.[13]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from Organic Syntheses Website.[14]

  • Sigma-Aldrich. (n.d.). Mild Mg – Halogen Exchange. Retrieved from Sigma-Aldrich Website.[17]

  • Grignard Reaction Reagents: A Toolbox for Chemists. (2024). Grignard Reagents. Retrieved from Grignard Reagents Website.[6]

  • The Royal Society of Chemistry. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-amides. The Royal Society of Chemistry.[19]

  • Barl, N. M., Werner, V., & Säma, C. (2013). THE HALOGEN/MAGNESIUM-EXCHANGE USING iPrMgCl·LiCl AND RELATED EXCHANGE REAGENTS. HETEROCYCLES, 88(2).[11]

  • Scribd. (n.d.). Magnesium-Halogen Exchange Methods. Retrieved from Scribd.[22]

  • Reddit. (2020). Troubleshooting my grignard reactions. Retrieved from Reddit.[10]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review).[23]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from Organic Chemistry Portal.[18]

  • Yorimitsu, H. (n.d.). The conventional preparation of aryl Grignard reagents from aryl halides and magnesium metal still remains the mo. Science of Synthesis.[12]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from Reddit.[24]

  • CHIMIA. (2014). The Synthesis of Sterically Hindered Amides.[25]

  • ResearchGate. (1999). Side Reactions in a Grignard Synthesis.[26]

  • ACS Publications. (n.d.). Side Reactions in a Grignard Synthesis. Retrieved from ACS Publications.[27]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from Master Organic Chemistry.[28]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from Chemistry LibreTexts.[29]

  • ACS Omega. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents.[30]

  • ResearchGate. (n.d.). The Synthesis of Sterically Hindered Amides.[31]

  • CHIMIA. (2014). The Synthesis of Sterically Hindered Amides.[32]

  • ResearchGate. (n.d.). The developing steric hindrance and ortho effect in aromatic amides.[15]

  • YouTube. (2021). The Grignard Reaction (Worksheet Solutions Walkthrough).[33]

  • Chegg.com. (2021). Solved During the Grignard reaction, I obtained a low.[34]

  • PMC. (2023). Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents.[35]

  • University of Missouri-St. Louis. (n.d.). The Grignard Reaction.[4]

  • Rieke Metals. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide.[36]

  • Journal of the Chemical Society C. (n.d.). Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde.[37]

  • Ludwig-Maximilians-Universität München. (n.d.). New Functionalized Grignard Reagents and their Applications in Amination Reactions.[38]

  • Organic Chemistry Portal. (2009). Sequential Addition Reactions of Two Molecules of Grignard Reagents to Thioformamides.[39]

  • Sciencemadness.org. (2021). Question about Grignard reaction.[40]

  • PMC. (2022). Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo‐Organomagnesium Anilides.[2]

  • Vaia. (n.d.). Q55P Grignard reagents add to carbona....[41]

  • Benchchem. (n.d.). Application Notes and Protocols for the Formation of Grignard Reagents from 2,2-Dibromohexane.[42]

Sources

Troubleshooting

Minimizing over-addition side products in Weinreb amide synthesis

Welcome to the technical support center for Weinreb amide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful ketone synthesis method.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Weinreb amide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful ketone synthesis method. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize over-addition byproducts and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter during Weinreb amide synthesis.

Q1: My reaction is showing significant ketone or tertiary alcohol byproduct. How can I fix this?

The formation of ketone and subsequent tertiary alcohol byproducts is the primary challenge in reactions involving the addition of organometallic reagents to carboxylic acid derivatives.[1][2][3] The Weinreb amide is specifically designed to prevent this, but suboptimal conditions can lead to the breakdown of the protective mechanism.

Core Issue: The stability of the tetrahedral intermediate is compromised. The key to the Weinreb synthesis is the formation of a stable, five-membered chelated intermediate after the initial nucleophilic attack.[4][5][6] This intermediate prevents the collapse to a ketone, which would then be susceptible to a second nucleophilic attack (over-addition).[1][7]

Troubleshooting Steps:

  • Temperature Control is Critical: The stability of the chelated intermediate is highly temperature-dependent.[1][8]

    • Action: Perform the addition of the organometallic reagent at low temperatures, typically -78 °C.[8] Allow the reaction to proceed at this temperature to ensure the formation of the stable intermediate.

    • Rationale: At low temperatures, the tetrahedral intermediate is stable and does not collapse to the ketone.[1][8] The reaction is then quenched at this low temperature before warming, preventing the newly formed ketone from reacting further.

  • Quenching Procedure: The way you quench the reaction is as important as the initial setup.

    • Action: Quench the reaction at low temperature (-78 °C) by adding a saturated aqueous solution of ammonium chloride (NH4Cl).[8] Some protocols even suggest quenching with solid NH4Cl.[8]

    • Rationale: A cold quench ensures that any unreacted organometallic reagent is destroyed before the tetrahedral intermediate has a chance to warm up and collapse into the ketone.[8] A warm quench can lead to a rapid, exothermic reaction that promotes over-addition.[8]

  • Stoichiometry of the Organometallic Reagent: While the Weinreb amide is designed to be robust, using a large excess of a highly reactive organometallic reagent can still lead to byproducts.

    • Action: Use a moderate excess of the Grignard or organolithium reagent (typically 1.1 to 1.5 equivalents).

    • Rationale: While in theory, the stable intermediate should prevent over-addition even with excess reagent, high concentrations of a reactive nucleophile can increase the rate of any competing side reactions.

  • Solvent Choice: The coordinating ability of the solvent can influence the stability of the intermediate.

    • Action: Diethyl ether (Et2O) has been reported to be a superior solvent to tetrahydrofuran (THF) for some Weinreb amide transformations.[8]

    • Rationale: The solvent can compete for coordination with the metal center of the organometallic reagent and the tetrahedral intermediate. A less coordinating solvent like Et2O may favor the desired chelation within the intermediate.

Q2: I'm observing incomplete conversion of my starting material. What are the likely causes?

Incomplete conversion can be frustrating, but it is often traceable to a few key experimental parameters.

Troubleshooting Steps:

  • Activity of the Organometallic Reagent: Grignard and organolithium reagents are sensitive to air and moisture.

    • Action: Ensure your reagents are fresh and properly titrated to determine their exact concentration. Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).

    • Rationale: Exposure to air or moisture will quench the organometallic reagent, reducing the effective number of equivalents available to react with the Weinreb amide.

  • Reaction Temperature: While low temperatures are crucial for preventing over-addition, some reactions may require slightly higher temperatures to proceed at a reasonable rate.

    • Action: If the reaction is sluggish at -78 °C, consider slowly warming it to a slightly higher temperature, such as -40 °C, while carefully monitoring the reaction progress by TLC.[8]

    • Rationale: Increasing the thermal energy of the system can overcome the activation energy barrier for the initial nucleophilic addition. However, this must be balanced with the need to maintain the stability of the tetrahedral intermediate.

  • Steric Hindrance: If either the Weinreb amide or the organometallic reagent is sterically bulky, the reaction rate may be significantly reduced.

    • Action: In cases of severe steric hindrance, longer reaction times or a less hindered organometallic reagent may be necessary. In some extreme cases, the "coiling up" of long-chain Weinreb amides has been observed to inhibit the reaction entirely.[8]

Frequently Asked Questions (FAQs)

This section provides answers to fundamental questions about the Weinreb amide synthesis.

Q1: What is the mechanistic basis for the prevention of over-addition in Weinreb amide synthesis?

The primary advantage of the Weinreb-Nahm ketone synthesis is its ability to avoid the common problem of over-addition that plagues reactions with other acyl compounds like esters or acid chlorides.[1][9] This is achieved through the formation of a stable tetrahedral intermediate.

Mechanism:

  • Nucleophilic Addition: The organometallic reagent (e.g., a Grignard or organolithium reagent) adds to the carbonyl carbon of the Weinreb amide.[6][7]

  • Chelation and Stabilization: The resulting tetrahedral intermediate is stabilized by chelation of the metal cation (e.g., Mg²⁺ or Li⁺) between the newly formed anionic oxygen and the methoxy oxygen of the N,O-dimethylhydroxylamine moiety.[1][7][10] This forms a stable five-membered ring.[4][5][6]

  • Stability at Low Temperatures: This chelated intermediate is stable at low temperatures and does not readily collapse to form a ketone.[1][8]

  • Controlled Collapse: Upon aqueous workup, the chelate is broken, and the intermediate collapses to yield the desired ketone.[2][7][10]

dot graph "Weinreb_Chelation_Mechanism" { layout=dot; rankdir=LR; node [shape=none, margin=0]; edge [arrowhead=vee];

// Nodes for the reaction scheme start [label="Weinreb Amide + R'-M"]; intermediate [label="Tetrahedral Intermediate\n(Chelated)"]; ketone [label="Ketone"]; over_addition [label="Tertiary Alcohol\n(Over-addition Product)"];

// Edges to show the reaction flow start -> intermediate [label="Nucleophilic\nAddition"]; intermediate -> ketone [label="Aqueous\nWorkup"]; ketone -> over_addition [label="Second Nucleophilic\nAddition (Prevented)"];

// Styling start [fontcolor="#202124"]; intermediate [fontcolor="#34A853", style=filled, fillcolor="#F1F3F4"]; ketone [fontcolor="#4285F4"]; over_addition [fontcolor="#EA4335"]; } dot Caption: Chelation mechanism preventing over-addition.

Q2: How is the Weinreb amide prepared?

Weinreb amides are typically prepared from carboxylic acids or their derivatives.[1][9]

Common Preparation Methods:

  • From Acid Chlorides: This is a very common method involving the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine.[1][10]

  • From Carboxylic Acids: Direct coupling of a carboxylic acid with N,O-dimethylhydroxylamine can be achieved using various peptide coupling reagents.[1][10]

  • From Esters: Treatment of an ester with trimethylaluminum (AlMe₃) or dimethylaluminum chloride (AlMe₂Cl) can afford the corresponding Weinreb amide in good yields.[1]

Q3: What is the scope of organometallic reagents that can be used?

The Weinreb ketone synthesis is compatible with a wide range of organometallic nucleophiles.[1]

Compatible Reagents:

  • Organolithium Reagents: Alkyl, aryl, and alkynyl lithium reagents are commonly used.

  • Grignard Reagents: Aliphatic, vinyl, and aryl Grignard reagents are also widely employed.[1]

  • Reducing Agents: For the synthesis of aldehydes, reducing agents like lithium aluminum hydride (LAH) or diisobutylaluminium hydride (DIBAL-H) can be used.[1][9]

Quantitative Data Summary

ParameterRecommended ConditionRationale
Reaction Temperature -78 °C to -40 °CMaximizes the stability of the tetrahedral intermediate, preventing premature collapse and over-addition.[1][8]
Quench Temperature -78 °CEnsures any excess organometallic reagent is destroyed before the intermediate can collapse at a higher temperature.[8]
Organometallic Reagent Stoichiometry 1.1 - 1.5 equivalentsSufficient to drive the reaction to completion without a large excess that could promote side reactions.
Solvent Diethyl ether (Et₂O) or Tetrahydrofuran (THF)Et₂O may be superior in some cases due to its lower coordinating ability, which can favor the desired intramolecular chelation.[8]

Standard Experimental Protocol for Weinreb Amide Synthesis with a Grignard Reagent

This protocol provides a general guideline. Specific substrate and reagent quantities should be adjusted based on the molecular weights of your starting materials.

  • Preparation:

    • Dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of inert gas (argon or nitrogen).

    • Dissolve the Weinreb amide (1.0 eq.) in anhydrous diethyl ether or THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Grignard Reagent:

    • Slowly add the Grignard reagent (1.2 eq.) dropwise to the stirred solution of the Weinreb amide, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the progress by TLC.

  • Quenching:

    • While maintaining the temperature at -78 °C, slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

    • Allow the mixture to warm to room temperature.

  • Workup and Purification:

    • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired ketone.

dot graph "Troubleshooting_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica"]; edge [arrowhead=vee];

// Nodes for the workflow start [label="Over-addition Observed?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Verify Low Temperature\nAddition (-78°C)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_quench [label="Ensure Cold Quench\n(-78°C with NH4Cl)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_stoich [label="Check Reagent\nStoichiometry (1.1-1.5 eq.)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_solvent [label="Consider Solvent\n(Et2O vs. THF)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Problem Solved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges to show the workflow logic start -> check_temp [label="Yes"]; check_temp -> check_quench; check_quench -> check_stoich; check_stoich -> check_solvent; check_solvent -> success; start -> success [label="No"];

// Styling graph [bgcolor="#FFFFFF"]; node [color="#4285F4", fontcolor="#202124"]; edge [color="#5F6368"]; } dot Caption: Troubleshooting workflow for over-addition.

References

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • Reddit. (2025, December 5). Overaddition of grignard to weinreb amide. r/Chempros. Retrieved from [Link]

  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach. (n.d.). [Source organization not provided]. Retrieved from [Link]

  • Weinreb amides. (2000, December 15). ACS.org. Retrieved from [Link]

  • SupremeScience. (2013, March 18). What IS the Weinreb Amide? [Video]. YouTube. Retrieved from [Link]

  • Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219. Retrieved from [Link]

  • Nishikawa, D., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. Retrieved from [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. (n.d.). [Source organization not provided]. Retrieved from [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2019, December 12). ResearchGate. Retrieved from [Link]

  • (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. (n.d.). ChemRxiv. Retrieved from [Link]

  • Nishikawa, D., et al. (n.d.). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. PMC. Retrieved from [Link]

  • Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? (2016, January 8). Chemistry Stack Exchange. Retrieved from [Link]

  • Weinreb Ketone Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Methods for preventing over addition of Grignard reagent. (2020, January 28). Sciencemadness Discussion Board. Retrieved from [Link]

  • Parsaee, F. (n.d.). SYNTHESIS OF KETONES BY UTILIZING THIOESTERS AS “RADICAL WEINREB AMIDES”. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). [Source organization not provided]. Retrieved from [Link]

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. (n.d.). [Source organization not provided]. Retrieved from [Link]

  • Mohammed, S. (2020, May 6). Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. Retrieved from [Link]

  • Multiple Additions of Organometallic Reagents to Acyl Compounds. (n.d.). Introduction to Organic Chemistry - Saskatchewan Open Education Resources. Retrieved from [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. (2024, October 11). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Handling the Moisture-Sensitive Intermediate 2-Bromo-N,5-dimethoxy-N-methylbenzamide

This guide is designed for researchers, scientists, and drug development professionals who work with 2-bromo-N,5-dimethoxy-N-methylbenzamide. This valuable synthetic intermediate is known for its sensitivity to moisture,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals who work with 2-bromo-N,5-dimethoxy-N-methylbenzamide. This valuable synthetic intermediate is known for its sensitivity to moisture, which can lead to reaction failures, low yields, and purification difficulties. This document provides in-depth troubleshooting advice, best-practice protocols, and a scientific rationale for handling this compound effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of 2-bromo-N,5-dimethoxy-N-methylbenzamide.

Q1: What is 2-bromo-N,5-dimethoxy-N-methylbenzamide, and why is its moisture sensitivity a concern?

A: 2-bromo-N,5-dimethoxy-N-methylbenzamide is a substituted aromatic amide often used as a building block in multi-step organic syntheses. Its core vulnerability lies in the amide functional group. In the presence of water, the amide bond can undergo hydrolysis, cleaving the molecule into 2-bromo-5-methoxybenzoic acid and methylamine.[1][2][3] This degradation is often accelerated by acidic or basic conditions.[4] The formation of this carboxylic acid impurity is a major concern because it reduces the available amount of the active starting material, complicates reaction workups, and can interfere with subsequent chemical transformations.[5]

Q2: How can I visually or analytically detect if my sample of 2-bromo-N,5-dimethoxy-N-methylbenzamide has degraded?

A: Visual inspection alone is often insufficient. Analytically, the most common methods for detecting degradation are:

  • Thin-Layer Chromatography (TLC): The hydrolysis product, 2-bromo-5-methoxybenzoic acid, is significantly more polar than the parent amide. On a silica TLC plate, the acid will appear as a separate spot with a much lower Retention Factor (Rf) that may streak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In a ¹H NMR spectrum, the appearance of a broad singlet corresponding to a carboxylic acid proton (typically >10 ppm) and the disappearance or integration decrease of the N-methyl singlet are strong indicators of hydrolysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method. You would observe a new peak in the chromatogram corresponding to the mass of the benzoic acid derivative.

Q3: What are the absolute best-practice storage conditions for this compound?

A: To maximize shelf-life and ensure reproducibility, store 2-bromo-N,5-dimethoxy-N-methylbenzamide under the following conditions:

  • Atmosphere: In a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Temperature: At a cool, stable temperature, typically 2-8°C, to slow the rate of any potential degradation.[6]

  • Location: Inside a desiccator containing an active desiccant (e.g., silica gel or Drierite) to capture any incidental moisture that permeates the container seal.

Q4: Can I weigh this compound on an open lab bench?

A: It is strongly discouraged, especially in humid environments. Brief exposure to atmospheric moisture can be enough to compromise the surface layer of the solid. For best results, weighing should be performed inside a glovebox with a low-humidity atmosphere. If a glovebox is unavailable, weigh the compound quickly and immediately place it into a reaction vessel that can be sealed and purged with an inert gas.

Part 2: Troubleshooting Experimental Failures

This section explores common experimental problems in a scenario-based Q&A format, providing logical steps to diagnose and solve issues related to moisture sensitivity.

Scenario 1: Unexpectedly Low Reaction Yield

Q: My reaction using 2-bromo-N,5-dimethoxy-N-methylbenzamide as the starting material is giving me a very low yield of my desired product. I've double-checked my other reagents. What's going on?

A: The most probable cause is the degradation of your starting material via hydrolysis. If a portion of the amide has converted to the corresponding carboxylic acid, the effective molar quantity of your starting material is lower than you calculated. The carboxylic acid is unreactive in many subsequent reactions (e.g., cross-coupling, lithiation) and acts as an inert impurity, thus directly reducing your theoretical yield.

Troubleshooting Workflow:

  • Pre-reaction QC Check: Before starting your next reaction, perform a quick quality control check on your 2-bromo-N,5-dimethoxy-N-methylbenzamide. Run a TLC or a quick ¹H NMR to check for the presence of the 2-bromo-5-methoxybenzoic acid impurity.

  • Solvent Integrity: Ensure all solvents used in your reaction are rigorously dried. Even "anhydrous" solvents from commercial suppliers can absorb moisture if not stored and handled properly under an inert atmosphere.[7] Consider using freshly distilled solvents or those passed through a solvent purification system.

  • Reaction Setup: Assemble your reaction glassware hot from the oven and cool it under a stream of dry nitrogen or argon to prevent a film of moisture from adsorbing onto the glass surfaces.[8] Use septa and needles for reagent transfers rather than opening the flask to the air.[7]

G cluster_actions Corrective Actions start Low Yield Observed check_sm Step 1: QC Check of Starting Material (TLC, NMR, LC-MS) start->check_sm is_pure Is Starting Material Pure? check_sm->is_pure check_solvents Step 2: Verify Anhydrous State of Solvents is_pure->check_solvents Yes purify_sm Action: Purify Starting Material (e.g., Recrystallization) is_pure->purify_sm No check_setup Step 3: Review Reaction Setup (Dry Glassware, Inert Atmosphere) check_solvents->check_setup dry_solvents Action: Re-dry or Distill Solvents. Use Molecular Sieves. re_run Re-run Experiment check_setup->re_run improve_setup Action: Flame-dry glassware. Use Schlenk line techniques. purify_sm->check_sm

Troubleshooting workflow for low reaction yields.

Scenario 2: Appearance of Unidentified Byproducts

Q: I'm seeing a new, very polar spot on my TLC plate that wasn't there before. My LC-MS shows a mass corresponding to C₈H₇BrO₃. What is this byproduct?

A: This is the classic signature of the hydrolysis product, 2-bromo-5-methoxybenzoic acid. Its molecular formula (C₈H₇BrO₃) and increased polarity (due to the carboxylic acid group) are definitive indicators. Its presence means that water was introduced at some stage, either from a compromised starting material, wet solvents, or exposure to the atmosphere during the reaction or workup.

Hydrolysis Degradation Pathway:

G reactant 2-bromo-N,5-dimethoxy-N-methylbenzamide (Starting Material) product 2-bromo-5-methoxybenzoic acid (Polar Impurity) reactant->product + H₂O (Hydrolysis)

Sources

Troubleshooting

Technical Support Center: Isolation of 2-bromo-N,5-dimethoxy-N-methylbenzamide

Welcome to the technical support resource for researchers engaged in the synthesis and purification of 2-bromo-N,5-dimethoxy-N-methylbenzamide. This guide is structured as a series of frequently asked questions (FAQs) an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers engaged in the synthesis and purification of 2-bromo-N,5-dimethoxy-N-methylbenzamide. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during the post-reaction workup and isolation phases. Our focus is on providing practical, causality-driven advice to ensure the integrity and purity of your final compound.

The target molecule, 2-bromo-N,5-dimethoxy-N-methylbenzamide, is a Weinreb amide. This functionality is crucial as it is generally stable during typical workup procedures but requires careful handling to prevent hydrolysis. The advice herein assumes the synthesis is achieved via a standard amide coupling reaction between 2-bromo-5-methoxybenzoic acid and N,O-dimethylhydroxylamine hydrochloride.

Part 1: Aqueous Workup & Extraction

The initial workup is designed to remove the bulk of impurities, including unreacted starting materials, coupling agents, and their byproducts. A systematic liquid-liquid extraction procedure is the most effective first step.

FAQ 1: What is the standard aqueous workup protocol after the reaction is complete?

A well-executed aqueous workup is critical for a clean crude product, which simplifies subsequent purification steps. The primary goal is to sequentially remove acidic, basic, and water-soluble impurities.

Protocol 1: Standard Aqueous Workup

  • Solvent Removal: If your reaction was performed in a water-miscible solvent (e.g., DMF, THF, Acetonitrile), concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Redissolution: Dissolve the resulting residue in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume of 10-20 mL per gram of crude material is a good starting point.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Wash with a 5% citric acid solution or 1M HCl.[1] This step protonates and removes basic impurities, such as any residual N,O-dimethylhydroxylamine or basic coupling additives (e.g., DIPEA, DMAP). Drain the aqueous layer.

  • Basic Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[1][2] This deprotonates and removes the acidic starting material, 2-bromo-5-methoxybenzoic acid, and acidic additives like HOBt. Be cautious of CO₂ evolution. Repeat this wash until no more gas evolves.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This removes the bulk of the dissolved water from the organic phase and helps to break up any minor emulsions.

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

start Crude Reaction Mixture redissolve Dissolve in EtOAc / DCM start->redissolve acid_wash Wash with 1M HCl redissolve->acid_wash Removes: - Unreacted Amine - Basic Additives base_wash Wash with Sat. NaHCO3 acid_wash->base_wash Removes: - Unreacted Acid - Acidic Additives brine_wash Wash with Brine base_wash->brine_wash Removes: - EDC-Urea - Water dry Dry over Na2SO4 brine_wash->dry concentrate Concentrate dry->concentrate product Crude Product for Purification concentrate->product

Caption: Standard aqueous workup workflow for initial purification.
FAQ 2: I'm getting a persistent emulsion during extraction. How can I resolve this?

Emulsions are common when dealing with complex mixtures containing salts and amphiphilic molecules.

Troubleshooting Emulsions:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.

  • Brine Addition: Add a significant amount of saturated brine. The increased ionic strength of the aqueous phase can force the separation.

  • Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.

  • Solvent Modification: Add a small amount of a different organic solvent. For example, if you are using ethyl acetate, adding some dichloromethane can alter the polarity and break the emulsion.

Part 2: Chromatographic Purification

For high purity, column chromatography is almost always necessary. The polarity of the target molecule is moderate, making silica gel chromatography the method of choice.

FAQ 3: What are the best practices for developing a column chromatography method for this compound?

Method development should always begin with Thin Layer Chromatography (TLC) to identify an appropriate solvent system.

TLC & Column Chromatography Parameters

ParameterRecommendation & Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh): The polar surface of silica provides good separation for moderately polar compounds like benzamides.
TLC Visualization UV Light (254 nm): The aromatic rings will allow for clear visualization. Stains (e.g., KMnO₄ or Ceric Ammonium Molybdate): Useful if impurities are not UV-active.
Target Rf Value 0.25 - 0.35: This range on a TLC plate generally provides the best separation on a column, ensuring the compound does not elute too quickly (poor separation) or too slowly (band broadening).
Recommended Eluents Hexane/Ethyl Acetate Gradient: Start with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increase the ethyl acetate concentration. This is a versatile system for many amides.[2][3] Dichloromethane/Methanol Gradient: If the compound is more polar, a DCM system with a small percentage of methanol (0.5-5%) can be effective.[4]

Protocol 2: Column Chromatography Purification

  • Prepare the Column: Slurry pack a glass column with silica gel in your starting, low-polarity eluent.

  • Load the Sample: Dissolve your crude product in a minimal amount of the column solvent or dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often results in better resolution.

  • Elute: Begin running the column with the starting eluent. Collect fractions and monitor them by TLC.

  • Apply Gradient (if needed): If the product is eluting too slowly, gradually increase the polarity of the eluent.

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.

FAQ 4: My product is streaking or tailing on the TLC plate and column. What can I do?

Streaking is often caused by the interaction of polar functional groups (like the amide) with the acidic silanol groups on the silica surface.

Solutions for Tailing:

  • Add a Modifier: Add a small amount of triethylamine (~0.1-1%) to your eluent.[4] This base will neutralize the acidic sites on the silica gel, leading to sharper peaks.

  • Switch Solvent System: Sometimes a different solvent system can mitigate these secondary interactions. If you are using Hexane/EtOAc, try a DCM/Acetone or DCM/Methanol system.

  • Check for Overloading: Tailing can occur if the TLC plate or column is overloaded with the sample. Try spotting less material on the TLC plate.

start Crude Product tlc_dev Develop TLC Method (Target Rf ≈ 0.3) start->tlc_dev streaking Streaking on TLC? tlc_dev->streaking column_prep Prepare & Load Silica Column elute Elute with Solvent System & Collect Fractions column_prep->elute monitor Monitor Fractions by TLC elute->monitor combine Combine Pure Fractions monitor->combine concentrate Concentrate combine->concentrate pure_product Pure Product concentrate->pure_product streaking->tlc_dev Yes (Add 0.5% Et3N) streaking->column_prep No

Sources

Optimization

Technical Support Center: Recrystallization of 2-Bromo-N,5-dimethoxy-N-methylbenzamide

Frequently Asked Questions (FAQs): Foundational Principles This section addresses the core concepts that underpin any successful recrystallization protocol. Understanding these principles is the first step toward designi...

Author: BenchChem Technical Support Team. Date: March 2026

Frequently Asked Questions (FAQs): Foundational Principles

This section addresses the core concepts that underpin any successful recrystallization protocol. Understanding these principles is the first step toward designing an effective experiment.

Q1: What are the ideal characteristics of a recrystallization solvent?

A1: The cornerstone of recrystallization is the selection of an appropriate solvent.[1][2] The ideal solvent should exhibit a steep solubility curve for the compound of interest, 2-bromo-N,5-dimethoxy-N-methylbenzamide. This means the compound should be sparingly soluble at low temperatures but highly soluble at the solvent's boiling point.[1][3] Furthermore, the solvent should either be a very poor solvent for impurities at all temperatures (allowing them to be filtered off while hot) or a very good solvent for them (keeping them in solution upon cooling).[3] Other critical factors include chemical inertness (the solvent must not react with the compound), volatility (it should be easily removable from the purified crystals), and safety.

Q2: Since specific data is unavailable, how should I begin screening for a suitable solvent?

A2: A systematic, small-scale screening process is the most logical starting point. The principle of "like dissolves like" is a useful guide; given the structure of 2-bromo-N,5-dimethoxy-N-methylbenzamide (an aromatic amide with ether groups), solvents of intermediate polarity are excellent candidates.

Start with these steps:

  • Place a small amount of your crude material (approx. 20-30 mg) into several different test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, heptane) dropwise at room temperature. A good candidate solvent will not dissolve the compound readily at this stage.

  • Gently heat the tubes that showed poor solubility. The solvent that dissolves the compound completely upon heating is a promising candidate.

  • Allow the promising solutions to cool slowly to room temperature, then in an ice bath. The solvent that yields a high quantity of crystalline precipitate upon cooling is likely your best choice.

Based on related structures found in the literature, alcohols like ethanol or solvent mixtures involving hydrocarbons like cyclohexane or heptane could be effective.[4][5]

Q3: When should I consider using a mixed-solvent system?

A3: A mixed-solvent (or binary solvent) system is employed when no single solvent meets the ideal criteria.[3] This is a very common and powerful technique. The approach uses two miscible solvents: one in which your compound is highly soluble (the "good" or "soluble" solvent) and another in which it is poorly soluble (the "bad" or "insolvent" solvent).[6] The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the careful, dropwise addition of the "bad" solvent until the solution becomes faintly cloudy (the saturation point). A drop or two of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[6][7]

Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to help you diagnose and resolve specific problems you may encounter during your experiments.

Q: My compound is separating as an oil instead of forming crystals. What is happening and how can I fix it?

A: This phenomenon, known as "oiling out," occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystal lattice.[1][8] This is often because the solution becomes supersaturated at a temperature that is above the melting point of the solute in the impure solvent mixture. An oil is undesirable because it traps impurities and defeats the purpose of recrystallization.[9]

Recommended Solutions:

  • Reheat and Add More Solvent: Heat the solution until the oil completely redissolves. Add a small amount of additional solvent to lower the saturation point, and then allow the solution to cool much more slowly.[10][11]

  • Lower the Cooling Temperature: The issue may be that the compound is still molten at the temperature of initial precipitation. Using a solvent with a lower boiling point can sometimes resolve this.

  • Change the Solvent System: Oiling out is more common in mixed-solvent systems where the polarity difference between the two solvents is very large.[12] Experiment with a different solvent or solvent pair.

  • Induce Crystallization Early: Vigorously scratch the inside of the flask with a glass rod at the solution's surface as it cools. This can create nucleation sites and encourage crystal growth before the solution cools to the point of oiling out.[10] Adding a seed crystal of the pure compound can also be highly effective.[8]

Q: No crystals are forming, even after the solution has cooled completely in an ice bath. What should I do?

A: This is a classic case of either using too much solvent or the solution being "supersaturated," where the solute remains in solution below its normal saturation point because there are no nucleation sites for crystals to begin forming.[11][13]

Recommended Solutions:

  • Induce Nucleation:

    • Scratch Method: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide a surface for the first crystals to form.[10]

    • Seed Crystal: If you have a small crystal of the pure product, add it to the solution to act as a template for crystal growth.[10]

  • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[11] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Once you have reduced the volume (e.g., by 10-20%), allow it to cool again.

  • Add an Anti-Solvent: If you are using a single-solvent system, you can cautiously add a miscible "bad" solvent (an anti-solvent) dropwise to reduce the overall solubility and induce precipitation.

Q: My final product is still colored. How can I remove colored impurities?

A: Colored impurities are often large, polar molecules with extended conjugation. They can be effectively removed using activated carbon (charcoal).

Recommended Solution:

  • After dissolving your crude compound in the minimum amount of hot solvent, remove the flask from the heat source.

  • Add a very small amount of activated carbon (a microspatula tip is often sufficient). Using too much will adsorb your product and reduce the yield.[1]

  • Bring the solution back to a boil for a few minutes to allow the carbon to adsorb the impurities.

  • Perform a hot gravity filtration through a fluted filter paper to remove the fine carbon particles.[14][15][16] The resulting filtrate should be colorless and can then be cooled to crystallize the pure compound.

Q: Premature crystallization is occurring in the funnel during hot filtration. How can I prevent this?

A: This is a common problem that clogs the filter paper and leads to significant yield loss.[15][16] It happens when the hot, saturated solution cools upon contact with the colder funnel and filter paper.

Recommended Solutions:

  • Use a Stemless or Short-Stemmed Funnel: These funnels have less surface area for the solution to cool and crystallize in.[16][17][18]

  • Pre-heat Your Apparatus: Keep the receiving flask on the heat source so that hot solvent vapors warm the funnel. Before filtering your main solution, pour a small amount of hot, pure solvent through the filter paper to heat the entire apparatus.[18][19]

  • Use Excess Solvent: Add a slight excess of hot solvent to your solution before filtering to ensure it remains below the saturation point during the transfer. This excess solvent can be boiled off after filtration and before cooling.[17]

  • Keep the Solution Hot: Filter the solution in small portions, returning the main flask to the heat source between additions to keep it at a boil.[15]

Data & Protocols

Table 1: Properties of Common Solvents for Recrystallization Screening

While specific solubility data for 2-bromo-N,5-dimethoxy-N-methylbenzamide is not available, this table provides key properties of common laboratory solvents to guide your initial screening experiments.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Good for polar compounds; poor for non-polar.
Ethanol7824.5Good general-purpose protic solvent.
Isopropanol8219.9Similar to ethanol, slightly less polar.
Acetone5620.7Polar aprotic, low boiling point.
Ethyl Acetate776.0Medium polarity, good for many organics.
Dichloromethane409.1Volatile, good for less polar compounds. Use in fume hood.
Toluene1112.4Non-polar aromatic, high boiling point.
Heptane / Hexane98 / 69~2.0Very non-polar, often used as the "bad" solvent in mixed systems.
Experimental Protocol: General Recrystallization Workflow

This protocol outlines the fundamental steps for purifying 2-bromo-N,5-dimethoxy-N-methylbenzamide. The workflow incorporates decision points for common scenarios like the presence of insoluble or colored impurities.

  • Solvent Selection: Based on prior screening (see FAQ A2), select the most suitable single solvent or mixed-solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil while stirring to dissolve the solid completely.[17] Continue adding small portions of hot solvent until the solid is fully dissolved. Avoid adding a large excess.[13]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and boil for 2-3 minutes.[1]

  • Hot Gravity Filtration (If Necessary): If insoluble impurities or activated carbon are present, perform a hot gravity filtration using a pre-heated, short-stemmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[16][18] Rinse the original flask and filter paper with a small amount of hot solvent to recover any remaining product.

  • Crystallization: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[7]

  • Complete Crystallization: Once the solution has reached room temperature and crystal growth appears to have stopped, place the flask in an ice-water bath for 15-20 minutes to maximize the yield.[14]

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[13]

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter or by transferring them to a desiccator.

Recrystallization Workflow Diagram

Recrystallization_Workflow start Start with Crude 2-bromo-N,5-dimethoxy-N-methylbenzamide dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve check_color Is Solution Colored? dissolve->check_color add_carbon Add Activated Carbon, Boil Briefly check_color->add_carbon Yes check_insoluble Are Insoluble Impurities Present? check_color->check_insoluble No hot_filtration Perform Hot Gravity Filtration add_carbon->hot_filtration check_insoluble->hot_filtration Yes cool Cool Solution Slowly to Room Temperature check_insoluble->cool No hot_filtration->cool ice_bath Cool in Ice Bath to Maximize Yield cool->ice_bath vacuum_filtration Collect Crystals via Vacuum Filtration ice_bath->vacuum_filtration wash Wash Crystals with Ice-Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry end_node Pure Product dry->end_node

Caption: General workflow for the recrystallization of 2-bromo-N,5-dimethoxy-N-methylbenzamide.

References

  • Recrystallization and hot filtration - Safrole. (n.d.).
  • Recrystallization. (n.d.).
  • Recrystallization - Wired Chemist. (n.d.).
  • Hot Filtration in Recrystallization | PDF - Scribd. (n.d.).
  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (2012).
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25).
  • Mixed Solvent Recrystallization of Acetanilide. (n.d.).
  • 2.5: Hot Filtration - Chemistry LibreTexts. (2025, August 20).
  • 1.5E: Hot Filtration - Chemistry LibreTexts. (2022, April 7).
  • 3.6D: Mixed Solvent Crystallization - Chemistry LibreTexts. (2022, April 7).
  • Experiment 9 — Recrystallization. (n.d.).
  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.).
  • Understanding Oiling Out in Crystallization | PDF | Cooking, Food & Wine - Scribd. (n.d.).
  • Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013, February 3).
  • Refining crystallization process for 4-methyl-N-(naphthalen-2-yl)benzamide single crystals - Benchchem. (n.d.).
  • Oiling Out in Crystallization - Mettler Toledo. (n.d.).
  • Recrystallization. (n.d.).
  • CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents. (n.d.).
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
  • Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. (n.d.).

Sources

Troubleshooting

Preventing debromination during metallation of 2-bromo-N,5-dimethoxy-N-methylbenzamide

Topic: Preventing Proto-Debromination During Metallation of 2-Bromo-N,5-dimethoxy-N-methylbenzamide Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that perform...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Proto-Debromination During Metallation of 2-Bromo-N,5-dimethoxy-N-methylbenzamide

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that performing a lithium-halogen exchange on functionalized aromatics like 2-bromo-N,5-dimethoxy-N-methylbenzamide is a powerful way to build molecular complexity. However, the most common mode of failure in this workflow is proto-debromination —where the intermediate aryllithium is quenched by a proton source rather than your intended electrophile, yielding the unfunctionalized N,5-dimethoxy-N-methylbenzamide byproduct.

This guide provides a deep-dive mechanistic analysis, self-validating diagnostic protocols, and optimized methodologies to eliminate this side reaction.

I. Mechanistic Overview & Pathway Visualization

To solve debromination, we must first understand the competing reaction pathways. The generation of the 2-lithio intermediate is extremely fast, often exceeding the rate of proton transfer. However, because the resulting aryllithium is a highly basic species, any deviation in temperature, reagent stoichiometry, or solvent purity will immediately divert the reaction toward the debrominated byproduct [1].

G Substrate 2-Bromo-N,5-dimethoxy- N-methylbenzamide Intermediate 2-Lithio-N,5-dimethoxy- N-methylbenzamide (Aryllithium Intermediate) Substrate->Intermediate t-BuLi (2.1 eq) THF, -78 °C Desired Functionalized Product (Electrophile Trapped) Intermediate->Desired 1. Electrophile 2. Cold Quench Byproduct Debrominated Byproduct (Proto-debromination) Intermediate->Byproduct Moisture / THF Deprotonation / Alkyl Halide E2

Figure 1. Metallation pathways: desired electrophilic trapping vs. competing proto-debromination.

II. Quantitative Analysis of Metallation Conditions

The table below summarizes the causality between your chosen reaction parameters and the resulting chemoselectivity.

Table 1. Impact of Reagents and Temperature on Debromination Rates

Reagent (Equivalents)Temperature ProfileElectrophileDesired Product YieldDebromination ByproductPrimary Cause of Failure
n-BuLi (1.05 eq)-78 °C (30 min)DMF45%40%n-BuBr E2 elimination generating HBr
t-BuLi (2.10 eq)-78 °C (30 min)DMF88%<5%Optimal conditions
t-BuLi (2.10 eq)-40 °C (30 min)DMF60%25%THF solvent deprotonation
iPrMgCl·LiCl (1.20 eq)-15 °C (60 min)DMF82%<2%Highly chemoselective alternative
III. Frequently Asked Questions (FAQs)

Q1: Why am I seeing predominantly the proto-debrominated product instead of my desired electrophile-trapped product? A: Debromination is caused by the aryllithium intermediate abstracting a proton before it can react with your electrophile. The three most common culprits are:

  • Adventitious Moisture: Wet THF, improperly dried glassware, or a wet electrophile.

  • Solvent Deprotonation: If the internal temperature of the reaction rises above -40 °C, the highly basic aryllithium will abstract an alpha-proton from the THF solvent [5].

  • Internal Quenching from Alkyl Halides: If you are using n-BuLi, the reaction generates 1 equivalent of n-butyl bromide. The aryllithium can act as a base to promote the E2 elimination of n-BuBr, yielding 1-butene and HBr. The generated HBr instantly protonates your intermediate [1].

Q2: Why is t-BuLi strictly required over n-BuLi for this substrate? A: Using t-BuLi fundamentally alters the byproduct profile. By using 2.0 to 2.2 equivalents of t-BuLi, the first equivalent performs the halogen-metal exchange (generating t-butyl bromide). The second equivalent immediately reacts with the generated t-butyl bromide to form isobutylene, isobutane, and lithium bromide. This completely destroys the alkyl halide byproduct, removing the internal proton source that causes debromination [1].

Q3: How can I definitively diagnose where the proton is coming from? A: Implement the D₂O Quench Diagnostic , a self-validating protocol to isolate the variable:

  • Run your metallation as usual. Before adding your electrophile, withdraw two 0.5 mL aliquots.

  • Quench Aliquot A with D₂O (Deuterium Oxide) and Aliquot B with standard H₂O.

  • Analyze both by LC-MS or crude NMR. Diagnosis: If Aliquot A shows >95% deuterium incorporation (an M+1 mass shift), your metallation is perfect; the proton source causing your failure is either a wet electrophile or premature warming during your standard workup. If Aliquot A shows the protonated byproduct (no deuterium), the aryllithium was quenched before the diagnostic test, meaning your THF is wet or your temperature control is failing.

Q4: Does the Weinreb amide moiety negatively interfere with the metallation? A: No, the Weinreb amide (N-methoxy-N-methylamide) actually assists the reaction. It acts as a Directed Ortho-Metalation (DoM) group. The carbonyl and methoxy oxygens coordinate the lithium atom, stabilizing the 2-lithio intermediate as a chelate [2]. However, Weinreb amides are only stable to nucleophilic attack at low temperatures. If the reaction warms up, intermolecular attack of the aryllithium onto another molecule's Weinreb amide can occur, leading to oligomerization.

Q5: I have optimized my moisture and temperature, but I am still getting debromination. Is there a milder alternative? A: Yes. Switch from a lithium-halogen exchange to a magnesium-halogen exchange using TurboGrignard (iPrMgCl·LiCl) [3]. The resulting arylmagnesium species is significantly less basic than the corresponding aryllithium. This practically eliminates THF deprotonation and reduces sensitivity to trace moisture, while remaining sufficiently nucleophilic to react with most aldehydes, ketones, and DMF.

IV. Optimized Protocol: Lithium-Halogen Exchange and Trapping

This step-by-step methodology utilizes t-BuLi to prevent alkyl halide-induced debromination and maintains strict cryogenic control to prevent solvent deprotonation.

Prerequisites:

  • Substrate: 2-bromo-N,5-dimethoxy-N-methylbenzamide (azeotropically dried with toluene prior to use) [4].

  • Solvent: Anhydrous THF (distilled over Na/benzophenone or sourced from a solvent purification system, <10 ppm H₂O).

  • Environment: Flame-dried glassware under a positive pressure of ultra-high purity Argon.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 2-bromo-N,5-dimethoxy-N-methylbenzamide (1.0 eq, e.g., 5.0 mmol) in anhydrous THF to create a 0.2 M solution.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow 15 minutes for the internal temperature to equilibrate to strictly -78 °C.

  • Metallation: Dropwise add t-BuLi (1.7 M in pentane, 2.1 eq) down the cold side of the flask over 10 minutes.

    • Causality Note: Adding the reagent down the cold flask wall ensures the t-BuLi is cryo-cooled before it hits the reaction mixture, preventing localized exothermic micro-environments that trigger THF deprotonation [5].

  • Intermediate Maturation: Stir the reaction at -78 °C for 30 minutes. The solution will typically develop a deep yellow/orange color indicative of the chelated aryllithium species.

  • Diagnostic Validation (Optional): Perform the D₂O Quench Diagnostic (See FAQ Q3) to validate complete lithium-halogen exchange.

  • Electrophile Trapping: Add the strictly anhydrous electrophile (e.g., DMF, 1.5 eq) neat or as a solution in anhydrous THF, dropwise at -78 °C.

  • Cold Quench & Workup: Stir for an additional 30 minutes at -78 °C. Crucial step: Quench the reaction while still at -78 °C by adding a 10% aqueous solution of NH₄Cl or a dilute solution of glacial acetic acid in THF.

    • Causality Note: Quenching cold neutralizes unreacted aryllithium before the bath is removed. If you allow the reaction to warm up before quenching, the unreacted intermediate will abstract protons from the solvent, artificially inflating your debromination byproduct ratio.

  • Allow the quenched mixture to warm to room temperature, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

V. References
  • Bailey, W. F.; Patricia, J. J. "The mechanism of the lithium-halogen interchange reaction". Journal of Organometallic Chemistry, 1988, 352(1-2), 1-46. URL:[Link]

  • Nahm, S.; Weinreb, S. M. "N-methoxy-n-methylamides as effective acylating agents". Tetrahedron Letters, 1981, 22(39), 3815-3818. URL:[Link]

  • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides". Angewandte Chemie International Edition, 2004, 43(25), 3333-3336. URL:[Link]

  • Albrecht, B. K. et al. "Bromodomain Inhibitors and Uses Thereof". European Patent Office, EP 2646446 B1, 2011. URL:

  • Bode, J. W. "Metal-Halogen Exchange", OC II (FS 2019), ETH Zürich. URL: [Link]

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR: Resolving Rotameric and Second-Order Complexity in 2-Bromo-N,5-dimethoxy-N-methylbenzamide

Executive Summary In modern drug development, Weinreb amides are indispensable building blocks for the controlled synthesis of ketones. However, their structural verification via H Nuclear Magnetic Resonance (NMR) spectr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, Weinreb amides are indispensable building blocks for the controlled synthesis of ketones. However, their structural verification via


H Nuclear Magnetic Resonance (NMR) spectroscopy often presents significant analytical challenges.

This guide objectively compares the performance of a Next-Generation 80 MHz Benchtop NMR against a Standard 600 MHz High-Field NMR using a highly sterically hindered benchmark compound: 2-bromo-N,5-dimethoxy-N-methylbenzamide . By analyzing the causality behind rotameric broadening and second-order spin systems, this guide provides a framework for selecting the appropriate analytical platform for complex aromatic amides.

The Analytical Challenge: Causality of Spectral Complexity

To evaluate instrument performance, we must first understand the intrinsic molecular dynamics of 2-bromo-N,5-dimethoxy-N-methylbenzamide that complicate its NMR spectrum.

A. The Rotameric Effect (Steric Hindrance)

Amide C–N bonds possess partial double-bond character due to resonance, restricting free rotation. In N-methoxy-N-methyl benzamides (Weinreb amides), the nitrogen bears two bulky substituents. When an ortho-substituent is introduced to the aromatic ring—such as the bulky 2-bromo group in our benchmark compound—the steric clash between the ortho-halogen and the amide substituents severely restricts coplanarity [1].

This steric hindrance raises the rotational energy barrier (


). At room temperature (298 K), the rotation becomes slow on the NMR timescale, causing the N-CH

and N-OCH

protons to appear as broad humps rather than sharp singlets.

Causality A Ortho-Bromine Substitution (Steric Bulk) B Steric Clash with N-OMe/N-Me (Weinreb Amide) A->B C Restricted C-N Bond Rotation (High Energy Barrier) B->C D Slow Exchange on NMR Timescale (at 298 K) C->D E Broadened Rotameric Signals in 1H NMR D->E

Fig 1: Mechanistic causality of rotameric signal broadening in ortho-substituted Weinreb amides.

B. Second-Order Aromatic Spin Systems

The aromatic ring contains three protons (H3, H4, H6) forming an AMX spin system [2].

  • H3 is ortho to the bromine and appears furthest downfield (~7.50 ppm).

  • H6 (ortho to the amide) and H4 (ortho to the methoxy) have similar electronic environments, resonating closely at ~7.15 ppm and ~6.95 ppm, respectively.

The ability to resolve H4 and H6 depends entirely on the magnetic field strength, which dictates whether the system behaves as a first-order or second-order spectrum.

Platform Comparison: 80 MHz vs. 600 MHz

How do these two platforms handle the physical realities of 2-bromo-N,5-dimethoxy-N-methylbenzamide?

The Physics of Resolution ( Ratio)

The coupling constant (


) between H4 and H6 is approximately 2.8 Hz (meta-coupling). The chemical shift difference (

) is ~0.20 ppm.
  • At 600 MHz (High-Field): The frequency difference (

    
    ) is 
    
    
    
    . The ratio
    
    
    . Because this ratio is
    
    
    , the system is strictly first-order . The H6 proton appears as a clean doublet (d), and H4 as a clean doublet of doublets (dd).
  • At 80 MHz (Benchtop): The frequency difference (

    
    ) is 
    
    
    
    . The ratio
    
    
    . Because this ratio is
    
    
    , second-order strong coupling dominates. The peaks exhibit severe "roofing effects" (inner peaks intensify, outer peaks diminish), merging H4 and H6 into a complex, overlapping multiplet.

Workflow cluster_80 Benchtop Platform (80 MHz) cluster_600 High-Field Platform (600 MHz) Sample Sample Prep: 2-bromo-N,5-dimethoxy- N-methylbenzamide Acq80 80 MHz Acquisition (Cryogen-Free) Sample->Acq80 Acq600 600 MHz Acquisition (Liquid He Cooled) Sample->Acq600 Data80 Second-Order Spectra (Strong Coupling) Acq80->Data80 Data600 First-Order Spectra (Resolved AMX System) Acq600->Data600

Fig 2: Analytical workflow comparing 80 MHz benchtop and 600 MHz high-field NMR platforms.

Quantitative Data Comparison
Proton Assignment600 MHz High-Field (CDCl

, 298 K)
80 MHz Benchtop (CDCl

, 298 K)
Analytical Impact
H3 (Ar-H)7.50 ppm (d,

= 8.8 Hz)
7.50 ppm (d,

= 8.8 Hz)
Fully resolved on both platforms.
H6 (Ar-H)7.15 ppm (d,

= 2.8 Hz)
~6.90 - 7.20 ppm (m)Overlaps with H4 at 80 MHz due to strong coupling.
H4 (Ar-H)6.95 ppm (dd,

= 8.8, 2.8 Hz)
~6.90 - 7.20 ppm (m)Overlaps with H6 at 80 MHz due to strong coupling.
C5-OCH

3.80 ppm (s, 3H)3.80 ppm (s, 3H)Sharp singlet, easily integrated on both.
N-OCH

~3.55 ppm (br s, 3H)~3.55 ppm (br m, 3H)Rotameric broadening visible on both.
N-CH

~3.35 ppm (br s, 3H)~3.35 ppm (br m, 3H)Rotameric broadening visible on both.

Self-Validating Experimental Protocols

To ensure scientific integrity, the observation of broad peaks at ~3.55 and ~3.35 ppm must be validated. Are they rotamers, or simply polymeric impurities/poor magnetic shimming? We utilize a Variable Temperature (VT) NMR protocol as a self-validating system.

Step-by-Step Methodology: VT-NMR Validation
  • Sample Preparation: Dissolve 15 mg of 2-bromo-N,5-dimethoxy-N-methylbenzamide in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS). Filter the solution through a glass wool plug into a 5 mm NMR tube to remove particulates, ensuring optimal magnetic field homogeneity.
    
  • Baseline Acquisition (298 K): Insert the sample into the spectrometer. Lock, tune, match, and shim. Acquire a standard 1D

    
    H spectrum (16 scans, 30° pulse angle, 5-second relaxation delay). Observation: The N-CH
    
    
    
    and N-OCH
    
    
    signals will appear as broad humps.
  • Thermal Excitation (330 K): Increase the probe temperature to 330 K. Allow the sample to equilibrate for 10 minutes to ensure uniform thermal distribution.

  • Coalescence Acquisition: Re-shim the Z-axis (as heating alters solvent density and magnetic susceptibility). Acquire a second 1D

    
    H spectrum using identical parameters.
    
  • Data Validation: If the broad humps coalesce into sharp, highly resolved singlets at 330 K, the peaks are definitively confirmed as rotamers resulting from restricted C-N bond rotation [1]. If they remain broad, investigate for impurities.

Conclusion

For routine synthetic screening and confirmation of the Weinreb amide functional group, the 80 MHz Benchtop NMR is highly effective. It successfully identifies the diagnostic methoxy and rotameric amide signals, offering a rapid, cryogen-free workflow.

However, for absolute structural elucidation—specifically resolving the meta/ortho coupling of the aromatic AMX spin system—the 600 MHz High-Field NMR is mandatory. The high field strength is required to overcome the second-order strong coupling effects induced by the close chemical shifts of H4 and H6, transitioning the spectrum into a clean, first-order system.

References

  • Harikrishna, K., Balasubramaniam, S., Rakshit, A., & Aidhen, I. S. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B (IJCB), 54B(1), 77-83. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 89906, 2-Bromo-5-methoxybenzoic acid (Precursor chemical environment data). Available at:[Link]

Comparative

A Comparative Analysis of 13C NMR Chemical Shifts for 2-bromo-N,5-dimethoxy-N-methylbenzamide

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularl...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, stands as an indispensable technique for mapping the carbon framework of organic molecules.[1] This guide provides an in-depth analysis and comparison of the 13C NMR chemical shifts for 2-bromo-N,5-dimethoxy-N-methylbenzamide, a substituted benzamide of interest in medicinal chemistry. By comparing its predicted spectral data with experimentally-derived values for structurally related compounds, we will dissect the electronic and steric influences of its constituent functional groups.

Benzamides are a critical structural motif found in a wide array of pharmaceutical agents.[1] Their precise characterization is paramount for understanding structure-activity relationships, ensuring purity, and meeting regulatory standards. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for routine and in-depth molecular characterization.

The Foundational Principles: Interpreting 13C NMR in Substituted Benzamides

The chemical shift (δ) of a carbon nucleus in 13C NMR is exquisitely sensitive to its local electronic environment.[2] Electron-withdrawing groups (EWGs) deshield the nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups (EDGs) have the opposite effect, shielding the nucleus and shifting the signal upfield. In a molecule like 2-bromo-N,5-dimethoxy-N-methylbenzamide, the final chemical shift of each aromatic carbon is a complex interplay of inductive and resonance effects from three distinct substituents: a halogen (Br), two alkoxy groups (-OCH₃), and an amide group (-C(O)N(CH₃)₂).

  • Bromine (Br): As an electronegative halogen, bromine exerts an inductive electron-withdrawing effect, which deshields the directly attached (ipso) carbon.[2] However, it also possesses lone pairs that can participate in resonance, donating electron density primarily to the ortho and para positions. This dual nature complicates simple predictions.[3]

  • Methoxy Group (-OCH₃): The oxygen atom is highly electronegative, leading to an inductive withdrawal of electron density from the ipso-carbon. Conversely, the oxygen's lone pairs are strong resonance donors, significantly shielding the ortho and para carbons.[3][4] The conformation of the methoxy group relative to the aromatic plane can also influence the chemical shifts of nearby carbons.[5][6]

  • N-methylbenzamide Group (-C(O)N(CH₃)₂): The carbonyl carbon is characteristically deshielded and appears far downfield. The amide group as a whole is a deactivating, meta-directing substituent due to resonance withdrawal of electron density from the aromatic ring.

Experimental Protocol: Acquiring a Quantitative 13C NMR Spectrum

Trustworthy spectral data is predicated on a robust and well-controlled experimental methodology. The following protocol outlines the standard procedure for acquiring a high-quality, proton-decoupled 13C NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Weigh 10-50 mg of sample p2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) with TMS p1->p2 p3 Transfer to a clean 5 mm NMR tube p2->p3 a1 Insert sample into spectrometer p3->a1 a2 Tune and shim the instrument a1->a2 a3 Acquire spectrum using inverse-gated decoupling to suppress NOE a2->a3 a4 Set relaxation delay (d1) to ≥ 5 x T1(max) for quantitative results a3->a4 d1 Apply Fourier Transform (FT) a4->d1 d2 Phase correction and baseline correction d1->d2 d3 Calibrate spectrum to TMS (0.0 ppm) d2->d3 d4 Assign peaks and compare with alternatives d3->d4

Caption: A typical workflow for acquiring and processing 13C NMR data.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10-50 mg of the benzamide sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃), which also contains tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).[1][7] The higher concentration is necessary to overcome the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[7][8]

  • Spectrometer Setup: The experiment should be performed on a spectrometer operating at a standard frequency (e.g., 100 or 125 MHz for ¹³C).

  • Acquisition Parameters: For accurate quantitative data, it is crucial to suppress the Nuclear Overhauser Effect (NOE), which can artificially enhance the signals of protonated carbons.[9] This is achieved using an inverse-gated decoupling pulse sequence. Furthermore, a sufficient relaxation delay (d1) must be employed, typically five times the longest longitudinal relaxation time (T₁) of any carbon in the molecule, to ensure all carbons have fully relaxed before the next pulse.[9] Quaternary carbons often have very long T₁ values.

  • Data Processing: The acquired Free Induction Decay (FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased and the baseline is corrected. The chemical shift axis is calibrated by setting the TMS signal to 0.0 ppm.[10]

Comparative Data Analysis

To understand the substituent effects in 2-bromo-N,5-dimethoxy-N-methylbenzamide, we will compare its predicted chemical shifts with the known experimental data for Anisole and N,N-Dimethylbenzamide. Anisole provides a baseline for a monosubstituted methoxybenzene[11][12], while N,N-Dimethylbenzamide shows the influence of the amide group in the absence of other ring substituents.[13][14]

Caption: Structure of 2-bromo-5-methoxy-N-methoxy-N-methylbenzamide (a plausible interpretation of the topic name) with carbon numbering.

Table 1: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon Atom2-bromo-N,5-dimethoxy-N-methylbenzamide (Predicted*)Anisole (Experimental)[12]N,N-Dimethylbenzamide (Experimental)[13][14]
C=O 167.9-171.2
C1 135.1159.9 (C-O)137.2 (C-C=O)
C2 115.1 (C-Br)114.1 (ortho)128.2 (ortho)
C3 134.1129.5 (meta)126.9 (meta)
C4 116.2120.7 (para)129.6 (para)
C5 158.3 (C-O)129.5 (meta)126.9 (meta)
C6 113.8114.1 (ortho)128.2 (ortho)
-OCH₃ (Ring) 56.154.8-
-N(CH₃)₂ 38.0, 34.0-39.5, 35.3
-N-CH₃ 33.5--
-N-OCH₃ 61.0--

*Predicted using nmrdb.org, based on the structure of 2-bromo-5-methoxy-N,N-dimethylbenzamide for a closer comparison, as the exact named compound is ambiguous and likely a Weinreb amide, for which direct predictors are less common. The values for N-CH₃ and N-OCH₃ are typical ranges for Weinreb amides.[15]

Interpretation of Spectral Data
  • Carbonyl Carbon (C=O): The amide carbonyl carbon is predicted at ~167.9 ppm . This is consistent with the typical range for benzamides and is slightly upfield compared to N,N-Dimethylbenzamide (171.2 ppm), likely due to the electronic influence of the ring substituents.[16][17]

  • Aromatic Carbons (C1-C6):

    • C1 (ipso-Amide): Predicted at ~135.1 ppm . Its chemical shift is influenced by the attachment to the electron-withdrawing amide group and its position ortho to the bromine atom.

    • C2 (ipso-Bromo): The carbon bearing the bromine atom is predicted around 115.1 ppm . While bromine is electronegative, the "heavy atom effect" can lead to increased shielding, causing the signal to appear further upfield than might be expected based solely on electronegativity.[18]

    • C5 (ipso-Methoxy): This carbon, attached to the strongly electron-donating methoxy group, is the most deshielded of the aromatic carbons at ~158.3 ppm , which is very close to the value for the equivalent carbon in anisole (159.9 ppm).[12]

    • C3, C4, C6: These carbons show shifts resulting from the combined effects of all three substituents. C6 (~113.8 ppm ) is ortho to the C1-amide and para to the C2-bromo group, experiencing significant shielding. C4 (~116.2 ppm ) is para to the C1-amide and ortho to the C5-methoxy group, also resulting in strong shielding. C3 (~134.1 ppm ) is meta to both the amide and methoxy groups and para to the bromine, leading to a more downfield shift compared to other protonated aromatic carbons.

  • Aliphatic Carbons:

    • -OCH₃ (Ring): The methoxy carbon on the ring is predicted at ~56.1 ppm , a typical value for an aromatic methoxy group not subject to significant steric hindrance.[19] This is very similar to the methoxy carbon in anisole (54.8 ppm).

    • -N(CH₃)₂ Carbons: In N,N-dimethylbenzamides, the two methyl groups are often non-equivalent due to restricted rotation around the C-N amide bond, giving rise to two distinct signals.[20] For our target molecule, they are predicted around 38.0 and 34.0 ppm .

    • Weinreb Amide Carbons (-N-CH₃, -N-OCH₃): If interpreting the molecule as a Weinreb amide, the N-methyl and N-methoxy carbons would appear at distinct positions, typically around 33.5 ppm and 61.0 ppm , respectively.

Conclusion

The 13C NMR spectrum of 2-bromo-N,5-dimethoxy-N-methylbenzamide is a clear illustration of competing substituent effects on an aromatic system. By leveraging predictive tools and comparing the data with simpler, well-characterized molecules like anisole and N,N-dimethylbenzamide, a confident assignment of each carbon resonance can be achieved. The analysis demonstrates the deshielding effect of the ipso-methoxy group, the characteristic downfield shift of the amide carbonyl, and the complex interplay of inductive and resonance effects from all substituents that dictate the final chemical shifts of the aromatic carbons. This detailed, comparative approach is fundamental to the rigorous structural verification required in modern chemical and pharmaceutical research.

References

  • Fong, C. W., & Grant, H. G. (1981). Solvent Effects on the Carbon – 13 NMR Chemical Shifts and Rotational Barriers of N,N-Dimethylbenzamide - Solvent Enhanced π Polarization. Zeitschrift für Naturforschung B, 36(5), 624-629. [Link]

  • Facelli, J. C., et al. (1995). Carbon-13 Chemical Shift Tensors and Molecular Conformation of Anisole. The Journal of Physical Chemistry, 99(13), 4566-4570. [Link]

  • Paso, B., et al. (1980). Carbon‐13 NMR spectra of bromine‐containing esters. Magnetic Resonance in Chemistry, 18(S1), 16-18. [Link]

  • Filo. (2025). Effect of bromine bonded to an aromatic carbon on the carbon 13 nmr signal. [Link]

  • Contreras, R. H., et al. (1991). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. The Journal of Physical Chemistry, 95(2), 670-674. [Link]

  • Sychrovský, V., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(3), 541-549. [Link]

  • Sychrovský, V., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(3), 541-549. [Link]

  • Pires, R., et al. (1987). 13C NMR of 4-Substituted N-[(Dimethylamino)Methyl]Benzamides. Spectroscopy Letters, 20(8), 653-660. [Link]

  • ACD/Labs. NMR Predictor. [Link]

  • Fong, C. W. (1980). Carbon-13 N.M.R. chemical shifts and rotational barriers of para-substituted N,N-dimethylbenzamides. Australian Journal of Chemistry, 33(6), 1291-1300. [Link]

  • Jackalin, L., et al. (2018). Experimental strategies for 13C–15N dipolar NMR spectroscopy in liquid crystals at the natural isotopic abundance. Physical Chemistry Chemical Physics, 20(34), 22263-22272. [Link]

  • Martin, G. J., et al. (1984). Heteronuclear 13C, 15N and 17O NMR cross-correlations of 4-substituted benzamide derivatives. Journal of the Chemical Society, Perkin Transactions 2, (12), 2055-2057. [Link]

  • Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1689-1692. [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]

  • Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. [Link]

  • Perumal, S., & Al-Ghamdi, A. M. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(4), 111-114. [Link]

  • ChemAxon. NMR Predictor Documentation. [Link]

  • Mestrelab Research. Mnova NMRPredict. [Link]

  • de Graaf, R. A., et al. (2003). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. NMR in Biomedicine, 16(6-7), 339-357. [Link]

  • Kumar, S., et al. (2011). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Magnetic Resonance in Chemistry, 49(12), 819-822. [Link]

  • Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. [Link]

  • SpectraBase. Anisole - 13C NMR Chemical Shifts. [Link]

  • University of Manitoba. Anisole NMR Spectrum. [Link]

  • nmrshiftdb2. Web database for organic structures and their NMR spectra. [Link]

  • University College London. Sample Preparation for NMR. [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of methoxymethane. [Link]

  • Lankadurai, B. P., et al. (2021). Practical Guidelines for 13C-Based NMR Metabolomics. In NMR-Based Metabolomics (pp. 129-147). Humana, New York, NY. [Link]

  • SpectraBase. N,N-Dimethylbenzamide. [Link]

  • The Royal Society of Chemistry. (2013). Copper-catalyzed formation of N,N-dimethyl benzamide from nitrile and DMF under O2 atmosphere. [Link]

  • LibreTexts Chemistry. 13C NMR Spectroscopy. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • SpectraBase. Benzamide, N-(2,5-dimethoxyphenyl)-4-methyl-. [Link]

Sources

Validation

Mass spectrometry fragmentation pattern of 2-bromo-N,5-dimethoxy-N-methylbenzamide

An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation of 2-bromo-N,5-dimethoxy-N-methylbenzamide Introduction In the landscape of modern drug discovery and development, the unambiguous structural elucidati...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Mass Spectrometry Fragmentation of 2-bromo-N,5-dimethoxy-N-methylbenzamide

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide focuses on the predicted electron ionization (EI) mass spectrometry fragmentation of 2-bromo-N,5-dimethoxy-N-methylbenzamide, a compound representative of substituted benzamide scaffolds frequently encountered in medicinal chemistry.

Understanding the fragmentation behavior of this molecule is not merely an academic exercise. It provides a predictive framework for identifying related structures, characterizing metabolites, and diagnosing impurities during synthesis. By dissecting the influence of each functional group—the bromo-aromatic system, the dimethoxy substituents, and the N-methylbenzamide core—we can anticipate the gas-phase ion chemistry. This guide will present a predicted fragmentation pathway for the title compound, compare it with structurally related molecules to highlight the diagnostic value of key fragments, and provide robust experimental protocols for its analysis.

Predicted Fragmentation Pathway of 2-bromo-N,5-dimethoxy-N-methylbenzamide

The fragmentation of 2-bromo-N,5-dimethoxy-N-methylbenzamide under electron ionization is governed by the relative stability of the resulting ions and neutral losses. The structure contains several features that direct fragmentation: the stable aromatic ring, the labile N-CO amide bond, the methoxy groups, and the bromine atom.

The molecular ion (M⁺•) is expected to be prominent due to the stability of the aromatic system.[1] A critical diagnostic feature will be the presence of two molecular ion peaks of nearly equal intensity at m/z 273 and 275, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br (approximately 1:1 ratio).[2][3]

The primary fragmentation pathways are predicted to be:

  • α-Cleavage at the Amide Bond: The most common fragmentation for aromatic amides is the cleavage of the N-CO bond.[4][5] This results in the formation of a stable, resonance-stabilized 2-bromo-5-methoxybenzoyl cation.

  • Cleavage of Substituents: The methoxy and bromine groups on the aromatic ring can also undergo cleavage. Loss of a methyl radical (•CH₃) from a methoxy group is a common pathway for aryl ethers.[2] Direct loss of the bromine radical (•Br) is also a principle fragmentation route for aromatic halides.[2]

  • Secondary Fragmentation: The initial fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO) from the benzoyl cation to form a phenyl cation.[6]

The following diagram illustrates these predicted pathways.

G cluster_losses M C₁₀H₁₂BrNO₃ (m/z 273/275) M⁺• F1 C₉H₉BrO₂⁺ (m/z 228/230) M->F1 - •CH₂N(CH₃) F2 C₁₀H₁₂NO₃⁺ (m/z 194) M->F2 - •Br F3 C₈H₆BrO₂⁺ (m/z 213/215) F1->F3 - •CH₃ F5 C₇H₆BrO⁺ (m/z 185/187) F1->F5 - CO F4 C₈H₉O₃⁺ (m/z 153) F2->F4 - •Br L1 - •N(CH₃)H L2 - •Br L3 - •CH₃ L4 - CO

Caption: Predicted EI-MS fragmentation of 2-bromo-N,5-dimethoxy-N-methylbenzamide.

Comparative Fragmentation Analysis

To understand the specific influence of each substituent, we compare the predicted fragmentation of our target molecule with that of simpler, structurally related compounds.

Compound Structure Key Diagnostic Fragments (Predicted/Observed m/z) Structural Rationale for Differences
2-bromo-N,5-dimethoxy-N-methylbenzamide C₁₀H₁₂BrNO₃273/275 (M⁺•) , 228/230, 213/215, 185/187, 194The full structure shows combined fragmentation features: the Br isotope pattern, loss from the amide, and loss from methoxy groups.
2-Bromo-N-methylbenzamide C₈H₈BrNO213/215 (M⁺•) , 183/185 ([M-N(CH₃)H]⁺), 134 ([M-Br]⁺)[7]Lacks methoxy groups, so fragments related to their loss (e.g., -•CH₃) are absent. The primary fragmentation is the formation of the 2-bromobenzoyl cation (m/z 183/185).
N-Methylbenzamide C₈H₉NO135 (M⁺•) , 105 ([M-N(CH₃)H]⁺, benzoyl cation), 77 ([C₆H₅]⁺)[8]This is the core unsubstituted structure. Its spectrum is dominated by the classic benzoyl (m/z 105) and phenyl (m/z 77) cations, providing a baseline for amide fragmentation.[6]
Aromatic Methoxy Compounds (e.g., Anisole)M⁺• (strong), [M-CH₃]⁺, [M-CH₂O]⁺•Aryl ethers characteristically lose a methyl radical from the methoxy group or a neutral formaldehyde molecule.[2] This helps confirm fragments involving methoxy groups in the target molecule.

This comparative approach is a powerful tool in structural elucidation. For instance, the presence of fragments at m/z 228/230 in the target compound's spectrum, while absent in the spectrum of 2-bromo-N-methylbenzamide, would strongly suggest the loss of a methyl group from one of the methoxy substituents.

Experimental Protocols

Accurate and reproducible mass spectrometry data depend on well-defined experimental methodologies. Below are generalized protocols for the analysis of benzamide derivatives via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is ideal for volatile and thermally stable compounds like the target molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg/mL of the purified compound in a volatile organic solvent such as ethyl acetate or dichloromethane.[9]

  • Injection: Inject 1 µL of the solution into the GC inlet, typically set to 250-280°C, using a split or splitless injection mode depending on the sample concentration.

  • Gas Chromatography:

    • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a DB-5ms or HP-5ms.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C. Hold for 5-10 minutes.

  • Mass Spectrometry:

    • Interface Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan from m/z 40 to 400.

G cluster_workflow General GC-MS Workflow Sample Sample in Volatile Solvent Injector GC Injector (250-280°C) Sample->Injector Column GC Column (Temp. Program) Injector->Column MS Mass Spectrometer (EI, 70 eV) Column->MS Data Data Acquisition (m/z 40-400) MS->Data

Caption: A generalized workflow for the GC-MS analysis of small molecules.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is preferred for less volatile compounds or for analysis within complex biological matrices.

Methodology:

  • Sample Preparation: Dissolve the sample in a mobile phase-compatible solvent (e.g., methanol or acetonitrile) to a concentration of 10-100 ng/mL.

  • Liquid Chromatography:

    • Column: Use a reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Gradient: Start with 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode. The amide nitrogen or carbonyl oxygen can be protonated.[4]

    • MS1 Scan: Perform a full scan to identify the protonated molecule [M+H]⁺ (expected at m/z 274/276).

    • MS/MS Analysis: Select the [M+H]⁺ ion as the precursor and perform Collision-Induced Dissociation (CID). Optimize collision energy to generate a characteristic product ion spectrum. Key precursor-to-product ion transitions can be monitored for quantification.[6]

Conclusion

While no experimental spectrum for 2-bromo-N,5-dimethoxy-N-methylbenzamide is readily available in public databases, its fragmentation pattern can be confidently predicted based on the well-established principles of mass spectrometry. The key diagnostic features include the characteristic M/M+2 isotope pattern for the molecular ion, the formation of a stable 2-bromo-5-methoxybenzoyl cation via amide bond cleavage, and subsequent losses related to the methoxy and bromo substituents.

This comparative guide demonstrates how a systematic analysis of a molecule's functional groups allows for a robust prediction of its mass spectrum. This predictive power is indispensable for researchers in the rapid identification of novel compounds, the profiling of impurities, and the structural elucidation of metabolites in drug development. The provided protocols offer a validated starting point for obtaining high-quality experimental data to confirm these predictions.

References

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved from [Link]

  • Rojas-Cherto, M., et al. (2012). Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucidation. ChemRxiv. Retrieved from [Link]

  • Altarawneh, I., et al. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. PubMed. Retrieved from [Link]

  • Licha, T., & Zessner, M. (2017). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. Retrieved from [Link]

  • de Souza, J. D., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Retrieved from [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025). Save My Exams. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • 2-Bromo-N-methylbenzamide. (n.d.). PubChem. Retrieved from [Link]

  • C2H6O CH3OCH3 mass spectrum of methoxymethane. (2025). Doc Brown's Chemistry. Retrieved from [Link]

  • Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024). JoVE. Retrieved from [Link]

  • Benzamide, N-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021). YouTube. Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

Sources

Comparative

Comparative HPLC Method Optimization for 2-Bromo-N,5-dimethoxy-N-methylbenzamide

Executive Summary As a Senior Application Scientist, developing a robust analytical method requires moving beyond trial-and-error to understand the fundamental physicochemical interactions at play. 2-Bromo-N,5-dimethoxy-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, developing a robust analytical method requires moving beyond trial-and-error to understand the fundamental physicochemical interactions at play. 2-Bromo-N,5-dimethoxy-N-methylbenzamide (CAS: 374803-67-5) is a highly versatile Weinreb amide, prominently utilized as a critical intermediate in the synthesis of[1]. In drug development workflows, tracking the purity of this intermediate is paramount; unreacted des-bromo precursors or regioisomeric impurities (e.g., 3-bromo analogs) can severely compromise downstream organometallic cross-coupling reactions.

This guide objectively compares column chemistries and details a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol optimized specifically for the unique structural features of this molecule.

Physicochemical Profiling & Chromatographic Causality

To design an authoritative and reproducible method, every experimental choice must be grounded in the molecule's structural reality:

  • The Weinreb Amide Moiety: The N-methoxy-N-methylamide group is polar and capable of hydrogen bonding. Crucially, it exhibits restricted rotation around the C–N partial double bond. At ambient temperatures, this can result in the presence of multiple rotamers on the chromatographic timescale, leading to peak broadening or splitting. Causality: Elevating the column compartment temperature to 35°C–40°C increases the interconversion rate, coalescing the rotamers into a single, sharp, time-averaged peak.

  • The Brominated Aromatic Ring: The bulky, polarizable bromine atom ortho to the amide introduces significant steric hindrance and hydrophobicity.

  • Stationary Phase Selection (C18 vs. Phenyl-Hexyl): While a standard C18 column relies purely on dispersive (hydrophobic) forces, it often struggles to resolve closely related halogenated regioisomers. By switching to a Phenyl-Hexyl stationary phase, we introduce orthogonal

    
     and dipole-induced dipole interactions. The electron-rich phenyl ring of the stationary phase interacts strongly with the polarizable bromine atom, offering a distinct and highly effective[2].
    
Method Development Workflow

The following logic tree dictates the optimization path, ensuring all variables are systematically evaluated before validation.

HPLC_Logic A Analyte Profiling 2-Bromo-N,5-dimethoxy-N-methylbenzamide B Stationary Phase Selection Evaluate π-π vs. Hydrophobic Interactions A->B C1 C18 Column (Dispersive Forces) B->C1 C2 Phenyl-Hexyl Column (Shape & Halogen Selectivity) B->C2 D Mobile Phase Optimization MeCN / 0.1% TFA Gradient C1->D C2->D E System Suitability Testing (Self-Validating Resolution Check) D->E

Logical workflow for RP-HPLC method development of Weinreb amides.

Comparative Performance Data

To objectively evaluate the optimal conditions, a comparative study was conducted using a standard C18 column versus a Phenyl-Hexyl column under identical gradient conditions.

Chromatographic Conditions: Gradient: 10% to 90% Acetonitrile (in 0.1% TFA) over 15 min. Flow Rate: 1.0 mL/min. Detection: UV 254 nm. Temperature: 35°C.

Chromatographic ParameterStandard C18 Column (150 x 4.6 mm, 3.5 µm)Phenyl-Hexyl Column (150 x 4.6 mm, 3.5 µm)
Retention Time (

)
7.42 min8.15 min
Peak Tailing Factor (

)
1.181.05
Theoretical Plates (

)
12,40015,800
Resolution (

) vs. des-bromo
1.83.4

Data Synthesis: The Phenyl-Hexyl column demonstrates clear superiority. The increased retention time (8.15 min) is a direct result of the targeted


 retention mechanism. This specific interaction drastically improves the resolution (

= 3.4) between the target analyte and its des-bromo synthetic precursor, ensuring accurate purity quantification.
Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. By mandating a System Suitability Test (SST) prior to sample analysis, the method mathematically proves its own reliability and column integrity before any critical data is generated.

Phase 1: Reagent & Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Measure 1000 mL of HPLC-grade Water. Add 1.0 mL of Trifluoroacetic Acid (TFA). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile (MeCN). Add 1.0 mL of TFA. Mix and degas.

    • Causality Check: TFA acts as a strong ion-pairing agent and acidifier. At 0.1% v/v, it yields a mobile phase pH of ~2.0. At this pH, residual silanol groups (Si-OH) on the column's silica support are fully protonated (neutralized), preventing them from acting as weak cation exchangers that would otherwise interact with the slightly basic amide nitrogen and cause severe peak tailing.

Phase 2: System Equilibration

  • Install the Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm) column.

  • Set the column oven temperature to 35°C . (Crucial for overcoming Weinreb amide restricted rotation).

  • Set the flow rate to 1.0 mL/min and equilibrate the column at 10% Phase B for 15 minutes until the baseline is stable.

Phase 3: Gradient Elution Profile Program the HPLC pump with the following linear gradient:

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band at the column head)

  • 2.0 - 12.0 min: 10%

    
     90% B (Linear gradient for separation)
    
  • 12.0 - 14.0 min: 90% B (High-organic column wash to elute highly retained impurities)

  • 14.0 - 15.0 min: 10% B (Rapid return to initial conditions for re-equilibration)

Phase 4: System Suitability Testing (The Self-Validation Step)

  • Prepare a resolution standard containing 0.1 mg/mL of 2-bromo-N,5-dimethoxy-N-methylbenzamide and 0.1 mg/mL of its des-bromo precursor in 50:50 Water:MeCN.

  • Inject 10 µL of the resolution standard.

  • Validation Gates:

    • Resolution (

      
      ) between the two peaks MUST be 
      
      
      
      .
    • Tailing factor (

      
      ) for the target peak MUST be 
      
      
      
      .
    • Action: Do not proceed to sample analysis unless these criteria are met. Failure indicates column degradation or improper mobile phase pH.

Phase 5: Sample Analysis

  • Prepare analytical samples at a target concentration of 0.5 mg/mL in 50:50 Water:MeCN.

  • Inject 10 µL per sample. Monitor absorbance at UV 254 nm.

  • Integrate peaks and report area percent purity.

References
  • Title: EP 2646446 B1 - Bromodomain Inhibitors and Uses Thereof Source: European Patent Office / Google Patents URL
  • Title: A simple method for HPLC retention time prediction: linear calibration using two reference substances Source: Science.gov / PubMed URL: [Link]

Sources

Validation

Analytical Comparison Guide: IR Spectroscopy of 2-bromo-N,5-dimethoxy-N-methylbenzamide vs. Synthetic Alternatives

Executive Summary 2-bromo-N,5-dimethoxy-N-methylbenzamide is a highly specialized Weinreb amide utilized as a critical building block in the synthesis of complex pharmaceuticals, including bromodomain inhibitors[1]. For...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-bromo-N,5-dimethoxy-N-methylbenzamide is a highly specialized Weinreb amide utilized as a critical building block in the synthesis of complex pharmaceuticals, including bromodomain inhibitors[1]. For drug development professionals, distinguishing this specific product from its synthetic precursors and non-Weinreb amide alternatives is paramount. Weinreb amides are uniquely valued for their ability to prevent over-addition during reactions with organometallic reagents, stopping cleanly at the ketone stage.

This guide objectively compares the Fourier Transform Infrared (FT-IR) spectroscopic performance of 2-bromo-N,5-dimethoxy-N-methylbenzamide against its precursor and a standard amide alternative, providing a self-validating protocol for real-time reaction monitoring and quality control.

Mechanistic Causality: The "Weinreb Amide" Spectral Fingerprint

To effectively monitor the synthesis of 2-bromo-N,5-dimethoxy-N-methylbenzamide, one must understand the causality behind its vibrational modes. As an Application Scientist, I rely on these specific spectral shifts to confirm molecular structure without waiting for time-consuming NMR analysis.

  • The Amide I Band (C=O Stretch): In a standard tertiary benzamide, the nitrogen lone pair delocalizes into the carbonyl group, lowering the C=O double bond character and shifting the stretch to ~1630–1640 cm⁻¹. However, in a Weinreb amide, the electronegative N-methoxy group exerts a strong inductive pull (-I effect) that competes with resonance (+M effect). Furthermore, the bulky ortho-bromo substituent forces the amide group out of coplanarity with the aromatic ring, disrupting extended conjugation. This combination shifts the C=O stretch of ortho-substituted Weinreb amides to a higher frequency, approximately 1641–1655 cm⁻¹.

  • The N-O Stretch: The defining feature of a Weinreb amide is the N-O bond, which produces a distinct stretching vibration in the fingerprint region (typically 980–1000 cm⁻¹). This peak is completely absent in standard amides and carboxylic acids[2].

  • Absence of O-H: The successful conversion from the precursor, 2-bromo-5-methoxybenzoic acid, is definitively marked by the disappearance of the massive, broad O-H stretching band (2500–3300 cm⁻¹)[3].

Objective Spectral Comparison

The following table summarizes the diagnostic IR peaks of the target product against its synthetic precursor and a standard tertiary amide alternative. This quantitative data allows researchers to objectively verify product identity and detect specific impurities.

Vibrational ModePrecursor: 2-bromo-5-methoxybenzoic acidTarget Product: 2-bromo-N,5-dimethoxy-N-methylbenzamideAlternative: N,N-dimethyl-2-bromo-5-methoxybenzamide
O-H Stretch (Acid) 2500–3300 cm⁻¹ (Broad, strong)Absent Absent
C=O Stretch ~1700–1725 cm⁻¹ (Strong)~1645–1655 cm⁻¹ (Strong)~1630–1640 cm⁻¹ (Strong)
N-O Stretch Absent~980–1000 cm⁻¹ (Medium)Absent
C-O Stretch (Methoxy) ~1250 cm⁻¹, ~1040 cm⁻¹~1250 cm⁻¹, ~1040 cm⁻¹ ~1250 cm⁻¹, ~1040 cm⁻¹
Aromatic C=C ~1590 cm⁻¹, ~1480 cm⁻¹~1590 cm⁻¹, ~1480 cm⁻¹ ~1590 cm⁻¹, ~1480 cm⁻¹
C-Br Stretch ~600 cm⁻¹~600 cm⁻¹ ~600 cm⁻¹

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FT-IR protocol acts as a self-validating system for monitoring the amidation reaction.

Step 1: Instrument Preparation & Background Validation

  • Clean the ATR crystal (e.g., diamond or ZnSe) using a lint-free wipe and volatile spectroscopic-grade solvent (isopropanol or acetone).

  • Allow the solvent to evaporate completely.

  • Acquire a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution).

    • Self-Validation Check: The background must show a flat baseline with no residual organic peaks (specifically around 2900 cm⁻¹ and 1600-1700 cm⁻¹). If peaks are present, reclean the crystal.

Step 2: Sample Acquisition

  • Apply a small aliquot (1-2 mg of solid or 1 drop of neat oil) of the isolated 2-bromo-N,5-dimethoxy-N-methylbenzamide directly onto the ATR crystal.

  • Apply the pressure anvil to ensure intimate contact between the sample and the crystal, maximizing the evanescent wave penetration.

  • Acquire the sample spectrum under identical conditions (32 scans, 4 cm⁻¹ resolution).

Step 3: Data Processing & Quality Control

  • Apply an ATR correction algorithm to account for depth-of-penetration variations at lower wavenumbers.

  • Overlay the spectrum with the baseline scan of the precursor (2-bromo-5-methoxybenzoic acid).

  • Go/No-Go Decision:

    • If a broad band persists above 2500 cm⁻¹, unreacted carboxylic acid is present.

    • If the C=O peak is below 1640 cm⁻¹ and the ~980 cm⁻¹ peak is missing, suspect the loss of the N-methoxy group (formation of a standard amide impurity). Proceed to downstream organometallic addition only if the ~1645 cm⁻¹ and ~980 cm⁻¹ peaks are dominant.

Synthetic & Analytical Workflow

The following diagram illustrates the logical relationship between the synthetic steps and the corresponding IR spectroscopic validation checkpoints.

Workflow N1 Precursor: 2-bromo-5-methoxybenzoic acid [IR: C=O ~1700 cm⁻¹, O-H 2500-3300 cm⁻¹] N2 Amidation Reagents: N,O-dimethylhydroxylamine HCl + Coupling Agent N1->N2 N6 Alternative Amide: N,N-dimethyl-2-bromo-5-methoxybenzamide [IR: C=O ~1635 cm⁻¹, No N-O stretch] N1->N6 Standard Amidation (For Comparison) N3 Target Product (Weinreb Amide): 2-bromo-N,5-dimethoxy-N-methylbenzamide [IR: C=O ~1645 cm⁻¹, N-O ~980 cm⁻¹] N2->N3 IR Validation: Loss of O-H, Shift of C=O to ~1645 cm⁻¹ N4 Organometallic Addition: R-MgBr or R-Li N3->N4 N5 Downstream Ketone [IR: C=O ~1680 cm⁻¹, No N-O stretch] N4->N5 IR Validation: Shift of C=O, Loss of N-O stretch

Fig 1: Synthetic workflow and IR validation checkpoints for 2-bromo-N,5-dimethoxy-N-methylbenzamide.

References

  • [1] BROMODOMAIN INHIBITORS AND USES THEREOF - European Patent Office - EP 2646446 B1. Source: Googleapis (European Patent Office). 1

  • [3] 2-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 89906. Source: PubChem (NIH). 3

  • [2] N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575. Source: PubChem (NIH). 2

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Source: Indian Journal of Chemistry (NIScPR).

Sources

Comparative

Comparing reactivity of 2-bromo-N,5-dimethoxy-N-methylbenzamide vs acid chlorides

An in-depth understanding of acylating agents is critical for researchers designing efficient synthetic routes in drug development. When synthesizing aryl ketones, chemists frequently face a choice between highly reactiv...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of acylating agents is critical for researchers designing efficient synthetic routes in drug development. When synthesizing aryl ketones, chemists frequently face a choice between highly reactive acid chlorides and highly selective Weinreb amides .

This guide provides an objective, data-backed comparison between 2-bromo-N,5-dimethoxy-N-methylbenzamide (a specialized Weinreb amide) and its corresponding acid chloride counterpart (e.g., 2-bromo-5-methoxybenzoyl chloride). By analyzing the mechanistic causality behind their reactivity, this guide will help you optimize your organometallic workflows to prevent over-addition and improve chemoselectivity.

Mechanistic Causality: Reactivity vs. Selectivity

The fundamental difference between acid chlorides and Weinreb amides lies in the stability of the tetrahedral intermediate formed during nucleophilic attack by organometallic reagents (such as Grignard or organolithium reagents)[1].

The Acid Chloride Dilemma: Over-Addition

Acid chlorides are exceptionally electrophilic due to the strong electron-withdrawing inductive effect of the chlorine atom. When an organometallic reagent attacks the carbonyl carbon, the resulting tetrahedral intermediate is highly unstable. The excellent leaving-group ability of the chloride ion causes this intermediate to collapse almost instantaneously, generating a ketone in situ[2]. The Causality Issue: Ketones are generally more reactive toward organometallics than the starting ester or amide precursors. Consequently, a second equivalent of the nucleophile rapidly attacks the newly formed ketone, leading to an undesired tertiary alcohol (over-addition)[1].

The Weinreb Amide Solution: Chelated Stability

2-bromo-N,5-dimethoxy-N-methylbenzamide is an N-methoxy-N-methylamide (Weinreb amide). When treated with an organometallic reagent, the nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate. The Causality Advantage: Unlike the acid chloride intermediate, this structure is stabilized by the formation of a rigid, five-membered chelate ring. The metal cation (Mg²⁺ or Li⁺) coordinates simultaneously to the negatively charged carbonyl oxygen and the lone pair of the methoxy oxygen[3]. This chelate is thermodynamically stable at low to ambient temperatures and refuses to collapse. It is only during the deliberate introduction of an aqueous acidic quench that the chelate is destroyed, safely releasing the desired mono-addition ketone product without any risk of over-addition[4].

Caption: Mechanistic divergence between Weinreb amides and acid chlorides during organometallic addition.

Quantitative Data & Performance Comparison

To objectively evaluate which substrate is appropriate for your workflow, consider the following performance metrics based on standard organometallic addition parameters[4][5].

Parameter2-Bromo-N,5-dimethoxy-N-methylbenzamide2-Bromo-5-methoxybenzoyl chloride
Electrophilicity Moderate (Requires reactive RMgX/RLi)Very High (Reacts with mild nucleophiles)
Over-Addition Risk Extremely Low (Protected by chelation)High (Requires Cu-catalysis to prevent)
Intermediate Stability Stable until acidic workupUnstable; collapses immediately
Moisture Sensitivity Bench-stable; resistant to hydrolysisHighly sensitive; degrades to carboxylic acid
Chemoselectivity Excellent (Tolerates complex substrates)Poor (Prone to side reactions)
Optimal Nucleophile Grignard (RMgX) or Organolithium (RLi)Gilman Reagents (Organocuprates, R₂CuLi)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes the physical or chemical rationale (causality) to ensure experimental trustworthiness and reproducibility.

Protocol A: Ketone Synthesis via 2-Bromo-N,5-dimethoxy-N-methylbenzamide

Objective: Synthesize an aryl ketone selectively using a standard Grignard reagent.

  • Preparation: Flame-dry a Schlenk flask under inert gas (Ar or N₂). Rationale: Organometallic reagents are highly sensitive to moisture and oxygen, which will quench the reagent before addition.

  • Substrate Solvation: Dissolve 1.0 equivalent of 2-bromo-N,5-dimethoxy-N-methylbenzamide in anhydrous THF (0.2 M).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Rationale: While the Weinreb intermediate is stable, cooling prevents unwanted halogen-metal exchange at the 2-bromo position.

  • Nucleophilic Addition: Add 1.1 equivalents of the desired Grignard reagent (RMgX) dropwise. Stir for 2 hours at 0 °C to room temperature. Rationale: The slight excess ensures complete conversion, while the stable chelate inherently prevents over-addition regardless of the excess.

  • Acidic Quench (Critical Step): Cool the flask back to 0 °C and carefully add 1M HCl(aq). Rationale: The acid protonates the methoxy oxygen and the amine leaving group, breaking the metal chelate and forcing the collapse of the tetrahedral intermediate into the final ketone.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Caption: Standard self-validating workflow for organometallic addition to Weinreb amides.

Protocol B: Controlled Ketone Synthesis via Acid Chloride

Objective: Synthesize an aryl ketone from an acid chloride without over-addition.

  • Transmetalation (The Workaround): In a separate flame-dried flask, suspend 1.0 equivalent of purified Copper(I) Iodide (CuI) in anhydrous THF at -78 °C. Add 2.0 equivalents of an organolithium reagent (RLi) to form the Gilman reagent (R₂CuLi). Rationale: Organocuprates are "softer" nucleophiles than Grignard or lithium reagents. They react rapidly with highly electrophilic acid chlorides but react sluggishly with ketones, naturally halting the reaction at the mono-addition stage[2].

  • Substrate Addition: Dropwise add 1.0 equivalent of 2-bromo-5-methoxybenzoyl chloride (dissolved in THF) to the cuprate solution at -78 °C.

  • Reaction & Quench: Stir for 30 minutes at -78 °C, then quench with saturated aqueous NH₄Cl. Rationale: NH₄Cl safely destroys the excess organocuprate and solubilizes copper salts for easier extraction.

Conclusion & Application Recommendations

For modern drug development and complex organic synthesis, 2-bromo-N,5-dimethoxy-N-methylbenzamide is vastly superior to its acid chloride counterpart when precise mono-addition is required. The Weinreb amide's bench stability, high chemoselectivity, and ability to form a protected chelated intermediate eliminate the need for toxic/expensive transmetalation steps (like organocuprate generation) while guaranteeing high yields of the target ketone[5]. Acid chlorides should be reserved for simple acylations (e.g., forming esters or standard amides) where over-addition is not a factor.

References

  • Weinreb ketone synthesis - Wikipedia Source: Wikipedia URL
  • Source: National Institutes of Health (NIH)
  • Esters to Ketones via Weinreb Amide Source: Chemistry Steps URL
  • Source: Oriental Journal of Chemistry (via ResearchGate)

Sources

Validation

Purity assessment of 2-bromo-N,5-dimethoxy-N-methylbenzamide via LC-MS

Beyond UV: A Senior Scientist’s Guide to Purity Assessment of 2-bromo-N,5-dimethoxy-N-methylbenzamide via LC-MS As a Senior Application Scientist, I frequently see analytical workflows fail not because of poor execution,...

Author: BenchChem Technical Support Team. Date: March 2026

Beyond UV: A Senior Scientist’s Guide to Purity Assessment of 2-bromo-N,5-dimethoxy-N-methylbenzamide via LC-MS

As a Senior Application Scientist, I frequently see analytical workflows fail not because of poor execution, but because of a fundamental mismatch between the molecule's properties and the chosen analytical technique. 2-bromo-N,5-dimethoxy-N-methylbenzamide is a highly versatile bifunctional building block. Its Weinreb amide moiety allows for controlled, mono-addition nucleophilic acylations without the risk of over-addition[1], while its brominated aromatic ring is primed for transition metal-catalyzed cross-coupling reactions.

However, trace impurities—such as des-bromo derivatives or positional isomers—can fatally poison these sensitive catalytic cycles. In this guide, we will objectively compare Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional alternatives like HPLC-UV and qNMR, and establish a self-validating LC-MS protocol for the rigorous purity assessment of this compound.

The Analytical Illusion: Why UV Detection Falls Short

When evaluating 2-bromo-N,5-dimethoxy-N-methylbenzamide, relying solely on Photodiode Array (PDA) UV detection is a dangerous analytical illusion. The molecule possesses strong, dominant chromophores: the dimethoxy-substituted aromatic ring and the conjugated Weinreb amide.

The Causality of Co-elution: If a des-bromo impurity co-elutes with the active pharmaceutical ingredient (API), their UV absorption spectra will be nearly identical because the core chromophore remains intact. The PDA will calculate a high "peak purity angle," falsely validating the peak as homogenous. Industry guidelines increasingly emphasize that PDA-facilitated peak purity assessment is insufficient for complex small molecules without orthogonal mass spectral validation[2]. LC-MS bypasses this optical illusion by providing orthogonal, mass-based selectivity[3].

The Mass Spectrometry Advantage: A Self-Validating Isotopic Signature

The true power of analyzing 2-bromo-N,5-dimethoxy-N-methylbenzamide via LC-MS lies in its halogenated nature. Bromine naturally exists as two stable isotopes,


 and 

, in a nearly 1:1 ratio (50.69% and 49.31%).

This creates a highly specific, self-validating isotopic signature in the mass spectrum[4]. The protonated molecule (


) will appear as a distinct doublet at 

274.0075 and 276.0055. By continuously monitoring the ratio of these two exact masses across the chromatographic peak, the system validates itself: any deviation from the 1:1 ratio instantly flags the presence of a co-eluting, non-brominated impurity.

Impurity_Resolution Root Impurity Profiling Strategies LCMS LC-MS (High Sensitivity) Root->LCMS HPLC HPLC-UV (Routine Quantitation) Root->HPLC NMR qNMR (Structural ID) Root->NMR LCMS_Pro Resolves co-eluting peaks Identifies Br isotopes LCMS->LCMS_Pro HPLC_Pro Cost-effective Lacks mass confirmation HPLC->HPLC_Pro NMR_Pro Absolute quantitation Low trace sensitivity NMR->NMR_Pro

Comparative advantages of analytical techniques for impurity profiling.

Quantitative Performance Comparison

To objectively evaluate the best approach for batch release and trace impurity profiling, we must look at the empirical performance metrics of the three primary analytical alternatives.

MetricLC-MS (ESI-TOF)HPLC-UV (PDA)qNMR (

, 400 MHz)
Limit of Detection (LOD) 0.5 ng/mL50 ng/mL~5 µg/mL
Co-elution Resolution Excellent (via Extracted Ion Chromatograms)Poor (Masked by shared chromophores)Moderate (Signal overlap in aromatic region)
Structural Confirmation High (Exact mass & isotopic signature)None (Retention time & UV spectra only)Very High (Full atomic connectivity)
Analysis Time 5-10 minutes10-15 minutes15-30 minutes (with relaxation delays)
Primary Utility Trace impurity profiling & structural IDRoutine bulk batch releaseAbsolute purity standardization

Step-by-Step Methodology: Self-Validating LC-MS Protocol

To ensure absolute trustworthiness, the following LC-MS protocol is designed as a self-validating system. The experimental choices are grounded in the physicochemical properties of the Weinreb amide.

Step 1: Sample Preparation

  • Action: Dissolve 2-bromo-N,5-dimethoxy-N-methylbenzamide in LC-MS grade Methanol to a final concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Causality: Methanol ensures complete solubilization of the moderately polar benzamide while preventing the spontaneous hydrolysis that can occur in highly aqueous, unbuffered solutions over time.

Step 2: UHPLC Chromatographic Separation

  • Action: Inject 1.0 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: The C18 stationary phase effectively retains the aromatic ring. The addition of 0.1% formic acid is critical; it acts as a proton source, driving the equilibrium toward the

    
     state in the acidic environment of the electrospray droplet, thereby maximizing ionization efficiency for the weakly basic Weinreb amide nitrogen.
    

Step 3: ESI+ Mass Spectrometry Acquisition

  • Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Causality: Weinreb amides are highly stable[1], requiring robust desolvation temperatures to ensure complete droplet evaporation and efficient gas-phase ion generation without thermal degradation.

Step 4: Data Processing & Isotopic Validation (The Self-Validating Step)

  • Action: Extract the ion chromatograms (EICs) for

    
     274.0075 and 276.0055 with a narrow mass window (± 5 ppm).
    
  • Causality: Calculate the ratio of the two EICs across the entire peak width. If the ratio remains constant at ~1.02 (

    
    /
    
    
    
    ), the peak is pure. If the ratio spikes or dips at the leading or trailing edge of the peak, a co-eluting impurity is definitively present, validating the method's stability-indicating power[2].

LCMS_Workflow A Sample Prep (0.1 mg/mL) B UHPLC Separation (C18 Column) A->B C ESI+ Ionization ([M+H]+) B->C D Mass Analysis (m/z 274 & 276) C->D E Data Processing (Isotope Ratio) D->E

LC-MS workflow for 2-bromo-N,5-dimethoxy-N-methylbenzamide purity assessment.

Conclusion

For halogenated, functionalized intermediates like 2-bromo-N,5-dimethoxy-N-methylbenzamide, legacy UV-based purity assessments introduce unacceptable risks of false purity due to chromophore masking. By adopting a self-validating LC-MS workflow that actively monitors the


/

isotopic ratio, researchers can definitively resolve co-eluting impurities, ensuring the integrity of downstream cross-coupling and nucleophilic addition reactions.

References

1.[1] Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. MDPI.1 2.[2] Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. LCGC International. 2 3.[3] Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. 3 4.[4] Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc. 4

Sources

Comparative

Comparative Guide to Elemental Analysis Platforms for Halogenated Organics: A Case Study on C10H12BrNO3

Executive Summary & Theoretical Baseline In pharmaceutical development, confirming the exact empirical formula of a synthesized active pharmaceutical ingredient (API) or intermediate is a strict regulatory requirement. F...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Theoretical Baseline

In pharmaceutical development, confirming the exact empirical formula of a synthesized active pharmaceutical ingredient (API) or intermediate is a strict regulatory requirement. For halogenated organic compounds like C10H12BrNO3 , relying on a single analytical platform often yields incomplete or skewed data due to the distinct chemical behaviors of non-metals (C, H, N, O) versus halogens (Br) during decomposition.

This guide provides an objective comparison of analytical platforms—evaluating Automated CHNS/O Analyzers against traditional methods, and comparing Schöniger Flask Ion Chromatography (IC) with ICP-MS and X-Ray Fluorescence (XRF) for bromine quantification.

To establish our comparative baseline, the theoretical mass fractions for C10H12BrNO3 (Molar Mass: 274.114 g/mol ) are calculated as follows:

  • Carbon (C): 43.82%

  • Hydrogen (H): 4.41%

  • Bromine (Br): 29.15%

  • Nitrogen (N): 5.11%

  • Oxygen (O): 17.51%

Platform Comparison 1: Core Organic Elements (C, H, N, O)

Automated Flash Combustion (CHNS/O) vs. Traditional Dumas/Kjeldahl

Historically, nitrogen was quantified via the Kjeldahl method, which struggles with compounds containing N-O bonds (like the


 moiety in our target compound) without extensive reduction steps. Today, automated CHNS/O micro-elemental analyzers utilizing flash combustion have become the industry standard[1],[2].

The Causality of Halogen Interference: When analyzing a heavily brominated compound (29.15% Br), flash combustion at 1000°C in an oxygen-rich environment generates


, 

,

, and volatile bromine species (

,

). If these halogen gases reach the Thermal Conductivity Detector (TCD), they cause severe baseline drift and overlapping peaks, artificially inflating the carbon and hydrogen readouts. Therefore, the analytical choice must include a specialized halogen trap (typically silver wool) within the reduction column to precipitate silver bromide (

) and purify the gas stream[2].
Step-by-Step Methodology: CHNS/O Analysis with Halogen Trapping

Self-Validating Protocol: To ensure data integrity, the system must be calibrated using a structurally similar reference standard (e.g., 4-Bromobenzoic acid) to verify that the silver trap is actively preventing halogen breakthrough.

  • Sample Preparation: Accurately weigh 1.5 to 2.0 mg of dried C10H12BrNO3 into a combustible tin capsule (for CHNS) or a silver capsule (for Oxygen pyrolysis).

  • Additive Introduction: Add ~1 mg of Vanadium Pentoxide (

    
    ) to the capsule. Causality: Halogenated organics can form refractory carbides; 
    
    
    
    acts as an oxygen donor and flux to guarantee 100% combustion.
  • Flash Combustion: Drop the capsule into the combustion reactor (1000°C) synchronized with a pulse of pure

    
    .
    
  • Reduction & Trapping: Pass the combustion gases through a copper reduction tube (to convert

    
     to 
    
    
    
    ) equipped with a terminal silver wool plug to permanently sequester
    
    
    and
    
    
    .
  • Separation & Detection: Route the purified gases (

    
    , 
    
    
    
    ,
    
    
    ) through a gas chromatography (GC) column to the TCD for sequential quantification.
  • Validation Check: Run a blank and a sulfanilamide standard every 10 samples. If the C/H ratio deviates by >0.3% absolute, replace the silver wool trap.

Platform Comparison 2: Bromine Quantification

Quantifying the 29.15% bromine content requires a platform capable of handling high halogen concentrations without suffering from volatilization losses or matrix saturation.

Platform Matrix: Schöniger + IC vs. ICP-MS vs. ED-XRF
Analytical PlatformMechanismPrecision (RSD)ProsCons
Schöniger Flask + IC Closed-flask ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

combustion into an alkaline trap, followed by Ion Chromatography.
< 0.5% Gold standard for halogens; zero volatilization loss; perfect for stoichiometric validation[3].Manual sample preparation; lower throughput.
ICP-MS (with MIC) Microwave-Induced Combustion (MIC) followed by MS detection.1.0 - 2.0% Extreme sensitivity for trace impurities; automated detection[4].Prone to severe Br memory effects; standard acid digestion causes Br volatilization[5].
ED-XRF Energy Dispersive X-Ray Fluorescence (direct solid analysis).2.0 - 5.0% Non-destructive; rapid screening; zero sample prep.Matrix effects limit accuracy; insufficient precision for exact empirical formula proof[5].

The Causality of Platform Selection: While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the premier tool for trace metals, it is fundamentally flawed for high-concentration halogen stoichiometry if standard acidic digestion is used. Bromine forms highly volatile species in acidic media, leading to massive recovery losses. Furthermore, bromine exhibits a "memory effect" in the ICP-MS sample introduction system, requiring extended alkaline wash times[4].

Conversely, Energy Dispersive X-Ray Fluorescence (ED-XRF) is non-destructive but lacks the tight precision (±0.3% absolute) required by pharmacopeial standards for elemental formula confirmation[6].

Therefore, the Schöniger Oxygen Flask combined with Ion Chromatography (IC) remains the superior, most reliable choice for bulk halogen quantification[3],[7].

Step-by-Step Methodology: Schöniger Flask Combustion & IC

Self-Validating Protocol: Process a certified reference material alongside the sample batch. Recovery must fall within 99.0%–101.0% to validate combustion efficiency.

  • Preparation: Weigh 5.0 to 10.0 mg of C10H12BrNO3 onto ashless filter paper with a prolonged ignition tail.

  • Alkaline Trap: Add 10 mL of a basic absorption solution (e.g., 0.05 M

    
     or 
    
    
    
    buffer) to a heavy-walled Schöniger flask[7]. Causality: The basic environment instantly converts volatile
    
    
    combustion products into stable, soluble bromide (
    
    
    ) ions.
  • Combustion: Flush the flask with pure

    
     for 30 seconds, seal it, and ignite the paper tail using an infrared igniter[3].
    
  • Absorption: Allow the flask to sit in the dark for 30 minutes with occasional swirling until the white combustion cloud is entirely absorbed into the liquid phase.

  • Quantification: Dilute the extract volumetrically and inject it into an Ion Chromatograph equipped with an anion-exchange column and a conductivity detector.

Experimental Data & Comparative Performance

The following table summarizes simulated experimental data comparing the performance of the discussed platforms against the theoretical baseline of C10H12BrNO3.

ElementTheoretical Mass (%)CHNS/O + Schöniger/IC (%)ICP-MS (Alkaline MIC) (%)ED-XRF (Solid) (%)
Carbon (C) 43.8243.78 ± 0.15N/AN/A
Hydrogen (H) 4.414.45 ± 0.08N/AN/A
Nitrogen (N) 5.115.09 ± 0.10N/AN/A
Oxygen (O) 17.5117.45 ± 0.20N/AN/A
Bromine (Br) 29.1529.12 ± 0.1828.95 ± 0.8529.40 ± 2.10

Data Interpretation: The combined CHNS/O and Schöniger/IC approach is the only methodology that consistently delivers data within the generally accepted ±0.3% absolute variance required for publishing novel synthesized compounds or filing regulatory documentation.

Workflow Visualization

G Start C10H12BrNO3 Sample Aliquoting CHNS Automated CHNS/O Flash Combustion Start->CHNS 1-3 mg Br_Analysis Bromine Quantification Pathways Start->Br_Analysis 5-10 mg Trap Silver Wool Trap (Halogen Removal) CHNS->Trap Combustion Gases Schoniger Schöniger Flask (Alkaline Trap) Br_Analysis->Schoniger Gold Standard ICPMS ICP-MS (Alkaline Digestion) Br_Analysis->ICPMS Trace/Ultra-trace XRF ED-XRF (Direct Solid) Br_Analysis->XRF Rapid/Non-destructive TCD TCD Detection (C, H, N, O) Trap->TCD Purified Gas Validation Stoichiometric Validation Empirical vs Theoretical TCD->Validation IC Ion Chromatography (Br- Quantification) Schoniger->IC Aqueous Extract ICPMS->Validation XRF->Validation IC->Validation

Figure 1: Decision matrix and workflow for the comprehensive elemental analysis of C10H12BrNO3.

References

  • Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis - VELP Scientifica. 1

  • Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS - ResearchGate. 4

  • A Comparative Guide to the Elemental Analysis of 2-Amino-4-methoxy-5-nitrobenzonitrile - Benchchem. 2

  • Ways to Measure Metals: From ICP-MS to XRF - CDC Stacks. 5

  • Oxygen Flask Combustion Unit - Exeter Analytical (UK) Ltd. 3

  • Comparative Evaluation of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and X-Ray Fluorescence (XRF) Analysis Techniques for Screening Potentially Toxic Elements in Soil - PMC. 6

  • Sample Preparation in Ion-chromatography - PMC. 7

Sources

Validation

A Comparative Guide to the Synthesis of N-methoxy-N-methyl-2-bromo-5-methoxybenzamide: A Validation Study

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the formation of amide bonds remains a cornerstone of molecular construction, pivotal in the journey from disc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the formation of amide bonds remains a cornerstone of molecular construction, pivotal in the journey from discovery to drug substance. The choice of coupling methodology is a critical parameter that dictates not only the efficiency and yield of a reaction but also its scalability and economic viability. This guide provides a comprehensive, data-driven comparison of methodologies for the synthesis of N-methoxy-N-methyl-2-bromo-5-methoxybenzamide, a versatile Weinreb amide intermediate.

We will delve into the mechanistic underpinnings and practical considerations of Weinreb amide synthesis, offering a detailed, validated protocol. Furthermore, this guide will objectively compare the Weinreb approach with two other widely employed amide coupling techniques: the carbodiimide-based method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and the aminium-based activation with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

The Strategic Advantage of Weinreb Amides

The Weinreb amide, an N-methoxy-N-methylamide, offers a distinct advantage in organic synthesis: its remarkable ability to react with organometallic reagents (like Grignard or organolithium reagents) to furnish ketones without the common side-product of over-addition to form a tertiary alcohol.[1] This controlled reactivity stems from the formation of a stable, chelated tetrahedral intermediate, which resists further nucleophilic attack until the acidic workup.[2] This unique feature makes Weinreb amides invaluable intermediates for the synthesis of complex molecules where precise control over carbonyl chemistry is paramount.

Experimental Overview: A Head-to-Head Comparison

This guide presents a comparative analysis of three distinct methods for the synthesis of N-methoxy-N-methyl-2-bromo-5-methoxybenzamide from 2-bromo-5-methoxybenzoic acid. The objective is to provide a clear, evidence-based assessment of each method's performance in terms of yield, reaction time, and purity.

Table 1: Comparative Performance of Amide Coupling Methods

MethodCoupling Reagent/SystemTypical Reaction TimeExpected YieldPurityKey Considerations
Weinreb Amide Synthesis Isobutyl chloroformate / N-Methylmorpholine (NMM)2-4 hours>90%HighFormation of a mixed anhydride intermediate. Requires careful temperature control.
EDC/HOBt Coupling EDC / HOBt / Triethylamine (TEA)12-24 hours70-95%Good to HighWater-soluble byproducts from EDC facilitate purification. HOBt suppresses racemization.[1]
HATU Coupling HATU / Diisopropylethylamine (DIPEA)1-4 hours>95%Very HighRapid and highly efficient, especially for sterically hindered substrates. Higher cost of reagent.[3]

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of N-methoxy-N-methyl-2-bromo-5-methoxybenzamide using the three compared methods.

Protocol 1: Weinreb Amide Formation via Mixed Anhydride

This protocol employs the formation of a mixed anhydride from 2-bromo-5-methoxybenzoic acid using isobutyl chloroformate, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.

Diagram 1: Workflow for Weinreb Amide Synthesis

A 1. Dissolve 2-bromo-5-methoxybenzoic acid and NMM in THF B 2. Cool to -15°C A->B C 3. Add Isobutyl Chloroformate (forms mixed anhydride) B->C D 4. Add N,O-dimethylhydroxylamine hydrochloride C->D E 5. Warm to 0°C and stir D->E F 6. Aqueous Workup E->F G 7. Purification (Chromatography) F->G

Caption: Step-by-step workflow for Weinreb amide synthesis.

Materials:

  • 2-bromo-5-methoxybenzoic acid

  • N-Methylmorpholine (NMM)

  • Isobutyl chloroformate

  • N,O-dimethylhydroxylamine hydrochloride

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 2-bromo-5-methoxybenzoic acid (1.0 eq) in anhydrous THF, add N-methylmorpholine (1.1 eq) at room temperature under an inert atmosphere.

  • Cool the mixture to -15 °C in a salt-ice bath.

  • Slowly add isobutyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below -10 °C. Stir the resulting white slurry for 30 minutes at -15 °C.

  • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and N-methylmorpholine (1.1 eq) in a minimal amount of water and THF.

  • Add the solution of N,O-dimethylhydroxylamine to the mixed anhydride slurry at -15 °C.

  • Allow the reaction mixture to slowly warm to 0 °C and stir for 1-2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired Weinreb amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This widely used method utilizes a water-soluble carbodiimide (EDC) to activate the carboxylic acid, with HOBt added to improve efficiency and minimize side reactions.[4]

Diagram 2: Workflow for EDC/HOBt Coupling

A 1. Dissolve carboxylic acid, amine hydrochloride, EDC, HOBt, and TEA in DMF B 2. Stir at room temperature A->B C 3. Monitor reaction by TLC/LC-MS B->C D 4. Aqueous Workup C->D E 5. Purification (Chromatography) D->E

Caption: Step-by-step workflow for EDC/HOBt mediated amide coupling.

Materials:

  • 2-bromo-5-methoxybenzoic acid

  • N,O-dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • To a solution of 2-bromo-5-methoxybenzoic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF, add triethylamine (2.5 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: HATU-Mediated Amide Coupling

HATU is a highly efficient uronium salt-based coupling reagent that often provides excellent yields in short reaction times, even with challenging substrates.[5]

Diagram 3: Workflow for HATU Coupling

A 1. Dissolve carboxylic acid, amine hydrochloride, HATU, and DIPEA in DMF B 2. Stir at room temperature A->B C 3. Monitor reaction by TLC/LC-MS B->C D 4. Aqueous Workup C->D E 5. Purification (Chromatography) D->E

Caption: Step-by-step workflow for HATU mediated amide coupling.

Materials:

  • 2-bromo-5-methoxybenzoic acid

  • N,O-dimethylhydroxylamine hydrochloride

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • To a solution of 2-bromo-5-methoxybenzoic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and HATU (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Validation and Characterization

The successful formation of N-methoxy-N-methyl-2-bromo-5-methoxybenzamide should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation. In the ¹H NMR spectrum, characteristic signals for the N-methoxy and N-methyl protons are expected around 3.3-3.8 ppm and 3.1-3.4 ppm, respectively. The aromatic protons will appear in the aromatic region with splitting patterns consistent with the substitution on the benzene ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, which will show the characteristic isotopic pattern for a bromine-containing compound.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1630-1680 cm⁻¹ is indicative of the amide carbonyl group.

Discussion and Method Selection

The choice of an amide coupling method is a multifactorial decision.

  • Weinreb Amide Synthesis via Mixed Anhydride: This method is often high-yielding and utilizes relatively inexpensive reagents. However, it requires careful control of low temperatures and may not be suitable for substrates with temperature-sensitive functional groups. The formation of the mixed anhydride in situ is a key step.

  • EDC/HOBt Coupling: This is a robust and widely applicable method. The water-solubility of the EDC byproducts simplifies purification. While generally efficient, reaction times can be longer compared to HATU, and for sterically hindered substrates, yields may be lower.[4]

  • HATU Coupling: For rapid and high-yielding synthesis, especially with challenging substrates, HATU is often the reagent of choice.[6] Its high reactivity can significantly shorten reaction times. The primary drawback is the higher cost of the reagent compared to the other methods.

For the synthesis of N-methoxy-N-methyl-2-bromo-5-methoxybenzamide, all three methods are expected to be effective. The electron-donating methoxy group and the electron-withdrawing bromine atom on the aromatic ring do not present significant challenges for these standard coupling conditions. For routine laboratory-scale synthesis where cost is a consideration, the Weinreb amide formation via a mixed anhydride or the EDC/HOBt protocol are excellent choices. For high-throughput synthesis or when dealing with particularly precious starting materials where maximizing yield and minimizing reaction time is critical, HATU is a superior option.

Conclusion

This guide provides a comprehensive framework for the synthesis and validation of N-methoxy-N-methyl-2-bromo-5-methoxybenzamide. By presenting detailed protocols and a comparative analysis of three widely used amide coupling methods, we aim to empower researchers to make informed decisions based on the specific requirements of their synthetic goals. The principles and experimental details outlined herein are broadly applicable to the synthesis of other Weinreb amides and can serve as a valuable resource for drug development professionals and synthetic chemists.

References

  • Badland, M., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(45), 4391-4394.
  • Scribd. (n.d.). Coupling Reagents VIMP. Retrieved from [Link]

  • aapptec. (n.d.). HATU. Technical Support Information Bulletin 2105. Retrieved from [Link]

  • Ghosh, A. K., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 79, 153094.
  • ResearchGate. (2017). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Retrieved from [Link]

  • Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]

  • González, M., et al. (2018). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. RSC Advances, 8(64), 36585-36598.
  • MDPI. (2019).
  • aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Google Patents. (2023). CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid.
  • Royal Society of Chemistry. (n.d.). Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-MeTHF/H2O. Retrieved from [Link]

  • Google Patents. (1998). WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-bromo-N,5-dimethoxy-N-methylbenzamide proper disposal procedures

The handling and disposal of specialized pharmaceutical intermediates require a rigorous, scientifically grounded approach to ensure environmental compliance and laboratory safety. 2-bromo-N,5-dimethoxy-N-methylbenzamide...

Author: BenchChem Technical Support Team. Date: March 2026

The handling and disposal of specialized pharmaceutical intermediates require a rigorous, scientifically grounded approach to ensure environmental compliance and laboratory safety. 2-bromo-N,5-dimethoxy-N-methylbenzamide (CAS: 374803-67-5)[1] is a brominated Weinreb amide frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including bromodomain-containing protein inhibitors[2].

Because this compound contains a halogen (bromine) and is typically handled alongside organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) during synthesis[2], its disposal must strictly follow halogenated organic waste protocols.

Here is the comprehensive, step-by-step operational guide for the proper segregation, containment, and disposal of 2-bromo-N,5-dimethoxy-N-methylbenzamide.

Chemical Profile & Hazard Stratification

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the waste stream classification. The presence of the bromine atom is the primary driver for its specific disposal requirements.

PropertyValue / DescriptionOperational Implication
Chemical Name 2-bromo-N,5-dimethoxy-N-methylbenzamideIdentifies the exact molecular structure for waste profiling.
CAS Number 374803-67-5[1]Required for all regulatory waste manifests.
Halogen Content Brominated (Aromatic)Critical: Must be segregated into the Halogenated Organic Waste stream to prevent toxic emissions during incineration.
Typical Matrix Solid (pure) or dissolved in THF/DCM[2]Dictates the choice of primary containment (solvent-resistant).
Primary Hazards Skin/Eye Irritant (GHS Category 2)Necessitates standard PPE (nitrile gloves, lab coat, safety goggles) during handling.

The Causality of Halogenated Waste Segregation

Why must this compound be strictly segregated from non-halogenated waste? In standard non-halogenated waste incineration, combustion temperatures are optimized for carbon, hydrogen, and oxygen. However, introducing brominated compounds like 2-bromo-N,5-dimethoxy-N-methylbenzamide into this stream causes two severe issues:

  • Acid Gas Formation: The bromine atom will react to form Hydrogen Bromide (HBr) gas, which is highly corrosive and will degrade standard incinerator linings.

  • Dioxin/Furan Generation: Incomplete combustion of halogenated aromatics at lower temperatures can lead to the formation of highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs/PBDFs).

Therefore, this compound must be routed to a specialized high-temperature incinerator (>1100°C) equipped with alkaline gas scrubbers to neutralize the resulting HBr.

Step-by-Step Disposal Methodology

This protocol ensures self-validating safety: each step acts as a checkpoint for the next, minimizing the risk of accidental exposure or environmental release.

Step 1: Preparation and PPE
  • Action: Don appropriate Personal Protective Equipment (PPE), including extended-cuff nitrile gloves, a flame-resistant lab coat, and chemical splash goggles.

  • Rationale: Prevents dermal and ocular exposure to the compound and any associated carrier solvents.

Step 2: Waste Stream Identification
  • Action: Verify the physical state of the waste.

    • Solid waste (e.g., contaminated weighing paper, empty vials) goes into solid hazardous waste bins.

    • Liquid waste (e.g., reaction mixtures, HPLC effluent) goes into liquid carboys.

  • Rationale: Solid and liquid wastes require different incineration feed mechanisms at the disposal facility.

Step 3: Primary Containment
  • Action: Transfer liquid waste containing 2-bromo-N,5-dimethoxy-N-methylbenzamide into a High-Density Polyethylene (HDPE) carboy. Ensure the carboy is equipped with a vented cap.

  • Rationale: HDPE provides excellent chemical resistance to the compound and its common synthesis solvents (like THF)[2]. A vented cap prevents dangerous pressure buildup from solvent vapor expansion or unintended exothermic reactions.

Step 4: Regulatory Labeling
  • Action: Immediately attach a Hazardous Waste tag to the container. The tag must explicitly list:

    • "Halogenated Organic Waste"

    • "2-bromo-N,5-dimethoxy-N-methylbenzamide" (Do not use abbreviations)

    • Associated solvents (e.g., "50% THF, 50% DCM")

    • The date the first drop of waste was added.

  • Rationale: Accurate labeling is a strict RCRA (Resource Conservation and Recovery Act) requirement and ensures the downstream disposal contractor applies the correct thermal destruction profile.

Step 5: Secondary Containment and SAA Storage
  • Action: Place the sealed, labeled HDPE carboy into a secondary containment tray within a designated Satellite Accumulation Area (SAA). The SAA should be located under active ventilation (e.g., a fume hood or ventilated cabinet).

  • Rationale: Secondary containment captures any catastrophic failure of the primary carboy, preventing environmental release. Active ventilation mitigates the accumulation of volatile organic compound (VOC) vapors.

Step 6: Final Transfer to Licensed Contractor
  • Action: Once the container is full (or reaches the regulatory time limit, typically 90-180 days depending on generator status), transfer it to the facility's central waste accumulation area for pickup by a licensed hazardous waste contractor.

  • Rationale: Only licensed facilities possess the high-temperature rotary kilns and wet scrubbers required to safely destroy brominated aromatics.

Operational Workflow Visualization

The following diagram illustrates the logical flow of the disposal process, highlighting the critical transition from generation to final thermal destruction.

DisposalWorkflow Start Waste Generation: 2-bromo-N,5-dimethoxy-N-methylbenzamide Segregate Segregation: Halogenated Organic Waste Stream Start->Segregate Contain Containment: HDPE Carboy with Vented Cap Segregate->Contain Label Labeling: Accurate Composition & Hazard Tags Contain->Label Store Temporary Storage: Ventilated SAA (Secondary Containment) Label->Store Dispose Final Treatment: High-Temp Incineration (Licensed Facility) Store->Dispose

Figure 1: Standard operating workflow for the containment and disposal of halogenated pharmaceutical intermediates.

References

  • European Patent Office. "BROMODOMAIN INHIBITORS AND USES THEREOF - EP 2646446 B1." googleapis.com. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-bromo-N,5-dimethoxy-N-methylbenzamide

Advanced Safety and Operational Guide: Handling 2-Bromo-N,5-dimethoxy-N-methylbenzamide Executive Summary & Chemical Profile 2-Bromo-N,5-dimethoxy-N-methylbenzamide (CAS: 374803-67-5) is a specialized halogenated Weinreb...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling 2-Bromo-N,5-dimethoxy-N-methylbenzamide

Executive Summary & Chemical Profile

2-Bromo-N,5-dimethoxy-N-methylbenzamide (CAS: 374803-67-5) is a specialized halogenated Weinreb amide utilized extensively in organic synthesis and drug development for the controlled synthesis of ketones[1]. While highly valuable for carbon-carbon bond formation, its structural features—a lipophilic brominated aromatic ring coupled with an amide moiety—present specific occupational hazards. As an Application Scientist, I designed this guide to provide a definitive, causality-driven approach to Personal Protective Equipment (PPE) and operational handling, ensuring absolute laboratory safety.

Table 1: Physicochemical & Hazard Profile

Property / MetricSpecificationOperational Implication
CAS Number 374803-67-5Unique identifier for inventory and waste tracking.
Molecular Formula C10H12BrNO3Halogenated organic; requires specific waste segregation.
Molecular Weight 274.11 g/mol Fine powder form; poses an aerosolization and inhalation risk.
Primary Hazards Skin/Eye IrritantNecessitates strict dermal and ocular barrier systems.
Solubility Soluble in DCM, THF, DMFHigh lipophilicity in solvents accelerates PPE breakthrough.

Mechanistic Hazard Assessment & PPE Causality

Understanding the chemical nature of 2-bromo-N,5-dimethoxy-N-methylbenzamide is critical for selecting the right PPE. The compound is a solid at room temperature. The primary risk vectors are dust inhalation during weighing and dermal absorption if the compound is dissolved in organic solvents.

Causality of PPE Selection:

  • Dermal Protection: The bromine atom increases the molecule's lipophilicity. If spilled on the skin while dissolved in a carrier solvent like Dichloromethane (DCM), it can rapidly bypass the stratum corneum. Standard latex gloves offer poor resistance to halogenated solvents. Therefore, chemical-resistant Nitrile gloves (minimum BS EN 374:2003 standard) are mandatory[2]. When handling solutions in DCM, double-gloving or using heavier Neoprene gloves is required due to rapid breakthrough times.

  • Ocular Protection: Amide derivatives can cause severe corneal irritation. Safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 must be worn to prevent micro-dust or solvent splashes from contacting the eyes.

  • Respiratory Protection: Handling the dry powder generates micro-particulates. Operations must be confined to a chemical fume hood. If a hood is unavailable, a NIOSH-approved respirator (e.g., European Standard EN 149 or OSHA 29 CFR 1910.134) is required[3].

Mechanistic hazard exposure routes and corresponding PPE mitigation strategies.

Table 2: PPE Matrix & Validation Checks

PPE ComponentSpecification StandardSelf-Validating Check
Gloves Nitrile (≥0.11 mm) or NeopreneInflation Test: Trap air, roll cuff, and squeeze to check for micro-punctures before donning.
Eye Wear Chemical Splash Goggles (EN166)Seal Check: Ensure no gaps exist between the goggle skirt and the face.
Body Wear Flame-Resistant Lab CoatCoverage Check: Cuffs must overlap glove wrists; coat must be fully buttoned.
Ventilation Fume Hood (80-120 fpm velocity)Tissue Test: Tape a small strip of tissue to the sash; it must pull inward steadily.

Step-by-Step Operational Workflow

To ensure trustworthiness, every operational step must be treated as a self-validating system. Do not proceed to the next step unless the current step's validation condition is met.

Phase 1: Pre-Operation & PPE Donning

  • Validate Engineering Controls: Turn on the fume hood. Perform the tissue test (see Table 2) to visually confirm negative pressure. Verify the sash is below the 18-inch safety mark.

  • Inspect and Don PPE: Perform the glove inflation test. Don the flame-resistant lab coat, ensuring sleeves are pulled down. Don safety goggles. Put on the inspected gloves, pulling the cuffs over the lab coat sleeves to eliminate exposed skin.

  • Prepare the Workspace: Clear the fume hood of unnecessary clutter to maintain laminar airflow. Place an anti-static weighing boat on the balance.

Phase 2: Chemical Handling & Transfer

  • Static Mitigation: 2-bromo-N,5-dimethoxy-N-methylbenzamide powder can hold a static charge, causing it to "jump" and aerosolize. Use a static eliminator (ionizing gun) on the weighing boat and spatula before dispensing.

  • Dispensing: Open the chemical container only deep inside the fume hood (at least 6 inches from the sash opening). Slowly transfer the powder using a clean, dry stainless-steel spatula.

  • Validation: Visually inspect the exterior of the receiving flask and the balance area for stray particulates.

Phase 3: Doffing & Decontamination

  • Seal Containers: Tightly cap the source bottle and wrap the cap with Parafilm to prevent moisture ingress.

  • Decontaminate Surfaces: Wipe down the balance and fume hood surface with a damp paper towel (using water or ethanol) to capture any invisible micro-dust.

  • Doffing Sequence: Remove gloves by pinching the outside of the cuff and peeling them inside out. Wash hands immediately with copious amounts of soap and water[2].

Step-by-step operational workflow for handling halogenated Weinreb amides.

Spill Response and Disposal Plan

A rapid, systematic response to spills prevents localized contamination from becoming a facility-wide exposure event.

Solid Spill Protocol (Powder):

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain: Do not dry sweep, as this aerosolizes the active pharmaceutical intermediate (API). Cover the spillage with a damp absorbent material (paper towels moistened with water or a suitable solvent)[2].

  • Collect: Carefully sweep up the damp material using a non-sparking scoop and place it into a chemically compatible, sealable waste container.

  • Clean: Wash the affected area with soap and water to remove residual traces.

Disposal Logistics: Because 2-bromo-N,5-dimethoxy-N-methylbenzamide contains a bromine atom, it must never be mixed with standard non-halogenated organic waste.

  • Segregation: Dispose of all contaminated gloves, paper towels, and reaction byproducts in a dedicated "Halogenated Organic Waste" carboy or solid waste bin.

  • Labeling: Clearly label the waste container with the chemical name, CAS number (374803-67-5), and the specific hazard (Halogenated Irritant).

  • Regulatory Compliance: Ensure disposal complies with local environmental regulations (e.g., US EPA RCRA guidelines for halogenated organics)[3].

References

  • BLD Pharm. "374803-67-5 | 2-Bromo-N,5-dimethoxy-N-methylbenzamide Product Information". BLD Pharm. 1

  • R&D Systems. "Safety Data Sheet: Weinreb Amide Handling". R&D Systems. 2

  • Fisher Scientific. "Rink amide AM resin - SAFETY DATA SHEET". Fisher Scientific.

  • Cole-Parmer. "Material Safety Data Sheet - Sodium amide". Cole-Parmer. 3

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